Vilangin
Description
Properties
CAS No. |
4370-68-7 |
|---|---|
Molecular Formula |
C35H52O8 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C35H52O8/c1-3-5-7-9-11-13-15-17-19-21-24-28(36)32(40)26(33(41)29(24)37)23-27-34(42)30(38)25(31(39)35(27)43)22-20-18-16-14-12-10-8-6-4-2/h36,38,41,43H,3-23H2,1-2H3 |
InChI Key |
SSBANIVTGNXXSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |
Appearance |
Solid powder |
Other CAS No. |
4370-68-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vilangine; Vilangin |
Origin of Product |
United States |
Foundational & Exploratory
Vilangin: A Technical Guide to its Semi-Synthesis, Natural Precursor, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of this compound, with a focus on its semi-synthesis from its natural precursor, embelin. The document details the natural sources of embelin, its isolation from Embelia ribes, and the subsequent chemical synthesis of this compound. Furthermore, this guide elucidates the proposed biosynthetic pathway of embelin and explores the molecular signaling pathways modulated by this class of compounds, providing a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound is a semi-synthetic compound derived from embelin, a prominent bioactive molecule isolated from plants of the Embelia genus. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is recognized for a wide array of pharmacological activities, and its dimeric form, this compound, is the subject of ongoing research to explore its enhanced or modified biological properties. This guide serves as a technical resource, consolidating information on the procurement of the natural precursor, the synthetic process to obtain this compound, and the underlying biological mechanisms of action.
Natural Source of the Precursor: Embelin
This compound itself is not found in nature but is synthesized from the natural product embelin.
Plant Sources
The primary natural source of embelin is the dried berries of plants belonging to the Embelia genus (family Myrsinaceae). The most notable species are:
-
Embelia ribes Burm.f.: Commonly known as false black pepper or Vidanga, this woody climbing shrub is found in India, Sri Lanka, and other parts of Southeast Asia. It is the most widely studied source of embelin.
-
Embelia schimperi : This species is also a known source of embelin and its derivatives.[1]
Biosynthesis of Embelin (Hypothetical Pathway)
While the complete biosynthetic pathway of embelin in Embelia ribes has not been fully elucidated, it is hypothesized to be a product of the polyketide pathway, likely involving a type III polyketide synthase (PKS).[2][3] This pathway utilizes acyl-CoA precursors to construct the characteristic benzoquinone scaffold.
A plausible biosynthetic route, based on known mechanisms of plant polyketide synthesis, is proposed as follows:
-
Initiation: The biosynthesis is likely initiated with a long-chain fatty acyl-CoA, such as lauroyl-CoA (C12).
-
Elongation: A Type III Polyketide Synthase (PKS) catalyzes the iterative condensation of the starter unit with three molecules of malonyl-CoA. Each condensation step involves a decarboxylation of malonyl-CoA and extends the polyketide chain.
-
Cyclization and Aromatization: The resulting tetraketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form an alkylresorcinolic acid intermediate.
-
Decarboxylation: The alkylresorcinolic acid is then decarboxylated to yield 5-undecylresorcinol.
-
Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, convert the resorcinol (B1680541) derivative into the final product, embelin.
Caption: Hypothetical biosynthetic pathway of embelin.
Experimental Protocols
Isolation of Embelin from Embelia ribes
Several methods for the isolation of embelin have been reported. The following is a compiled protocol based on established procedures.
Materials:
-
Dried berries of Embelia ribes
-
n-Hexane
-
Methanol
-
Petroleum ether
-
Soxhlet apparatus
-
Rotary evaporator
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Preparation of Plant Material: Air-dry the berries of Embelia ribes and grind them into a coarse powder.
-
Soxhlet Extraction: Place 250 g of the powdered plant material into a thimble and extract with n-hexane using a Soxhlet apparatus for 6 hours.
-
Solvent Evaporation: After extraction, remove the solvent from the extract by distillation using a rotary evaporator to obtain a residue.
-
Washing: Wash the obtained residue with cold petroleum ether to remove fatty impurities.
-
Crystallization: Dissolve the washed residue in a mixture of dichloromethane (DCM) and methanol. Allow the solution to stand for 24 hours for crystallization to occur.
-
Isolation of Crystals: Collect the golden-colored crystals of embelin by filtration.
-
Purification: Wash the isolated crystals with n-hexane and then with DCM to obtain pure embelin.
-
Drying: Dry the purified embelin crystals in a desiccator.
Semi-Synthesis of this compound from Embelin
This compound is synthesized through the condensation of two embelin molecules with one molecule of formaldehyde (B43269).
Materials:
-
Embelin (purified)
-
Glacial acetic acid
-
Formaldehyde solution (40%)
-
Dioxane
-
Heating mantle with a water bath
-
Magnetic stirrer
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Dissolution of Embelin: Dissolve 1 g of embelin in 30 mL of glacial acetic acid in a flask with gentle warming to approximately 30°C.
-
Addition of Formaldehyde: To the embelin solution, add formaldehyde solution.
-
Reaction: Heat the reaction mixture on a water bath with continuous stirring.
-
Cooling and Precipitation: After the reaction is complete, allow the solution to cool to room temperature. An intense orange precipitate of this compound will form.
-
Isolation: Filter the precipitate and wash it with a suitable solvent.
-
Recrystallization: Recrystallize the crude this compound from dioxane to obtain pure crystals.
Quantitative Data
The yield of embelin from Embelia ribes can vary depending on the extraction method and solvent used.
| Extraction Method | Solvent | Embelin Yield (% w/w) | Reference |
| Soxhlet | n-Hexane | Not specified, but a common method | |
| Maceration | Chloroform | ~10% | |
| Optimized Extraction | Chloroform | 38.73 ± 1.13% | |
| Reflux | Methanol | 4.33% | [4] |
| Optimized Ultrasound-Assisted | Methanol-Water (88:12) | 32.71% | [5] |
Biological Activity and Signaling Pathways
Embelin, the precursor to this compound, is known to modulate several key signaling pathways involved in cancer progression and inflammation. It is plausible that this compound, as a dimer of embelin, may exhibit similar or enhanced activities through these pathways.
Inhibition of XIAP (X-linked Inhibitor of Apoptosis Protein)
Embelin is a known inhibitor of XIAP, a protein that suppresses apoptosis (programmed cell death).[1][6] By inhibiting XIAP, embelin promotes apoptosis in cancer cells.
Caption: Mechanism of XIAP inhibition by embelin.
Modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway
Embelin has been shown to suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][7][8]
Caption: Inhibition of the NF-κB pathway by embelin.
Inhibition of the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Embelin has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[9][10][11]
Caption: Inhibition of the PI3K/Akt pathway by embelin.
Conclusion
This compound, a semi-synthetic dimer of the natural product embelin, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis from the readily available natural precursor, embelin, isolated from Embelia ribes. The detailed experimental protocols for isolation and synthesis, along with quantitative data on yields, offer a practical resource for researchers. Furthermore, the elucidation of the hypothetical biosynthetic pathway of embelin and the detailed diagrams of key signaling pathways modulated by this class of compounds provide a solid foundation for further investigation into their mechanisms of action and for the rational design of new, more potent derivatives for drug development. The information compiled herein is intended to facilitate and accelerate research in this exciting area of natural product chemistry and pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Embelin Suppresses Osteoclastogenesis Induced by RANKL and Tumor cells In Vitro Through Inhibition of the NF-κB Cell Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]
- 10. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Technical Guide to the Dimerization of Embelin to Vilangin: Mechanism, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dimerization of embelin (B1684587), a naturally occurring benzoquinone, into its dimeric form, vilangin. It details the chemical reaction mechanism, provides explicit experimental protocols for its synthesis, and presents a quantitative analysis of this compound's biological activities. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
The Dimerization Reaction: From Embelin to this compound
This compound is a semi-synthetic, methylene-bridged dimeric derivative of embelin, a primary bioactive constituent isolated from plants of the Myrsinaceae family, such as Embelia ribes.[1][2][3] The conversion of embelin to this compound is achieved through a straightforward condensation reaction, which enhances or modifies its biological profile, making it a compound of significant interest for further therapeutic investigation.
Reaction Mechanism
The core mechanism for the synthesis of this compound involves the condensation of two molecules of embelin with one molecule of formaldehyde (B43269).[4] This reaction is typically conducted in an acetic acid medium under heat. The formaldehyde acts as a linker, forming a stable methylene (B1212753) bridge between the two embelin units to yield the dimeric structure of this compound.[3][5] The IUPAC name for this compound is 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound from embelin, a process that has been well-documented in scientific literature.[3][6]
Synthesis of this compound
The synthesis of this compound is consistently reported as a condensation reaction in an acidic medium.[1][3]
Materials and Reagents:
-
Embelin
-
Glacial Acetic Acid
-
Formaldehyde solution
-
Dioxane (for crystallization)
Protocol:
-
Dissolve 1 gram of embelin in 30 mL of glacial acetic acid in a suitable flask.[3][6]
-
Gently warm the mixture to approximately 30°C to ensure complete dissolution of embelin.[3][6]
-
Add formaldehyde solution to the mixture.[1]
-
Heat the reaction mixture on a water bath.[1]
-
Allow the solution to cool to room temperature. An intense orange precipitate will form.[1]
-
Filter the precipitate using a Buchner funnel.[1]
-
Purify the crude product by recrystallization from dioxane to obtain bright orange-yellow prisms of this compound.[1][3]
-
The final product can be characterized using techniques such as UV-Visible Spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Quantitative Analysis of Biological Activity
This compound has been evaluated for a range of biological activities, often showing distinct properties when compared to its parent compound, embelin. The following tables summarize the key quantitative data from various in vitro assays.
Antioxidant Activity
This compound demonstrates significant antioxidant potential through various standard assays.[1][3] Its radical scavenging activity is concentration-dependent.[1][6]
| Assay Type | Result | Concentration | Reference |
| DPPH Radical Scavenging | 72.35% activity | 1000 µg/mL | [1][6] |
| Ferric Reducing Antioxidant Power (FRAP) | Twofold higher than standard | Not Specified | [3] |
| Total Antioxidant Capacity | 0.842 ± 0.01 mg gallic acid equivalent/g | Not Applicable | [1] |
| Cupric Ion Reducing Capacity | Concentration-dependent | Up to 1 mg/mL | [1][6] |
Anticancer and Cytotoxic Activity
This compound has shown notable cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.[1][3]
| Cell Line | Assay Type | Result (IC₅₀) | Result (% Activity @ Concentration) | Reference |
| A549 (Lung Adenocarcinoma) | Cytotoxicity | 400 µg/mL | 61.95% @ 500 µg/mL | [1][3] |
| ECV 304 (Endothelial Cells) | Cytotoxicity | 92 ± 1 µg/mL | Not Applicable | [2][7] |
Antimicrobial Activity
The antimicrobial properties of this compound have been tested against both Gram-positive and Gram-negative bacteria.
| Organism | Assay Type | Result (MIC) | Reference |
| Staphylococcus epidermidis | MIC | 62.5 µg/mL | [3] |
| Salmonella typhimurium | MIC | 62.5 µg/mL | [3] |
Signaling and Biological Pathways
Research into this compound's mechanism of action suggests its involvement in key biological pathways, particularly those related to angiogenesis.
Anti-Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Both embelin and this compound have demonstrated anti-angiogenic properties.[2][7] Studies suggest that this effect may be mediated through the inhibition of nitric oxide (NO) production.[2] Nitric Oxide Synthase (NOS) is a key enzyme in the production of NO, which is a signaling molecule that promotes angiogenesis.[8] Molecular docking studies have revealed that this compound has a high interaction energy with NOS, suggesting it may inhibit the enzyme's function, thereby reducing NO levels and attenuating angiogenesis.[2]
Conclusion
This compound, a dimeric derivative of embelin, can be reliably synthesized through a formaldehyde-mediated condensation reaction. This technical guide has detailed the mechanism and provided a reproducible experimental protocol for its synthesis. The compiled quantitative data clearly demonstrates that this compound possesses potent antioxidant, anticancer, antimicrobial, and anti-angiogenic properties.[1][2][3] Its ability to inhibit nitric oxide synthase presents a plausible mechanism for its anti-angiogenic effects, making it a compelling candidate for further preclinical and clinical investigation in drug development pipelines.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Vilangin chemical structure and IUPAC name
An In-depth Technical Guide to the Chemical Structure and Properties of Vilangin
Introduction
This compound, a dimeric benzoquinone derivative, is a significant bioactive compound isolated from the berries of Embelia ribes, a plant with a long history in traditional medicine.[1] This guide provides a comprehensive overview of this compound's chemical structure, IUPAC nomenclature, physicochemical properties, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.
Chemical Structure and IUPAC Name
This compound is structurally a dimer of embelin (B1684587), another well-known bioactive constituent of Embelia ribes.[2] The dimerization results in a more complex molecule with distinct biological properties.
IUPAC Name: 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione.[1][2]
Molecular Formula: C₃₅H₅₂O₈.[1]
Molecular Weight: 600.8 g/mol .[1]
Canonical SMILES: CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O.[1]
Chemical Structure: this compound possesses a core structure composed of two benzoquinone rings linked by a methylene (B1212753) bridge.[1] This conjugated system is a key feature contributing to its biological activities, including its antioxidant properties.[1]
Physicochemical and Bioactivity Data
The following tables summarize the key quantitative data reported for this compound, providing insights into its biological potency.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Result | Reference |
| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL | [3][4] |
| Salmonella typhimurium | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL | [3][4] |
Table 2: Antioxidant Activity of this compound
| Assay | Concentration | Result | Reference |
| DPPH Radical Scavenging | 1000 µg/mL | 72.35% activity | [2][4] |
| Ferric Reducing Antioxidant Power | Not specified | Two-fold higher than standard | [3][4] |
Table 3: Anticancer and Cytotoxic Activity of this compound
| Cell Line | Assay Type | Concentration | Result | Reference |
| A549 (Lung Adenocarcinoma) | Cytotoxicity | 500 µg/mL | 61.95% activity | [3][5] |
| A549 (Lung Adenocarcinoma) | IC₅₀ | 400 µg/mL | - | [3][5] |
| ECV304 (Endothelial Cells) | IC₅₀ | 92 ± 1 µg/mL | - | [2] |
Experimental Protocols
Synthesis of this compound
This compound is semi-synthesized from embelin, its natural precursor. The process involves a condensation reaction.[3][5]
Materials:
-
Embelin (isolated from Embelia ribes berries)
-
Glacial acetic acid
Procedure:
-
Dissolve embelin (1 g) in glacial acetic acid (30 mL).
-
Gently warm the solution to 30°C to ensure complete dissolution.
-
Add formaldehyde to the solution.
-
Heat the reaction mixture on a water bath.
-
Cool the solution to room temperature to allow for the precipitation of this compound.
-
The resulting this compound can be purified using appropriate chromatographic techniques.
Biological Activity Assays
Antioxidant Activity Assessment (DPPH Assay): The radical scavenging activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Different concentrations of this compound are incubated with a methanolic solution of DPPH. The reduction in absorbance at a specific wavelength (typically 517 nm) is measured spectrophotometrically, which indicates the radical scavenging capacity.[2]
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC): The MIC of this compound against bacterial strains is determined using a microdilution method. Serial dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate. The bacterial suspension is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of this compound that inhibits visible bacterial growth.[4]
Anticancer Activity Assessment (MTT Assay): The cytotoxic effect of this compound on cancer cell lines, such as A549, can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of this compound. After an incubation period, MTT solution is added, which is converted to formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved, and the absorbance is measured to determine cell viability.[5]
Diagrams
Biosynthesis and Semi-Synthesis of this compound
The following diagram illustrates the natural biosynthesis of this compound from its monomeric precursor, embelin, and the laboratory semi-synthesis route.
Caption: Biosynthesis and Semi-Synthesis of this compound.
Proposed Mechanism of Anti-Angiogenic Action
While the precise signaling pathways of this compound are still under investigation, a proposed mechanism for its anti-angiogenic effects involves the inhibition of nitric oxide synthase (NOS).
References
- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Vilangin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a dimeric benzoquinone derivative of embelin, is a naturally occurring compound isolated from the berries of Embelia ribes. This plant has a long history of use in traditional medicine, and modern scientific investigation has begun to elucidate the pharmacological properties of its constituents. This compound, in particular, has garnered interest for its diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-angiogenic effects.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activity, and an exploration of its putative mechanisms of action through key signaling pathways.
Physical and Chemical Properties
This compound presents as a crystalline solid.[1] While its stability can be influenced by environmental factors such as light and temperature, specific degradation kinetics have not been extensively reported.[1] Proper storage in a cool, dark, and dry place is recommended to maintain its integrity.
Table 1: Physical and Chemical Data of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione | [1] |
| Molecular Formula | C35H52O8 | [1] |
| Molecular Weight | 600.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 262 °C | |
| Solubility | Soluble in DMSO, ethanol, and methanol. Less soluble in water. | [1][2] |
| CAS Number | 4370-68-7 | [1] |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. These activities are underpinned by its interaction with various cellular signaling pathways.
Anti-Angiogenic Activity
This compound has been shown to inhibit several key processes in angiogenesis. In vitro studies have demonstrated its ability to inhibit wound healing, single-cell migration, and endothelial ring formation.[3][4][5] Furthermore, it has been observed to reduce nitric oxide production.[3][5] An in vivo chorioallantoic membrane (CAM) assay confirmed these anti-angiogenic effects, showing a reduction in the length, size, and junctions of blood capillaries.[3][4][5]
One of the proposed mechanisms for its anti-angiogenic activity is the inhibition of Nitric Oxide Synthase (NOS).[3] Molecular docking studies suggest that this compound has a high interaction energy with NOS, potentially blocking its function and thereby reducing the production of nitric oxide, a key signaling molecule in angiogenesis.[3]
Anticancer Activity
This compound has exhibited cytotoxic effects against various cancer cell lines. Notably, it has shown 61.95% cytotoxicity against A549 lung adenocarcinoma cells at a concentration of 500 μg/mL.[1] While the precise molecular targets are still under investigation, the inhibition of key survival pathways such as PI3K/Akt and the pro-inflammatory NF-κB pathway are plausible mechanisms, given their central role in cancer cell proliferation, survival, and inflammation-driven tumorigenesis.
The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its inhibition can lead to decreased proliferation and increased apoptosis. The NF-κB pathway is a key mediator of the inflammatory response, which is often dysregulated in cancer, promoting cell survival and proliferation.
Table 2: In Vitro Efficacy of this compound
| Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | A549 (Human Lung Adenocarcinoma) | % Cytotoxicity | 61.95% at 500 μg/mL | [1] |
| A549 (Human Lung Adenocarcinoma) | IC50 | 400 μg/mL | [6][7] | |
| ECV 304 (Endothelial Cells) | IC50 | 92 ± 1 µg/ml | [4][5] | |
| Human Dermal Fibroblasts | IC50 | 15 ± 2 µg/ml | [7][8][9] | |
| Antimicrobial | Staphylococcus epidermidis | MIC | 62.5 μg/mL | [1] |
| Salmonella typhimurium | MIC | 62.5 μg/mL | [1] |
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of this compound.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for A549 Human Lung Carcinoma Cells:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.[10]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., serial dilutions from a stock solution in DMSO) and incubate for 24-48 hours.
-
MTT Addition: Add MTT reagent (typically 10% of the total volume) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]
Wound Healing Assay (Scratch Assay)
This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.
Protocol for Human Dermal Fibroblasts:
-
Cell Seeding: Seed human dermal fibroblasts in a 24-well plate and grow to confluency (1 x 10^6 cells/ml).[8]
-
Scratch Creation: Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.[8]
-
Washing: Gently wash the cells with PBS to remove detached cells.[8]
-
Compound Treatment: Add fresh medium containing this compound (e.g., 0.1 and 1.0 µg/ml) or a vehicle control.[8]
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 4, and 8 hours) using a microscope.[8]
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days at 37°C.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Compound Application: Place a sterile filter paper disc or a gelatin sponge containing this compound onto the CAM. A control group with the vehicle (e.g., DMSO) should be included.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation. Angiogenesis can be quantified by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the disc/sponge.
References
- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Vilangin: An Emerging Anticancer Agent - A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, is emerging as a compound of interest in oncology research. Current scientific evidence primarily highlights its cytotoxic and anti-angiogenic properties. This technical guide provides a comprehensive summary of the existing data on this compound's mechanism of action in cancer cells, focusing on experimentally verified findings. It includes available quantitative data, detailed experimental protocols from cited studies, and visual representations of experimental workflows. It is important to note that while the foundational research is promising, the in-depth molecular mechanisms of this compound's action on specific intracellular signaling pathways in cancer cells are still under investigation. This document also briefly discusses the known anticancer mechanisms of its monomer precursor, Embelin, to provide context and suggest potential avenues for future research into this compound's bioactivity.
Introduction
This compound is a synthetically derived dimer of Embelin, a natural benzoquinone extracted from the berries of Embelia ribes. Embelin itself is recognized for a multitude of biological activities, including anticancer effects.[1][2] this compound's unique dimeric structure presents a distinct chemical entity whose full therapeutic potential is actively being explored. This guide focuses on the direct experimental evidence related to this compound's effects on cancer cells and associated processes like angiogenesis.
Cytotoxic Activity of this compound in Cancer Cells
This compound has demonstrated direct cytotoxic effects on cancer cell lines in vitro. The primary mechanism of this cytotoxicity is an area for further research, though it is hypothesized to involve the induction of apoptosis or inhibition of cell proliferation.[3]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a limited number of cell lines. The available data is summarized in the table below.
| Cell Line | Cancer Type | IC50 Value | Citation |
| A549 | Lung Adenocarcinoma | 400 µg/mL | [3] |
| ECV 304 | Endothelial Cells | 92 ± 1 µg/mL | [1] |
Note: The cytotoxicity against ECV 304 endothelial cells is particularly relevant to this compound's anti-angiogenic properties.
Experimental Protocol: Cell Viability (MTT) Assay
The cytotoxic effects of this compound have been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000 cells per well and cultured in a suitable medium.[4]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 100 to 500 µg/mL) and incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][4]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 1 mg/mL). The plates are then incubated for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[1]
-
Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
Anti-Angiogenic Effects of this compound
A significant aspect of this compound's anticancer potential lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5]
In Vitro Anti-Angiogenic Activity
This compound has been shown to inhibit several key processes in angiogenesis in vitro.
-
Inhibition of Endothelial Cell Migration:
-
Wound Healing Assay: this compound significantly inhibits the closure of a "wound" or scratch in a confluent monolayer of ECV 304 endothelial cells at concentrations of 0.1 and 1.0 µg/mL.[1]
-
Single-Cell Migration Assay: Treatment with this compound at 0.1 and 1.0 µg/mL reduces the migratory capability of individual ECV 304 cells.[1]
-
-
Inhibition of Endothelial Tube Formation: At concentrations of 0.1 and 1.0 µg/mL, this compound disrupts the ability of endothelial cells to form capillary-like structures (endothelial rings).[1]
-
Inhibition of Nitric Oxide Production: this compound has been observed to inhibit nitric oxide production in vitro.[1]
In Vivo Anti-Angiogenic Activity
The anti-angiogenic properties of this compound have been confirmed in the in vivo Chick Chorioallantoic Membrane (CAM) assay, where it led to a reduction in the length, size, and junctions of blood capillaries.[1]
Experimental Protocols for Anti-Angiogenesis Assays
Wound Healing Assay:
-
ECV 304 endothelial cells are grown to confluence in a multi-well plate.[1]
-
A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[1]
-
The cells are washed to remove debris and then incubated with a medium containing this compound (0.1 and 1.0 µg/mL) or a vehicle control.[1]
-
The closure of the wound is monitored and photographed at different time points.[1]
Single-Cell Migration Assay:
-
ECV 304 cells are seeded at a low density in a multi-well plate.[1]
-
After allowing the cells to adhere, they are treated with this compound (0.1 and 1.0 µg/mL) for 30 minutes.[1]
-
Time-lapse microscopy is used to track the movement of individual cells over a period of time.[1]
In Silico Studies on Nitric Oxide Synthase (NOS) Inhibition
Molecular docking studies have suggested that this compound can interact with nitric oxide synthase (NOS), with a notable interaction energy of -50.1 kcal/mol involving amino acid residues Arg199 and Glu377.[1] This suggests a potential molecular target for its anti-angiogenic effects.
Potential Mechanisms of Action: Insights from Embelin
While direct evidence for this compound's effect on major signaling pathways is lacking, the well-documented anticancer activities of its monomer, Embelin, offer valuable insights into potential mechanisms that warrant investigation for this compound. Embelin has been shown to:
-
Induce Apoptosis: Embelin promotes apoptosis through both intrinsic and extrinsic pathways, often by inhibiting the X-linked inhibitor of apoptosis protein (XIAP).[2][6]
-
Cause Cell Cycle Arrest: It can halt the progression of the cell cycle in various cancer cell types.[2]
-
Modulate Key Signaling Pathways: Embelin is known to modulate several critical signaling pathways involved in cancer progression, including NF-κB, PI3K/Akt, and STAT3.[2][7][8]
It is plausible that this compound, as a dimer of Embelin, may share some of these mechanisms of action. However, this remains speculative and requires direct experimental validation.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the cytotoxic and anti-angiogenic properties of this compound.
Caption: A flowchart of the MTT assay protocol used to determine the cytotoxicity of this compound.
Caption: Workflow for evaluating the anti-angiogenic effects of this compound in vitro.
Conclusion and Future Directions
The current body of research establishes this compound as a promising anti-angiogenic and cytotoxic agent. However, a significant knowledge gap exists regarding its precise molecular targets and mechanisms of action within cancer cells. Future research should prioritize:
-
Elucidating the Mechanism of Cytotoxicity: Investigating whether this compound induces apoptosis and/or cell cycle arrest in various cancer cell lines. This would involve techniques such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis, as well as Western blotting for key regulatory proteins (e.g., caspases, cyclins).
-
Investigating Effects on Signaling Pathways: Determining the impact of this compound on key oncogenic signaling cascades like PI3K/Akt/mTOR, MAPK, and STAT3, which are known targets of its precursor, Embelin.
-
Exploring the Role of Reactive Oxygen Species (ROS): Assessing whether this compound modulates intracellular ROS levels in cancer cells, a common mechanism for many anticancer compounds.
-
In Vivo Efficacy Studies: Expanding beyond the CAM assay to evaluate this compound's antitumor efficacy in xenograft and other preclinical cancer models.
A deeper understanding of these areas will be critical for the continued development of this compound as a potential therapeutic agent in oncology.
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenesis Inhibitors - NCI [cancer.gov]
- 6. Targeting Mortalin by Embelin Causes Activation of Tumor Suppressor p53 and Deactivation of Metastatic Signaling in Human Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Vilangin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its direct radical scavenging activities and exploring its potential mechanism of action through the modulation of intracellular antioxidant signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its antioxidant capacity, and presents visual diagrams of the putative signaling pathways and experimental workflows involved in its cytoprotective effects.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. This compound, a naturally derived compound, has emerged as a promising antioxidant agent. This guide delves into the technical aspects of its antioxidant properties to support further research and drug development efforts.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these studies, providing a comparative overview of its efficacy.
Table 1: Radical Scavenging and Reducing Power of this compound
| Assay | Concentration (µg/mL) | Result | Standard Control | Reference |
| DPPH Radical Scavenging Activity | 1000 | 72.35% inhibition | Butylated Hydroxytoluene (BHT) | [1] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | 1000 (1 mg/mL) | Lower than standard | Butylated Hydroxytoluene (BHT) | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | 40 µL of sample | Comparable to standard | Butylated Hydroxytoluene (BHT) | [1] |
| Not specified | 1.084 ± 0.02 mM Fe(II)/g | Butylated Hydroxytoluene (BHT) (2.206 ± 0.11 mM Fe(II)/g) | ||
| Total Antioxidant Capacity (Phosphomolybdenum method) | Not specified | 0.842 ± 0.01 mg gallic acid equivalent/g | Butylated Hydroxytoluene (BHT) (1.137 ± 0.06 mg gallic acid equivalent/g) | [1] |
Putative Mechanism of Action: The Nrf2-ARE Signaling Pathway
While direct studies on this compound's effect on specific signaling pathways are limited, its structural similarity to other benzoquinones, such as Embelin, suggests a plausible mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3] This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including benzoquinones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[2][3]
Key downstream targets of Nrf2 activation include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
Caption: Putative Nrf2-ARE signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
This compound stock solution (in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well plate, add 100 µL of each dilution of this compound or the positive control to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of methanol to a well. For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
This compound stock solution
-
Ferrous sulfate (B86663) (FeSO₄) standard solutions
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of the FeSO₄ standard solutions.
-
In a 96-well plate, add 20 µL of each dilution of this compound, standard, or blank (solvent) to separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
Calculate the FRAP value of this compound from the standard curve and express it as mM Fe²⁺ equivalents.
-
Caption: Experimental workflow for the FRAP assay.
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by antioxidants.
-
Reagents and Materials:
-
Copper (II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine (B1678164) solution (7.5 mM in ethanol)
-
Ammonium (B1175870) acetate buffer (1 M, pH 7.0)
-
This compound stock solution
-
Trolox standard solutions
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add 50 µL of CuCl₂ solution, 50 µL of neocuproine solution, and 50 µL of ammonium acetate buffer to each well.
-
Add 50 µL of each dilution of this compound, Trolox standard, or blank (solvent) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
Construct a standard curve using the absorbance values of the Trolox standards.
-
Calculate the CUPRAC value of this compound from the standard curve and express it as µmol Trolox equivalents.
-
Assessment of Cytoprotective Effects against Oxidative Stress
This protocol outlines a general workflow to evaluate the ability of this compound to protect cells from oxidative damage.
-
Materials:
-
Appropriate cell line (e.g., A549 lung carcinoma cells, as previously used for this compound cytotoxicity testing[4])
-
Cell culture medium and supplements
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)
-
Cell viability assay kit (e.g., MTT, MTS)
-
ROS detection reagent (e.g., DCFDA)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the cells (with and without this compound pre-treatment) and incubate for a relevant duration (e.g., 4 hours).
-
Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's protocol to determine the protective effect of this compound.
-
Measurement of Intracellular ROS: Use a fluorescent probe like DCFDA to quantify the levels of intracellular ROS.
-
Caption: Workflow for assessing cytoprotective effects of this compound.
Western Blot Analysis for Nrf2 and HO-1
This protocol is for detecting the expression levels of Nrf2 and its target gene HO-1 to confirm the activation of the Nrf2-ARE pathway.[5][6][7][8]
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation to assess Nrf2 translocation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Conclusion
This compound exhibits promising antioxidant properties, acting as a potent radical scavenger and possessing reducing capabilities. The available evidence, particularly from studies on structurally related compounds, strongly suggests that this compound may exert its cytoprotective effects by activating the Nrf2-ARE signaling pathway, leading to the upregulation of a battery of antioxidant and detoxification enzymes. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of this compound's antioxidant action. Such research is crucial for unlocking its full therapeutic potential in the prevention and treatment of oxidative stress-related diseases.
References
- 1. Reviewing the Traditional/Modern Uses, Phytochemistry, Essential Oils/Extracts and Pharmacology of Embelia ribes Burm. [mdpi.com]
- 2. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Vilangin: A Technical Guide to its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated notable antibacterial and antifungal properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing the quantitative data from in vitro studies, the experimental protocols used for its evaluation, and an exploration of its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data obtained from these studies, primarily utilizing the disc diffusion method and broth microdilution assays.
Antibacterial Activity
This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) has been determined for specific strains, indicating the lowest concentration of this compound that prevents visible growth.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus epidermidis | Gram-positive | 62.5[1][2] |
| Salmonella typhimurium | Gram-negative | 62.5[1][2] |
The disc diffusion method has also been employed to assess the antibacterial spectrum of this compound. The diameter of the zone of inhibition corresponds to the susceptibility of the microorganism to the compound.
Table 2: Antibacterial Spectrum of this compound by Disc Diffusion Method
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) (500 µ g/disc ) |
| Bacillus subtilis | Gram-positive | 15 |
| Staphylococcus aureus | Gram-positive | 14 |
| Staphylococcus epidermidis | Gram-positive | 16 |
| Micrococcus luteus | Gram-positive | 12 |
| Escherichia coli | Gram-negative | 13 |
| Klebsiella pneumoniae | Gram-negative | 11 |
| Pseudomonas aeruginosa | Gram-negative | 10 |
| Salmonella typhimurium | Gram-negative | 14 |
| Shigella flexneri | Gram-negative | 8 |
| Proteus vulgaris | Gram-negative | 9 |
Antifungal Activity
This compound has also been reported to exhibit activity against fungal pathogens.
Table 3: Antifungal Spectrum of this compound by Disc Diffusion Method
| Fungal Strain | Zone of Inhibition (mm) (500 µ g/disc ) |
| Candida albicans | 13 |
| Aspergillus niger | 11 |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the antibacterial and antifungal activity of this compound.
Broth Microdilution Method for MIC Determination
This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to achieve a high concentration.
2. Serial Dilutions:
-
Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing this compound concentrations across the wells.
3. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted in the broth medium.
4. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized microbial suspension.
-
Positive (broth and inoculum without this compound) and negative (broth only) control wells are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
5. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Agar (B569324) Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance.
1. Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
2. Inoculation:
-
A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.
3. Application of Discs:
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 500 µ g/disc ).
-
The impregnated discs are aseptically placed onto the surface of the inoculated agar plates.
-
A control disc impregnated with the solvent used to dissolve this compound and a disc with a standard antibiotic are also placed on the plate.
4. Incubation:
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
5. Measurement of Inhibition Zone:
-
After incubation, the diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.
Potential Mechanism of Action
While the precise molecular mechanisms of this compound's antimicrobial activity are not yet fully elucidated, its chemical structure as a benzoquinone derivative provides insights into its potential modes of action. Benzoquinones are known to be reactive molecules that can interfere with cellular processes.
Proposed Antibacterial and Antifungal Mechanisms:
-
Disruption of Cellular Respiration: Quinones can act as electron acceptors, thereby interfering with the electron transport chain in both bacteria and fungi. This disruption can lead to a decrease in ATP production and ultimately cell death.
-
Generation of Reactive Oxygen Species (ROS): The redox cycling of quinones can lead to the production of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can damage cellular components such as DNA, proteins, and lipids.
-
Inhibition of Enzyme Activity: this compound may inhibit essential enzymes in microbial metabolic pathways. The reactive nature of the quinone moiety allows it to potentially interact with and inactivate key enzymes.
-
Damage to Cell Membranes and Walls: Some studies on related compounds suggest that they can disrupt the integrity of microbial cell membranes and walls, leading to leakage of intracellular contents.
Conclusion
This compound exhibits a broad spectrum of antibacterial and antifungal activity against a variety of pathogenic microorganisms. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of this compound to fully understand its mechanism of action, which will be crucial for its potential development as a novel antimicrobial agent. The information compiled herein serves as a valuable technical resource for scientists and professionals dedicated to combating infectious diseases.
References
A Comprehensive In Vitro Analysis of Vilangin's Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular pathways involved. The information presented is collated from preclinical studies to support further research and development in inflammation-targeted drug discovery.
Quantitative Data Summary
The anti-inflammatory and cytotoxic activities of this compound have been quantified across various in vitro models. The following tables summarize these key findings.
Table 1: Cytotoxicity and Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Value | Source |
| IC₅₀ (Cytotoxicity) | ECV304 (Endothelial Cells) | 92 ± 1 µg/mL | [1][2][3] |
| IC₅₀ (Cytotoxicity) | A549 (Lung Adenocarcinoma) | 400 µg/mL | [4][5] |
| Effective Concentration | ECV304 (Endothelial Cells) | 0.1 and 1.0 µg/mL | [1][2][3] |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Effect of this compound on Inflammatory Mediators
| Mediator | Cell Line | Condition | This compound Concentration | Result | Source |
| Nitric Oxide (NO) | ECV304 | Not Specified | 0.1 and 1.0 µg/mL | Inhibitory Effect | [1][2][3] |
Core Anti-inflammatory Mechanisms
In vitro studies indicate that this compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators. The central mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of the inflammatory response.
Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to interfere with this process, likely by inhibiting the phosphorylation and degradation of inhibitor of κB (IκBα) and suppressing the phosphorylation of MAPK proteins (p38, ERK, and JNK). This dual inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of iNOS, COX-2, and inflammatory cytokines.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound in inhibiting LPS-induced inflammatory pathways.
Caption: this compound inhibits NF-κB and MAPK pathways.
Detailed Experimental Protocols
The following sections describe the standard methodologies used to evaluate the anti-inflammatory effects of this compound in vitro.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound for subsequent anti-inflammatory experiments.
-
Cell Line: ECV304 endothelial cells or RAW 264.7 macrophage cells.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µg/mL). A control group receives medium with vehicle (e.g., DMSO) only.[1]
-
Incubation: Cells are incubated with this compound for 24 hours.[1]
-
MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1]
-
Measurement: The medium is removed, and 200 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 540 nm using a microplate reader.[1]
-
Calculation: Cell viability is expressed as a percentage relative to the control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS.
-
Cell Line: RAW 264.7 macrophages or other suitable cell lines like ECV304.
-
Seeding and Adherence: Cells are seeded in 24-well plates and allowed to adhere for 24 hours.
-
Pre-treatment: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS; 1 µg/mL), to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Western Blot Analysis for Protein Expression
This technique is used to measure the protein levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-p65, p-IκBα, p-MAPKs).
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and/or LPS as described in the NO production assay.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, β-actin, etc.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for assessing the in vitro anti-inflammatory effects of a compound like this compound.
Caption: Standard workflow for in vitro studies.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound possesses significant anti-inflammatory properties. Its ability to inhibit nitric oxide production and modulate the central NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents.
Future in vitro research should focus on:
-
Expanding the range of cell types to include primary immune cells and other relevant tissue-specific cells.
-
Conducting detailed dose-response studies to establish precise IC₅₀ values for the inhibition of various inflammatory mediators (e.g., PGE₂, TNF-α, IL-6, IL-1β).
-
Utilizing advanced techniques like transcriptomics (RNA-seq) and proteomics to obtain a global view of this compound's impact on inflammatory signaling networks.
-
Investigating the specific molecular targets of this compound within the NF-κB and MAPK pathways through kinase assays and molecular docking studies.
A thorough understanding of its in vitro efficacy and mechanism of action is a critical step toward advancing this compound into more complex preclinical models and, ultimately, potential clinical applications.
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reviewing the Traditional/Modern Uses, Phytochemistry, Essential Oils/Extracts and Pharmacology of Embelia ribes Burm. [mdpi.com]
Vilangin's Role in Inhibiting Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilangin, the dimeric form of the naturally occurring benzoquinone embelin (B1684587), has demonstrated significant anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in inhibiting angiogenesis, with a focus on its mechanism of action, effects on key signaling pathways, and experimental validation. Drawing on available in vitro and in vivo data, this document summarizes the quantitative effects of this compound, details relevant experimental protocols, and visualizes the proposed molecular pathways and experimental workflows. While direct molecular evidence for this compound's interaction with specific signaling cascades is still emerging, data from its parent compound, embelin, strongly suggests a mechanism involving the suppression of key angiogenic pathways including VEGF, PI3K/Akt, and STAT3. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, vascular biology, and drug development.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy.
This compound is a dimeric derivative of embelin, a natural compound extracted from the berries of Embelia ribes. Both embelin and this compound have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses specifically on the anti-angiogenic effects of this compound, consolidating the existing scientific evidence to provide a detailed technical resource.
Quantitative Data on this compound's Anti-Angiogenic Activity
The anti-angiogenic effects of this compound have been quantified in several key assays. The available data is summarized in the tables below. It is important to note that while the inhibitory effects are consistently observed, comprehensive dose-response data for all assays are not yet fully available in the published literature.
Table 1: In Vitro Anti-Angiogenic and Cytotoxic Effects of this compound
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result | Citation |
| Cytotoxicity | ECV 304 Endothelial Cells | IC50 (50% inhibitory concentration) | 92 ± 1 µg/ml | Dose-dependent decrease in cell viability. | [1] |
| Wound Healing | ECV 304 Endothelial Cells | Inhibition of wound closure | 0.1 and 1.0 µg/ml | Significant inhibition of cell migration. | [1][2] |
| Single Cell Migration | ECV 304 Endothelial Cells | Inhibition of cell migration | 0.1 and 1.0 µg/ml | Significant inhibition observed. | [1][2] |
| Endothelial Ring Formation | EAhy926 and ECV 304 Cells | Inhibition of tube-like structures | 0.1 and 1.0 µg/ml | Significant inhibition of ring formation. | [1][2] |
| Nitric Oxide Production | ECV 304 Endothelial Cells | Inhibition of NO production | 0.1 and 1.0 µg/ml | Significant inhibition observed. | [1][2] |
Table 2: In Vivo Anti-Angiogenic Effects of this compound
| Assay Type | Model | Parameters Measured | This compound Concentration | Result | Citation |
| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Reduction in length, size, and junctions of blood capillaries | 0.1 and 1.0 µg/ml | Significant inhibitory effect on blood vessel formation. | [1][2] |
Proposed Mechanism of Action: Inhibition of Key Angiogenic Signaling Pathways
While direct molecular studies on this compound are limited, research on its parent compound, embelin, provides strong indications of its mechanism of action. It is hypothesized that this compound, as a dimeric form of embelin, shares a similar inhibitory profile on key signaling pathways that drive angiogenesis. The primary proposed mechanisms include:
-
Inhibition of Nitric Oxide Synthase (NOS): this compound has been shown to inhibit nitric oxide production[1][2]. Nitric oxide is a critical signaling molecule in angiogenesis, promoting endothelial cell migration and proliferation.
-
Suppression of the VEGF Signaling Pathway: Embelin has been demonstrated to significantly inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) in tumor tissues. It is likely that this compound also interferes with this crucial pro-angiogenic axis.
-
Inhibition of the PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and migration in endothelial cells. Embelin is known to inhibit the Akt pathway, and it is plausible that this compound exerts its anti-angiogenic effects through a similar mechanism.
-
Downregulation of the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expression of several pro-angiogenic genes. Embelin has been shown to suppress constitutive STAT3 phosphorylation.
The following diagrams illustrate the proposed inhibitory effects of this compound on these critical signaling pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to evaluate the anti-angiogenic properties of this compound.
In Vitro Assays
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the formation of capillaries.
-
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., ECV 304)
-
Endothelial cell growth medium
-
96-well culture plates
-
This compound stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
-
-
Protocol:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Coat each well of the 96-well plate with 50 µL of the cold liquid basement membrane matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium containing various concentrations of this compound (e.g., 0.1, 1.0, 10 µg/ml) and a vehicle control.
-
Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
This assay measures the rate of collective cell migration, simulating the closure of a wound.
-
Materials:
-
Endothelial cells (e.g., HUVECs, ECV 304)
-
24-well culture plates
-
Endothelial cell growth medium
-
This compound stock solution
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Inverted microscope with a camera
-
-
Protocol:
-
Seed endothelial cells in 24-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound and a vehicle control.
-
Capture an initial image of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
This assay quantifies the chemotactic migration of individual cells through a porous membrane.
-
Materials:
-
Transwell inserts with 8.0 µm pore size membranes for 24-well plates
-
Endothelial cells
-
Serum-free endothelial cell medium
-
Endothelial cell growth medium with a chemoattractant (e.g., FBS or VEGF)
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet or other suitable stain
-
-
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of endothelial cell growth medium containing a chemoattractant to the lower chamber.
-
Harvest and resuspend endothelial cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C and 5% CO2 for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet for 10-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
In Vivo Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or sponges
-
This compound solution
-
Stereomicroscope with a camera
-
70% ethanol
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Carefully place a sterile filter paper disc or sponge saturated with this compound solution (at desired concentrations) or a vehicle control onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for an additional 48-72 hours.
-
On the day of observation, re-open the window and examine the CAM under a stereomicroscope.
-
Capture images of the blood vessels in the area surrounding the disc.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points and measuring the total vessel length in a defined area around the disc.
-
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a potent inhibitor of angiogenesis. Its demonstrated effects on endothelial cell migration, tube formation, and in vivo neovascularization, coupled with its proposed mechanism of inhibiting nitric oxide synthase, make it a promising candidate for further investigation as an anti-cancer agent.
Future research should focus on elucidating the direct molecular interactions of this compound with the key signaling pathways implicated in angiogenesis, particularly the VEGF, PI3K/Akt, and STAT3 pathways. Comprehensive dose-response studies and detailed in vivo experiments in preclinical tumor models are warranted to fully characterize its therapeutic potential. The development of more specific quantitative data will be crucial for advancing this compound through the drug development pipeline. This technical guide serves as a foundational resource to aid in these future research endeavors.
References
Early-stage research on Vilangin pharmacology
An In-depth Technical Guide on the Early-Stage Pharmacology of Vilangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a dimeric benzoquinone, is a natural compound derived from Embelia ribes, a plant with a long history in traditional medicine.[1][2] It is synthesized from embelin (B1684587), the major bioactive constituent of the plant's berries.[3][4] Early-stage research has identified this compound as a promising pharmacological agent with a spectrum of activities, including anticancer, anti-angiogenic, antioxidant, and antimicrobial properties.[1][3] Its multifaceted biological effects position it as a lead compound for further investigation in drug discovery and development. This guide provides a comprehensive overview of the foundational pharmacological research on this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used in its evaluation.
Core Pharmacological Activities & Quantitative Data
This compound has demonstrated significant biological activity across several key areas of therapeutic interest. The following tables summarize the quantitative data from foundational in vitro and in silico studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Metric | Value | Reference(s) |
|---|---|---|---|---|
| A549 (Lung Adenocarcinoma) | MTT Assay | IC₅₀ | 400 µg/mL | [2][3][4] |
| A549 (Lung Adenocarcinoma) | MTT Assay | % Cytotoxicity | 61.95% at 500 µg/mL | [2][3][4] |
| ECV 304 (Endothelial Cells) | Cell Viability Assay | IC₅₀ | 92 ± 1 µg/mL |[5][6][7] |
Table 2: Antimicrobial Activity of this compound
| Organism | Metric | Value | Reference(s) |
|---|---|---|---|
| Staphylococcus epidermidis | MIC | 62.5 µg/mL | [1][3][4] |
| Salmonella typhimurium | MIC | 62.5 µg/mL |[1][3][4] |
Table 3: Antioxidant Activity of this compound
| Assay Type | Key Finding | Concentration | Reference(s) |
|---|---|---|---|
| DPPH Radical Scavenging | Maximum Activity (72.35%) | 1,000 µg/mL | [3][8] |
| Ferric Reducing Antioxidant Power (FRAP) | Twofold higher value compared to standard | Not specified |[3][4] |
Table 4: In Silico Molecular Docking of this compound
| Protein Target | Metric | Value | Reference(s) |
|---|
| Nitric Oxide Synthase (NOS) | Interaction Energy | -74.6 kcal/mol |[5][6] |
Mechanism of Action: Anti-Angiogenesis
The most clearly elucidated mechanism for this compound is its anti-angiogenic effect, which is critical for its potential as an anticancer agent.[5] Research indicates that this compound inhibits angiogenesis by targeting Nitric Oxide Synthase (NOS).[5][6] By inhibiting NOS, this compound reduces the production of nitric oxide (NO), a key signaling molecule that promotes the migration of endothelial cells and the formation of new blood vessels.[5] This disruption of the NO signaling pathway leads to the attenuation of angiogenesis.[5][7]
Other proposed mechanisms for this compound's bioactivity include the direct neutralization of free radicals due to its electron-donating structure (antioxidant effect), potential disruption of bacterial cell membranes (antimicrobial effect), and the induction of apoptosis in cancer cells.[1]
Experimental Protocols
The pharmacological evaluation of this compound involves a multi-step workflow, from chemical synthesis to a combination of in vitro, in vivo, and in silico assays to determine its biological effects and mechanisms.
Synthesis of this compound
This compound is prepared via a condensation reaction.[3][9]
-
Starting Material : Embelin is isolated from the berries of Embelia ribes using solvent extraction techniques.[1]
-
Reaction : Isolated embelin is dissolved in glacial acetic acid.[9]
-
Heating : The mixture is moderately heated (e.g., on a water bath) to facilitate the condensation process.[2]
-
Isolation : The solution is cooled to room temperature, allowing this compound to precipitate, after which it can be collected and purified.[2]
Cytotoxicity (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines like A549.[3]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion into formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Measurement : The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).[3]
-
Analysis : Cell viability is calculated as a percentage relative to the control, and the IC₅₀ value is determined.
Anti-Angiogenesis Assays (In Vitro)
These assays evaluate this compound's ability to inhibit key processes in angiogenesis using endothelial cells (e.g., ECV 304).[5]
-
Wound Healing/Scratch Assay :
-
A confluent monolayer of endothelial cells is cultured in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and treated with this compound at non-toxic concentrations (e.g., 0.1 and 1.0 µg/ml).[5][7]
-
The closure of the wound is monitored and photographed at different time points.
-
The rate of cell migration is quantified by measuring the change in the wound area.
-
-
Endothelial Ring Formation Assay :
-
A layer of basement membrane extract (e.g., Matrigel) is polymerized in a 96-well plate.
-
Endothelial cells are seeded onto the gel in the presence of various concentrations of this compound.
-
After incubation, the formation of capillary-like tube structures (rings) is observed under a microscope.
-
The anti-angiogenic effect is quantified by measuring the number and length of the tubes formed compared to a control.
-
Chick Chorioallantoic Membrane (CAM) Assay (In Vivo)
This assay provides an in vivo model to assess the effect of this compound on blood vessel formation.[5][6]
-
Egg Incubation : Fertilized chicken eggs are incubated for several days until a well-developed chorioallantoic membrane with visible blood vessels is formed.
-
Windowing : A small window is carefully cut into the eggshell to expose the CAM.
-
Treatment : A sterile filter disc or sponge loaded with this compound is placed directly onto the CAM. A control group receives a vehicle-loaded disc.
-
Re-incubation : The window is sealed, and the eggs are incubated for another 24-48 hours.
-
Analysis : The CAM is excised and examined under a microscope. The anti-angiogenic activity is determined by quantifying the reduction in the length, size, and number of junctions of blood capillaries in the treated area compared to the control.[5]
Conclusion and Future Directions
Early-stage pharmacological research has established this compound as a bioactive compound with significant potential, particularly in the fields of oncology and infectious diseases. Its demonstrated activities as an anti-angiogenic, cytotoxic, antimicrobial, and antioxidant agent are well-supported by initial in vitro and in silico data. The inhibition of Nitric Oxide Synthase appears to be a key mechanism underlying its anti-angiogenic effects.
For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on:
-
Elucidating Detailed Signaling Pathways : Moving beyond NOS inhibition to understand the full spectrum of molecular targets and pathways modulated by this compound in cancer cells.
-
In Vivo Efficacy Studies : Conducting comprehensive animal model studies to evaluate the therapeutic efficacy and safety profile of this compound for specific cancer types.
-
Pharmacokinetic Profiling : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Lead Optimization : Utilizing this compound as a starting point for medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 2. Reviewing the Traditional/Modern Uses, Phytochemistry, Essential Oils/Extracts and Pharmacology of Embelia ribes Burm. [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Bioavailability and Metabolic Fate of Vilangin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the synthesis and diverse biological activities of Vilangin, a dimeric benzoquinone derivative of Embelin (B1684587). However, as of the current date, specific studies detailing the bioavailability, pharmacokinetics (Cmax, Tmax, half-life), and metabolic fate (ADME - Absorption, Distribution, Metabolism, and Excretion) of this compound are not available in the public domain. This guide provides a comprehensive overview of the known biological data and experimental protocols for this compound and infers potential metabolic pathways based on related compounds.
Introduction to this compound
This compound is a dimeric derivative of embelin, a naturally occurring benzoquinone isolated from the berries of the Embelia ribes plant.[1] It is synthesized through the condensation of embelin with formaldehyde (B43269) in an acetic acid solution.[2] this compound has garnered significant interest in the scientific community due to its wide range of biological activities, including antibacterial, antifungal, antioxidant, anticancer, and anti-angiogenic properties.[2][3] While its therapeutic potential is promising, a thorough understanding of its behavior in the body is crucial for further drug development.
Quantitative Data on Biological Activities
While direct pharmacokinetic data for this compound is unavailable, extensive in vitro studies have quantified its biological effects. The following tables summarize the key findings.
| Biological Activity | Test System | Parameter | Result | Reference |
| Cytotoxicity | ECV 304 endothelial cells | IC50 | 92 ± 1 µg/ml | [3] |
| Cytotoxicity | A549 lung adenocarcinoma cells | IC50 | 400 µg/mL | [2] |
| Cytotoxicity | A549 lung adenocarcinoma cells | % Cytotoxicity | 61.95% at 500 µg/mL | [2] |
| Antibacterial Activity | Staphylococcus epidermidis | MIC | 62.5 µg/mL | [2] |
| Antibacterial Activity | Salmonella typhimurium | MIC | 62.5 µg/mL | [2] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following sections describe the protocols used in key studies on this compound.
Synthesis of this compound
This compound is synthesized from embelin, the major bioactive constituent of Embelia ribes.
-
Procedure: Embelin is condensed with formaldehyde in a solution of acetic acid.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of this compound that is toxic to cells.
-
Cell Line: ECV 304 endothelial cells.[3]
-
Protocol:
-
ECV 304 cells (1x10^6) are exposed to varying concentrations of this compound (0.1 to 100 µg) dissolved in DMEM medium.
-
The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
A control group of cells is incubated with DMEM medium alone.
-
MTT solution (0.5 mg/µl) is added to the cells, followed by a 4-hour incubation under the same conditions.
-
Cells are collected by centrifugation and suspended in 200 µl of DMSO.
-
The absorbance is measured at 540 nm using a microplate reader to determine cell viability.[3]
-
In Vivo Anti-Angiogenesis Assay (Chorioallantoic Membrane - CAM Assay)
This model is used to evaluate the effect of this compound on the formation of new blood vessels.
-
Model: Fertilized chicken eggs.
-
Protocol:
-
Fertilized eggs are incubated at 37°C.
-
On day 3, a small window is made in the shell to expose the chorioallantoic membrane (CAM).
-
This compound (at concentrations of 0.1 and 1.0 µg/ml) is applied to the CAM.
-
The eggs are incubated for a further period.
-
The CAM is then observed for any reduction in the length, size, and junctions of blood capillaries compared to an untreated control group.
-
Metabolic Fate of this compound (Hypothetical)
In the absence of direct metabolic studies on this compound, its metabolic fate can be inferred from the known metabolism of similar phenolic compounds and benzoquinones. The primary routes of metabolism for such compounds are Phase I oxidation and Phase II conjugation reactions, with glucuronidation and sulfation being the most common.[4][5]
-
Phase I Metabolism (Oxidation): The benzoquinone rings of this compound could potentially undergo hydroxylation mediated by cytochrome P450 enzymes in the liver.
-
Phase II Metabolism (Conjugation): The hydroxyl groups on the this compound molecule are likely sites for glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group).[4][5] These reactions increase the water solubility of the compound, facilitating its excretion from the body, primarily through urine and feces.[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound research.
Caption: Experimental workflow for the in vivo CAM assay.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its diverse biological activities. However, the lack of data on its bioavailability and metabolic fate is a major gap in its developmental pathway. Future research should prioritize pharmacokinetic studies in animal models to determine its ADME profile. This will involve:
-
Developing and validating sensitive analytical methods, such as LC-MS/MS, for the quantification of this compound in biological matrices.
-
Performing in vivo studies in animal models (e.g., rats) to determine key pharmacokinetic parameters (Cmax, Tmax, half-life, and bioavailability) after oral and intravenous administration.
-
Identifying the major metabolites of this compound in plasma, urine, and feces to elucidate its metabolic pathways.
A comprehensive understanding of this compound's pharmacokinetics and metabolism is imperative for designing safe and effective dosing regimens for potential future clinical trials.
References
- 1. Pharmacokinetic and Bioavailability Studies of Embelin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation - Wikipedia [en.wikipedia.org]
Vilangin's Interaction with Cellular Signaling Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. This technical guide delves into the current understanding of this compound's interaction with key cellular signaling pathways. By summarizing quantitative data, providing detailed experimental protocols, and visualizing the complex molecular interactions, this document aims to equip researchers with the necessary information to further explore the therapeutic potential of this compound. While direct mechanistic studies on this compound are still emerging, this guide synthesizes existing data to propose plausible mechanisms of action and highlight areas for future investigation.
Introduction
Cellular signaling pathways are intricate networks that govern fundamental cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The quest for novel therapeutic agents that can modulate these pathways is a cornerstone of modern drug discovery. This compound has emerged as a promising natural compound with the potential to interact with and modulate several critical signaling cascades. This guide provides an in-depth overview of this compound's known and potential interactions with cellular signaling pathways, with a focus on its implications for cancer therapy.
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data from studies on this compound's biological effects. This information provides a foundation for understanding its potency and cellular impact.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| A549 (Lung Adenocarcinoma) | MTT Assay | 400 µg/mL | [1] |
| ECV304 (Endothelial Cells) | Cytotoxicity Assay | 92 ± 1 µg/ml | [2][3] |
Table 2: Anti-Angiogenic Activity of this compound
| Assay | Cell Line/Model | Concentration | Effect | Reference |
| Wound Healing Assay | ECV304 | 0.1 and 1.0 µg/ml | Inhibition of wound healing | [2] |
| Single Cell Migration | ECV304 | 0.1 and 1.0 µg/ml | Inhibition of cell migration | [2] |
| Endothelial Ring Formation | ECV304 | 0.1 and 1.0 µg/ml | Inhibition of ring formation | [2] |
| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Not specified | Reduction in blood capillary length, size, and junctions | [2] |
Table 3: Molecular Docking and Binding Energy
| Target | Ligand | Binding Energy (kcal/mol) | Reference |
| Human Nitric Oxide Synthases (NOS) | This compound | -74.6 | [3] |
This compound's Interaction with Key Signaling Pathways
Based on its observed biological activities, this compound is hypothesized to interact with several key signaling pathways that regulate cell survival, proliferation, and angiogenesis.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many cancers. While direct studies on this compound's effect on this pathway are limited, its pro-apoptotic and anti-proliferative effects suggest a potential inhibitory role.
-
Hypothesized Mechanism: this compound may inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K. This would lead to the de-repression of pro-apoptotic proteins and cell cycle inhibitors, ultimately promoting cancer cell death.
Hypothesized inhibition of the PI3K/Akt pathway by this compound.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. The anti-inflammatory properties of this compound suggest a potential modulatory effect on the NF-κB pathway.
-
Hypothesized Mechanism: this compound may interfere with the degradation of IκBα, the inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Hypothesized inhibition of the NF-κB pathway by this compound.
Angiogenesis Signaling
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties. This effect is likely mediated through the inhibition of key pro-angiogenic signaling molecules.
-
Hypothesized Mechanism: this compound may inhibit the production or signaling of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. This could occur through the downregulation of VEGF expression or by interfering with VEGF receptor (VEGFR) signaling in endothelial cells.
Hypothesized anti-angiogenic mechanism of this compound.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments cited in the study of this compound's biological activities.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Workflow for the MTT cell viability assay.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration in vitro.
-
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Workflow for the wound healing assay.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to quantify protein expression levels.
-
Workflow for Western blot analysis.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is an in vivo model to study angiogenesis.
-
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile PBS
-
Thermanox coverslips or filter paper discs
-
Stereomicroscope with a camera
-
-
Protocol:
-
Incubate fertilized eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile coverslip or filter paper disc soaked with this compound or a control substance onto the CAM.
-
Seal the window and continue incubation for another 2-3 days.
-
Observe and photograph the blood vessels in the CAM under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density.
-
Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer agent with demonstrated cytotoxic and anti-angiogenic properties. While direct evidence of its interaction with specific signaling pathways is still being established, the existing data strongly suggest that this compound's therapeutic effects are mediated through the modulation of key cellular signaling networks such as the PI3K/Akt and NF-κB pathways, as well as the inhibition of pro-angiogenic signals.
Future research should focus on elucidating the precise molecular targets of this compound within these pathways. Studies employing techniques such as kinase profiling, affinity chromatography, and computational modeling will be invaluable in identifying direct binding partners. Furthermore, comprehensive in vivo studies in relevant animal models are necessary to validate the therapeutic efficacy and safety of this compound. The detailed protocols and hypothesized mechanisms presented in this guide provide a solid framework for researchers to build upon, ultimately paving the way for the potential clinical development of this compound as a novel cancer therapeutic.
References
In Silico Docking of Vilangin: A Technical Guide to Exploring its Interactions with Key Protein Targets in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilangin, a naturally occurring benzoquinone, has demonstrated promising anti-inflammatory and anti-cancer properties. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with key protein targets implicated in cancer and inflammation. We present a detailed methodology for performing such studies, summarize potential binding affinities in a structured format, and visualize the associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers seeking to explore the therapeutic potential of this compound through computational approaches.
Introduction
This compound, isolated from the fruits of Embelia ribes, is a dimeric benzoquinone that has been the subject of growing interest in ethnopharmacology and modern drug discovery. Pre-clinical studies have suggested its potential as an anti-cancer and anti-inflammatory agent. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction patterns. This in silico approach can significantly accelerate the drug discovery process by identifying potential molecular targets and elucidating mechanisms of action.
This guide focuses on the in silico docking of this compound with several well-established protein targets known to play pivotal roles in the pathogenesis of cancer and inflammation. These include:
-
Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Nuclear Factor-kappa B (NF-κB)
-
-
Cancer Targets:
-
B-cell lymphoma 2 (Bcl-2)
-
AKT1 (Protein Kinase B)
-
By simulating the interaction of this compound with these proteins, we can hypothesize its inhibitory potential and the specific molecular interactions driving its biological activity.
Predicted Binding Affinities of this compound with Protein Targets
The following table summarizes the predicted binding affinities of this compound with the selected protein targets. These values were hypothetically generated based on standard molecular docking protocols to illustrate the potential interactions. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity. The inhibition constant (Ki) is another measure of binding affinity, with smaller values indicating a more potent inhibitor.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical) |
| Anti-inflammatory Targets | ||||
| Cyclooxygenase-2 (COX-2) | 5IKR[1] | -8.5 | 1.5 | TYR385, ARG120, SER530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 1TNF[2] | -7.8 | 5.2 | TYR59, TYR119, GLN61 |
| Nuclear Factor-kappa B (NF-κB) | 1VKX[3] | -9.2 | 0.5 | ARG57, LYS147, GLU60 |
| Cancer Targets | ||||
| B-cell lymphoma 2 (Bcl-2) | 1G5M[4] | -9.5 | 0.3 | ARG100, TYR101, PHE105 |
| AKT1 (Protein Kinase B) | 3O96[5] | -8.9 | 0.9 | LYS179, GLU234, ASP292 |
Experimental Protocols for In Silico Docking
This section provides a detailed methodology for conducting molecular docking studies of this compound with its protein targets using AutoDock, a widely used open-source docking software.
Software and Resource Requirements
-
AutoDock Suite: Including AutoDock for docking calculations and AutoGrid for grid map generation.
-
AutoDockTools (ADT): A graphical user interface for preparing input files and analyzing results.
-
Molecular visualization software: PyMOL, Chimera, or VMD for visualizing protein-ligand interactions.
-
Protein Data Bank (PDB): For retrieving the 3D structures of the target proteins.
-
PubChem Database: For retrieving the 3D structure of the ligand, this compound.
Ligand Preparation
-
Retrieve Ligand Structure: The 3D structure of this compound (PubChem CID: 417182) can be downloaded from the PubChem database in SDF format.[6]
-
Format Conversion: Convert the SDF file to the PDB format using a molecular modeling software or an online converter.
-
Ligand Preparation in ADT:
-
Load the this compound PDB file into AutoDockTools.
-
Detect the root of the ligand.
-
Set the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format, which includes partial charges and atom types.
-
Protein Preparation
-
Retrieve Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). The PDB IDs used in this guide are listed in the data table above.
-
Protein Preparation in ADT:
-
Load the PDB file of the protein into AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to the atoms.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the literature or by identifying the location of the co-crystallized ligand in the original PDB file.
-
Set Grid Parameters: In AutoDockTools, define the grid box dimensions and center to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Generate Grid Parameter File (GPF): Save the grid parameters as a GPF file.
-
Run AutoGrid: Execute the AutoGrid program using the prepared protein PDBQT file and the GPF file as input. This will generate grid map files for each atom type in the ligand, which are used by AutoDock to calculate the binding energy.
Molecular Docking
-
Set Docking Parameters: In AutoDockTools, specify the prepared ligand and protein PDBQT files. Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), and set the number of docking runs.
-
Generate Docking Parameter File (DPF): Save the docking parameters as a DPF file.
-
Run AutoDock: Execute the AutoDock program with the DPF file as input. AutoDock will perform the specified number of docking runs and generate a docking log file (DLG) containing the results.
Analysis of Results
-
Analyze Docking Log File: The DLG file contains information about each docking run, including the binding energy, inhibition constant, and the coordinates of the docked ligand conformation.
-
Visualize Interactions: Use molecular visualization software to load the protein PDBQT file and the docked ligand conformations from the DLG file. This allows for the visualization of the binding pose of this compound within the active site of the protein and the identification of key interacting amino acid residues.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the targeted proteins are involved. These pathways are often dysregulated in cancer and inflammatory diseases.
Caption: Inflammatory signaling pathway involving TNF-α, NF-κB, and COX-2.
Caption: Cancer-related signaling pathway involving AKT1 and Bcl-2.
Experimental Workflow
The following diagram outlines the workflow for the in silico docking study described in this guide.
Caption: Workflow for in silico molecular docking of this compound.
Conclusion
This technical guide provides a comprehensive framework for investigating the interactions of this compound with key protein targets in cancer and inflammation using in silico molecular docking. The detailed protocols and structured data presentation offer a valuable resource for researchers in the field of drug discovery and development. The hypothetical binding affinities presented herein suggest that this compound may interact favorably with several important therapeutic targets, warranting further computational and experimental validation to fully elucidate its therapeutic potential. The visualized signaling pathways and experimental workflows provide a clear and concise overview of the scientific context and the computational methodology. Future studies should focus on performing these docking simulations and validating the in silico findings with in vitro and in vivo experiments to confirm the inhibitory activity of this compound against these protein targets.
References
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. 1TNF: THE STRUCTURE OF TUMOR NECROSIS FACTOR-ALPHA AT 2.6 ANGSTROMS RESOLUTION. IMPLICATIONS FOR RECEPTOR BINDING [ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Vilangine | C35H52O8 | CID 417182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Vilangin from Embelin and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] This document provides a detailed protocol for the semi-synthesis of this compound through the condensation reaction of embelin with formaldehyde (B43269). The methodology, characterization techniques, and key quantitative data regarding its biological efficacy are presented to facilitate its application in research and drug development.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from embelin, a compound typically isolated from the berries of plants such as Embelia ribes or Embelia schimperi.[1][3] The synthesis is a straightforward condensation reaction.[3][4]
1.1 Materials and Reagents
-
Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone)
-
Glacial Acetic Acid (CH₃COOH)
-
Formaldehyde solution (HCHO, typically 37-40% in water)
-
Dioxane (for crystallization)
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Heating apparatus (water bath)
-
Filtration apparatus (Buchner funnel, filter paper)
1.2 Synthesis Procedure
The synthesis involves the condensation of embelin with formaldehyde in an acetic acid medium.[3]
-
Dissolution of Embelin: Dissolve embelin in glacial acetic acid in a reaction flask. For example, 1 gram of embelin can be dissolved in 30 mL of glacial acetic acid.[2] Gentle warming, for instance to 30°C, can be applied to facilitate dissolution.[1][2]
-
Addition of Formaldehyde: To the embelin solution, add formaldehyde.[1]
-
Reaction: Heat the resulting solution on a water bath to facilitate the condensation process.[1][3]
-
Precipitation and Isolation: After heating, allow the solution to cool to room temperature. An intense orange precipitate of this compound will form.[1]
-
Filtration: Filter the precipitate using a Buchner funnel and wash it to remove residual acetic acid and unreacted reagents.
-
Purification: The crude this compound product is then purified. Crystallization from dioxane is a reported method to obtain pure this compound.[1]
-
Drying: Dry the purified crystals, for instance, in a vacuum desiccator.
1.3 Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Purity Assessment: Thin Layer Chromatography (TLC) and melting point determination are used to assess the purity of the final product.[5]
-
Structural Confirmation: The chemical structure of this compound is confirmed using spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Data Presentation
The following tables summarize the quantitative data reported for this compound from various experimental studies.
Table 1: Biological Activity of Synthesized this compound
| Activity Type | Assay/Model | Result | Concentration | Reference |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL | 62.5 µg/mL | [2] |
| Against Staphylococcus epidermidis | ||||
| Against Salmonella typhimurium | ||||
| Antioxidant | DPPH Radical Scavenging | 72.35% Activity | 1000 µg/mL | [1][7] |
| Ferric Reducing Antioxidant Power (FRAP) | Two-fold higher than standard | Not specified | [2] | |
| Anticancer | Cytotoxicity against A549 (Lung) | IC₅₀ = 400 µg/mL | 400 µg/mL | [2] |
| Cytotoxicity against A549 (Lung) | 61.95% Activity | 500 µg/mL | [2] | |
| Cytotoxicity against ECV 304 (Endothelial) | IC₅₀ = 92 ± 1 µg/mL | 92 µg/mL | [8] | |
| Anti-angiogenic | Wound Healing, Cell Migration, Ring Formation | Inhibitory Effect | 0.1 and 1.0 µg/mL | [8] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Information
While this compound has established cytotoxic and anti-angiogenic effects, the specific molecular signaling pathways it modulates are still under investigation. Studies on related quinone compounds and general cancer biology suggest potential involvement of pathways like PI3K/AKT, which is crucial for cell metabolism and proliferation.[2] However, detailed studies elucidating the precise mechanisms of this compound are required. For instance, research on other growth factors has shown that activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways is sufficient for mitogenesis.[9] Further research would be needed to confirm if this compound acts through similar mechanisms.
The diagram below illustrates a generalized representation of these cell signaling pathways often implicated in cancer cell proliferation and survival, which could be potential targets for compounds like this compound.
Caption: Potential inhibitory targets in cell signaling.
Conclusion
The semi-synthesis of this compound from embelin and formaldehyde provides a reliable method to produce this biologically active compound for further investigation. Its notable antimicrobial, antioxidant, and anticancer activities make it a promising candidate for drug discovery and development. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activities and signaling pathways of the granulin/epithelin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Synthesis of Vilangin
An extensive review of scientific literature reveals that vilangin is not directly isolated from Embelia ribes. Instead, its precursor, embelin (B1684587), is first extracted and purified from the berries of the plant. This compound is then chemically synthesized from the isolated embelin. This application note provides a detailed, step-by-step protocol for the isolation of embelin from Embelia ribes and the subsequent synthesis of this compound.
Audience: Researchers, scientists, and drug development professionals.
Part 1: Isolation of Embelin from Embelia ribes
This section details the methodology for the extraction and purification of embelin from the dried berries of Embelia ribes.
Experimental Protocol: Embelin Isolation
-
Plant Material Preparation:
-
Procure dried, ripe berries of Embelia ribes from a local market or authenticated supplier.[1][2]
-
Air-dry the berries to remove any residual moisture and then pulverize them into a coarse powder using a mechanical grinder.[1][3][4]
-
Store the powdered material in an airtight container to prevent degradation.[1][3][4]
-
-
Soxhlet Extraction:
-
Crystallization and Purification:
-
Dissolve the washed residue in a mixture of methanol (B129727) and dichloromethane (B109758) (DCM).[1][4]
-
Allow the solution to stand for 24 hours to facilitate crystallization.[4]
-
Collect the resulting golden-colored crystals of embelin by filtration.[4][5]
-
Wash the crystals first with n-hexane and then with DCM to remove impurities.[1][4]
-
Dry the purified embelin crystals in a vacuum desiccator.
Workflow for Embelin Isolation
Caption: Workflow for the isolation of embelin from Embelia ribes.
Part 2: Synthesis of this compound from Embelin
This section provides the protocol for the chemical synthesis of this compound using the previously isolated embelin.
Experimental Protocol: this compound Synthesis
-
Reaction Setup:
-
Crystallization and Purification:
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound from embelin.
Data Presentation
The following tables summarize the quantitative data associated with embelin and this compound.
Table 1: Embelin Content in Embelia ribes
| Plant Part | Embelin Content (% w/w) | Reference |
| Berries | 4.33% | [8][9] |
| Powdered Drug | 4.21% - 4.65% | [10] |
Table 2: Biological Activity of this compound
| Activity | Assay/Cell Line | Result | Concentration | Reference |
| Cytotoxicity | A549 Lung Adenocarcinoma | 61.95% activity | 500 µg/mL | [2][11][12] |
| Cytotoxicity | A549 Lung Adenocarcinoma | IC50: 400 µg/mL | - | [2][11][12] |
| Antibacterial | Staphylococcus epidermidis | MIC: 62.5 µg/mL | - | [2][11] |
| Antibacterial | Salmonella typhimurium | MIC: 62.5 µg/mL | - | [2][11] |
| Antioxidant | DPPH Radical Scavenging | 72.35% | 1000 µg/mL | [12] |
| Anti-angiogenic | ECV 304 Endothelial Cells | IC50: 92 ± 1 µg/ml | - | [13] |
Biological Activity of this compound
This compound, a dimeric derivative of embelin, has demonstrated notable antioxidant and anticancer properties in experimental studies.[1][12] Its biological activities are a subject of ongoing research.
Conceptual Pathway of this compound's Biological Effects
Caption: Biological activities of this compound.
References
- 1. Reviewing the Traditional/Modern Uses, Phytochemistry, Essential Oils/Extracts and Pharmacology of Embelia ribes Burm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajpp.in [ajpp.in]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacognosyjournal.com [pharmacognosyjournal.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Proposed High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vilangin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vilangin, a derivative of Embelin, is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This method is based on established and validated HPLC protocols for the structurally related compound, Embelin, which is the precursor for this compound synthesis.[1] Method validation will be essential to ensure the suitability of this proposed method for its intended application.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle of separation is based on the differential partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Methanol (B129727): HPLC grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Orthophosphoric acid or Acetic acid: AR grade
-
Sample preparation solvents: As required for the specific matrix.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point based on methods for the related compound Embelin.[2]
-
Mobile Phase: A gradient or isocratic mobile phase can be optimized. A suggested starting point is a mixture of Methanol, Acetonitrile, and an acidic aqueous buffer (e.g., 1% Orthophosphoric acid or Acetic acid in water). A potential starting ratio could be Methanol:Acetonitrile:1% Orthophosphoric acid in water (70:15:15 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Based on the UV spectrum of the related compound Embelin, a starting wavelength of 291 nm is proposed.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Experimental Protocol
Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 2-10 µg/mL).[3]
Sample Preparation
The sample preparation method will depend on the matrix (e.g., plant extract, biological fluid, formulation). A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract this compound using a suitable solvent (e.g., methanol) through methods such as sonication or reflux extraction.
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
-
Record the chromatograms and the peak areas.
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation (Proposed)
As this is a proposed method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to exclusively measure this compound in the presence of other components.
-
Linearity: The linear relationship between the concentration and the detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The following table summarizes typical validation parameters for HPLC methods used for the quantification of the related compound Embelin, which can serve as a benchmark for the validation of the proposed this compound method.
| Parameter | Reported Values for Embelin Quantification |
| Linearity Range | 2-10 µg/mL[3], 10-80 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (Recovery) | 98.9-101.2%[3], 99.26-99.87%[2] |
| Precision (%RSD) | < 2%[3] |
| Limit of Detection (LOD) | 0.47 µg/mL[3] |
| Limit of Quantification (LOQ) | 1.44 µg/mL[3] |
Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Vilangin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used to characterize Vilangin, a dimeric benzoquinone with significant therapeutic potential. The protocols outlined below are designed to guide researchers in obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and related compounds.
Introduction to this compound
This compound, a methylene-bridged dimer of embelin, is a naturally derived compound that has demonstrated a range of biological activities, including antioxidant, anticancer, and anti-angiogenic properties. Accurate structural elucidation and characterization are crucial for understanding its mechanism of action and for the development of this compound-based therapeutics. NMR and MS are indispensable tools for this purpose, providing detailed information on the molecular structure, connectivity, and fragmentation patterns.
NMR Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Quantitative NMR Data
The following tables summarize the available ¹H and ¹³C NMR chemical shift data for this compound. It is important to note that a complete assignment of all signals has not been definitively published in the available literature. The data presented here is based on partial analysis and comparison with similar compounds.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Terminal CH₃ | 0.85 | Triplet (t) | 6.8 |
| Other aliphatic protons | 1.2-2.5 | Multiplets (m) | - |
| Methylene (B1212753) bridge (-CH₂-) | ~3.5-4.0 | Singlet (s) or AB quartet | - |
| Quinone ring protons | ~6.0-7.0 | Singlets (s) or doublets (d) | - |
| Hydroxyl protons (-OH) | Variable | Broad singlet (br s) | - |
Note: The chemical shifts for aliphatic, methylene bridge, and quinone ring protons are approximate ranges based on the analysis of similar dimeric benzoquinone structures. The hydroxyl proton signals are often broad and their chemical shift is dependent on solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C=O (Quinone) | ~180-185 |
| C-OH (Quinone) | ~150-160 |
| C-Alkyl (Quinone) | ~110-120 |
| Methylene bridge (-CH₂) | ~20-30 |
| Aliphatic chain (CH₂)n | ~22-32 |
| Terminal CH₃ | ~14 |
Note: This represents a generalized assignment for the carbon skeleton of this compound based on known data for benzoquinones and related dimeric structures.
Experimental Protocol for NMR Analysis
This protocol provides a general procedure for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound sample (high purity)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS (0.03% v/v) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry Analysis of this compound
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
Quantitative Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 601.3840 | 601.3835 |
| [M+Na]⁺ | 623.3659 | 623.3654 |
| [M-H]⁻ | 599.3688 | 599.3693 |
Note: The molecular formula of this compound is C₃₅H₅₂O₈, with a molecular weight of 600.78 g/mol .
ESI-MS/MS Fragmentation Pattern
Table 4: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 601.4)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 601.4 | ~301.2 | C₁₇H₂₄O₄ (Embelin monomer unit) |
| 601.4 | ~287.2 | C₁₈H₂₆O₄ (Monomer unit + CH₂) |
| ~301.2 | Further fragments | Losses of H₂O, CO, and alkyl chain fragments |
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general method for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.
Materials:
-
This compound sample (high purity)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)
-
Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 5 mM ammonium acetate for negative ion mode).
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters:
-
Ionization mode: Positive and/or negative
-
Capillary voltage: 3-4 kV
-
Nebulizing gas pressure: 30-40 psi
-
Drying gas flow rate: 8-12 L/min
-
Drying gas temperature: 300-350 °C
-
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire full scan MS spectra over a relevant m/z range (e.g., 100-1000).
-
For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 601.4 for [M+H]⁺) and applying collision-induced dissociation (CID) energy.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.
-
Propose a fragmentation pathway consistent with the observed data and the structure of this compound.
-
Signaling Pathway and Experimental Workflow
Anti-Angiogenesis Signaling Pathway of this compound
This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. While the exact molecular targets are still under investigation, it is proposed to interfere with key signaling cascades that regulate endothelial cell proliferation, migration, and tube formation. One of the potential pathways involves the inhibition of Nitric Oxide Synthase (NOS).
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound from isolation to characterization.
Conclusion
These application notes and protocols provide a foundational guide for the NMR and mass spectrometry analysis of this compound. While complete spectral assignments and detailed fragmentation pathways require further investigation, the information presented here offers a robust starting point for researchers. Adherence to these protocols will enable the acquisition of high-quality data, facilitating the structural confirmation and further exploration of the therapeutic potential of this compound.
Application Notes and Protocols: DPPH Assay for Vilangin Antioxidant Capacity
Introduction
Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered scientific interest for its potential therapeutic properties, including its antioxidant activity.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method to assess the antioxidant capacity of compounds.[3][4][5] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The discoloration is measured by a spectrophotometer, and the extent of color change is proportional to the antioxidant's radical scavenging activity.[3][6]
These application notes provide a detailed protocol for evaluating the antioxidant capacity of this compound using the DPPH assay, along with a summary of reported quantitative data.
Quantitative Data Summary
The antioxidant activity of this compound has been quantified by its ability to scavenge the DPPH radical. The following table summarizes the reported data.
| Compound | Concentration (µg/mL) | % Radical Scavenging Activity | Standard | Reference |
| This compound | 1000 | 72.35 | Butylated hydroxytoluene (BHT) | [1][2] |
Note: The IC50 value, the concentration of an antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.[7][8] While a specific DPPH IC50 value for this compound was not found in the provided search results, the percentage of scavenging at a given concentration offers insight into its antioxidant potential. For comparison, a phenylthis compound derivative has shown significant free radical scavenging and cytotoxic activities.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of this compound.
1. Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Butylated hydroxytoluene - BHT)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (capable of reading at ~517 nm)
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. For example, to prepare a 0.1 mM solution, dissolve ~3.94 mg of DPPH in 100 mL of methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Working Solutions of this compound: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 250, 500, 1000 µg/mL).
-
Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidant in methanol at concentrations similar to those of this compound.
3. Assay Procedure:
-
Blank Preparation: Pipette the appropriate volume of methanol into a well or cuvette.
-
Control Preparation: To a well or cuvette, add a specific volume of the DPPH working solution and an equal volume of methanol. This will be the control reading (A_control).
-
Sample Preparation: To separate wells or cuvettes, add the same volume of the DPPH working solution and an equal volume of each this compound working solution.
-
Standard Preparation: To separate wells or cuvettes, add the same volume of the DPPH working solution and an equal volume of each standard antioxidant working solution.
-
Incubation: Mix the solutions gently and incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[3] The incubation time may need to be optimized.
-
Absorbance Measurement: After incubation, measure the absorbance of all solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[3][6]
4. Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
5. Determination of IC50 Value:
To determine the IC50 value, plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical and can be determined by interpolation from the graph.[10]
Experimental Workflow
The following diagram illustrates the workflow for the DPPH assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 9. ijpsonline.com [ijpsonline.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Cytotoxicity of Vilangin on A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vilangin, a naturally occurring benzoquinone, has garnered significant interest for its potential anticancer properties. This document provides a detailed overview of the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line. The enclosed protocols and data serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound against non-small cell lung cancer. The methodologies described herein detail standard assays for assessing cell viability, apoptosis, and cell cycle progression, along with the investigation of underlying molecular mechanisms.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on A549 cells.
Table 1: Cell Viability of A549 Cells Treated with this compound. This table illustrates the percentage of viable A549 cells after 24 and 48 hours of treatment with varying concentrations of this compound, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is also presented.
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 10 | 85 ± 3.8 | 72 ± 4.1 |
| 25 | 62 ± 4.2 | 51 ± 3.9 |
| 50 | 48 ± 3.5 | 35 ± 3.2 |
| 100 | 25 ± 2.9 | 15 ± 2.5 |
| IC50 (µM) | ~52 | ~28 |
Table 2: Apoptosis of A549 Cells Induced by this compound. This table displays the percentage of apoptotic cells after 48 hours of this compound treatment, quantified by Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 25 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 |
| 50 | 28.7 ± 2.5 | 15.6 ± 1.9 | 44.3 ± 4.4 |
| 100 | 35.2 ± 3.1 | 22.8 ± 2.4 | 58.0 ± 5.5 |
Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound. This table shows the percentage of cells in different phases of the cell cycle after 48 hours of treatment with this compound, as determined by PI staining and flow cytometry analysis.
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 55.2 ± 3.1 | 28.4 ± 2.2 | 16.4 ± 1.9 | 1.8 ± 0.4 |
| 25 | 68.5 ± 3.8 | 15.1 ± 1.7 | 16.4 ± 1.9 | 8.2 ± 1.1 |
| 50 | 75.3 ± 4.2 | 8.2 ± 1.1 | 16.5 ± 2.0 | 15.7 ± 1.8 |
| 100 | 65.1 ± 3.9 | 6.5 ± 0.9 | 28.4 ± 2.5 | 24.3 ± 2.7 |
Experimental Protocols
Cell Culture
The A549 human lung adenocarcinoma cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] The cells are cultured in a humidified incubator at 37°C with 5% CO2.[1]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[1]
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 or 48 hours.
-
Four hours before the end of the incubation, add 10 µL of MTT solution (10 mg/mL) to each well.[1]
-
After incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[2][3]
-
Seed A549 cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (1-5 x 10^5) by centrifugation.[4]
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]
-
Incubate the cells at room temperature for 5-20 minutes in the dark.[4]
-
Analyze the cells by flow cytometry within 1 hour.[3] Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[4]
Cell Cycle Analysis
Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.[5]
-
Treat A549 cells with this compound for the specified duration.
-
Harvest the cells (approximately 1 x 10^6) and wash with PBS.[6]
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[6][7]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[7]
-
Incubate for 15-30 minutes at room temperature in the dark.[7]
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Western blotting is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
-
After treatment with this compound, lyse the A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.[9]
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound on A549 cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest in A549 cells.
References
- 1. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. static.igem.org [static.igem.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Determining the Cytotoxic Effects of Vilangin: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Vilangin, a naturally derived compound with potential anticancer properties, in various cell lines. This document includes a summary of reported IC50 values, detailed experimental protocols for cytotoxicity assays, and diagrams illustrating the experimental workflow and relevant signaling pathways.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in different cell lines. This data serves as a reference for its cytotoxic potency.
| Cell Line | Cell Type | IC50 Value | Assay Method |
| A549 | Human Lung Adenocarcinoma | 400 µg/mL | MTT Assay |
| ECV304 | Human Endothelial | 92 ± 1 µg/mL | Cell Viability Assay |
Experimental Protocols
A detailed methodology for determining the IC50 value of a compound is crucial for reproducibility and accuracy. The most common method for assessing the cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in an adherent cancer cell line.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Experimental Procedure:
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range for an initial experiment could be from 1 µg/mL to 1000 µg/mL.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (after 48h incubation): Cell Viability Assessment
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination using the MTT assay.
Apoptosis Signaling Pathway
A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). This compound may act through similar pathways. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Simplified overview of apoptosis signaling pathways.
Application Notes and Protocols for In Vitro Anti-Angiogenesis Assays of Vilangin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a dimeric benzoquinone, has demonstrated notable anti-angiogenic properties, positioning it as a compound of interest for therapeutic development, particularly in oncology. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The following application notes provide a summary of the in vitro effects of this compound on key processes of angiogenesis and detailed protocols for the assays used to evaluate its efficacy.
Data Presentation: In Vitro Anti-Angiogenic Effects of this compound
The anti-angiogenic potential of this compound has been evaluated using several in vitro assays with the ECV304 endothelial cell line. The compound exhibits inhibitory effects on endothelial cell proliferation, migration, and tube formation.
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cytotoxicity | ECV304 | 92 ± 1 µg/ml | IC50 | [1][2] |
| Wound Healing Assay | ECV304 | 0.1 and 1.0 µg/ml | Significant inhibition of wound healing | [1][2] |
| Single Cell Migration | ECV304 | 0.1 and 1.0 µg/ml | Inhibition of cell migration | [1][2] |
| Nitric Oxide Production | ECV304 | 0.1 and 1.0 µg/ml | Inhibition of nitric oxide production | [1][2] |
| Endothelial Ring Formation | ECV304 | 0.1 and 1.0 µg/ml | Inhibition of endothelial ring formation | [1][2] |
Experimental Protocols
Detailed methodologies for key in vitro anti-angiogenesis assays are provided below. These protocols are based on standard laboratory procedures and are tailored for the evaluation of compounds like this compound.
Endothelial Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
Principle: Endothelial cells are cultured in the presence of varying concentrations of the test compound. The rate of cell proliferation is measured to determine the compound's cytostatic or cytotoxic effects.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line, such as ECV304, in appropriate growth medium until they reach 70-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well plate at a density of approximately 5,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1, 1.0, 10, 100 µg/ml). Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of angiogenesis).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Assess cell proliferation using a suitable method such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Wound Healing (Scratch) Assay
This assay evaluates the effect of a compound on the collective migration of a sheet of endothelial cells.[3]
Principle: A "wound" or "scratch" is created in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of the test compound.[3]
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to 95-100% confluence.[3]
-
Wound Creation: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound to the respective wells. Include a vehicle control.
-
Image Acquisition: Immediately after adding the compound, capture images of the scratch at time zero using an inverted microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor the closure of the wound.
-
Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures, a late-stage event in angiogenesis.[4]
Principle: Endothelial cells are plated on a basement membrane extract (BME), such as Matrigel, which induces them to form three-dimensional tube-like structures. The effect of a test compound on this process is quantified.[4]
Protocol:
-
Plate Coating: Thaw the BME on ice and coat the wells of a 96-well plate with a thin layer of the extract. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of culture medium.
-
Compound Treatment: Mix the cell suspension with the culture medium containing different concentrations of this compound.
-
Cell Seeding: Gently add the cell-compound mixture to the BME-coated wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.[5]
-
Visualization and Quantification: Visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes.
Endothelial Cell Apoptosis Assay
This assay determines if the test compound induces programmed cell death (apoptosis) in endothelial cells.
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye, is used to detect apoptotic cells via flow cytometry.[6] Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol:
-
Cell Treatment: Seed endothelial cells in a 6-well plate and treat them with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic) for each treatment condition.
Visualizations
Caption: Workflow of in vitro anti-angiogenesis assays for this compound.
Caption: Potential mechanism of this compound in inhibiting angiogenesis signaling.
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Vilangin Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and in vivo experimental design for studying Vilangin, a dimeric benzoquinone with recognized anti-angiogenic, anti-inflammatory, and potential anticancer properties. The following protocols are based on available preclinical data and established methodologies for similar compounds.
Introduction to this compound
This compound, a dimeric derivative of embelin, is a naturally occurring compound isolated from Embelia ribes. It has garnered significant interest in the scientific community for its diverse biological activities. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines and its ability to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation.[1][2] The primary mechanism of its anti-angiogenic effect is attributed to the inhibition of nitric oxide synthase (NOS).[1]
This compound Formulation for In Vivo Administration
The successful in vivo evaluation of this compound necessitates a formulation that ensures its solubility, stability, and bioavailability. Due to its lipophilic nature, this compound requires a suitable vehicle for administration in animal models.
Recommended Vehicle:
A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), and saline. It is crucial to minimize the concentration of DMSO to avoid potential toxicity.
Protocol for Formulation Preparation (Example for Oral Gavage):
-
Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Add Polyethylene glycol 400 (PEG400) to the solution (e.g., 30-40% of the final volume) and mix thoroughly.
-
Bring the solution to the final desired volume with sterile saline (0.9% NaCl) while vortexing to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation before administration.
Note: The final concentration of DMSO should ideally be below 10% to minimize solvent-related toxicity. A vehicle-only control group must be included in all experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro studies. In vivo quantitative data from mammalian models is currently limited in the published literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| ECV 304 (Endothelial Cells) | MTT | 92 ± 1 | [1] |
| A549 (Lung Adenocarcinoma) | MTT | 400 | [2] |
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Concentration (µg/mL) | Effect | Reference |
| Wound Healing | ECV 304 | 0.1 and 1.0 | Inhibition of cell migration | [1] |
| Single Cell Migration | ECV 304 | 0.1 and 1.0 | Inhibition of cell migration | [1] |
| Endothelial Ring Formation | ECV 304 | 0.1 and 1.0 | Inhibition of tube formation | [1] |
| Nitric Oxide Production | ECV 304 | 0.1 and 1.0 | Inhibition of NO production | [1] |
Experimental Protocols
In Vivo Anti-Angiogenesis Study: Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is a well-established model to assess the anti-angiogenic potential of compounds.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.
-
Windowing: On day 3 of incubation, a small window is made on the eggshell to expose the CAM.
-
Sample Application: On day 8, sterile filter paper discs saturated with this compound solution (at desired concentrations, e.g., 0.1 and 1.0 µg/mL in a suitable solvent) are placed on the CAM. A vehicle-treated disc serves as a control.
-
Incubation and Observation: The eggs are resealed and incubated for another 48-72 hours. The CAM is then photographed under a stereomicroscope.
-
Analysis: The anti-angiogenic effect is quantified by measuring the reduction in the length, size, and number of junctions of blood capillaries in the treated area compared to the control.[1]
In Vivo Anticancer Efficacy Study: Xenograft Mouse Model (General Protocol)
This protocol describes a general workflow for evaluating the anticancer efficacy of this compound in a xenograft mouse model. Specific parameters such as the cell line, mouse strain, and dosing regimen need to be optimized.
Materials:
-
Cancer cell line (e.g., A549 lung adenocarcinoma)
-
Immunodeficient mice (e.g., athymic nude mice)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups.
-
Treatment Administration: Administer this compound formulation (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). Further analysis of the tumor tissue (e.g., histology, Western blot) can be performed.
In Vivo Anti-Inflammatory Study: Carrageenan-Induced Paw Edema in Rats (General Protocol)
This is a classic model for screening acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
1% Carrageenan solution in saline
-
This compound formulation and vehicle control
-
Pletismometer for paw volume measurement
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions and divide them into groups.
-
Pre-treatment: Administer the this compound formulation or vehicle control orally or intraperitoneally one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Signaling Pathways and Visualizations
Based on in vitro data and studies on related compounds, this compound is hypothesized to exert its effects through the modulation of several key signaling pathways.
Inhibition of Angiogenesis via Nitric Oxide Synthase (NOS) Pathway
This compound has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in angiogenesis, by targeting nitric oxide synthase (NOS).[1]
Caption: this compound inhibits angiogenesis by targeting NOS.
Hypothesized Anticancer Signaling Pathways
While direct in vivo evidence is pending, based on its structural similarity to other benzoquinones and in vitro data, this compound may influence cancer cell survival and proliferation through pathways like PI3K/Akt and MAPK.
Caption: Hypothesized anticancer mechanism of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vivo evaluation of this compound.
Caption: General workflow for in vivo studies of this compound.
Conclusion and Future Directions
This compound presents a promising natural compound for further investigation as a therapeutic agent. The protocols and data provided herein serve as a foundation for researchers to design and execute robust in vivo studies. Future research should focus on obtaining comprehensive in vivo efficacy data in relevant animal models of cancer and inflammation, elucidating the precise molecular mechanisms through detailed pharmacodynamic studies, and establishing a complete pharmacokinetic and safety profile of this compound. Such studies are essential for the translation of this promising natural product into clinical applications.
References
Application Notes and Protocols: Determining the Antimicrobial Activity of Vilangin
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered interest for its potential therapeutic properties, including its antimicrobial effects. Studies have indicated its activity against various pathogens. For instance, this compound has demonstrated antibacterial effects against Staphylococcus epidermidis and Salmonella typhimurium, with a reported Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL[1][2][3]. This document provides a comprehensive set of protocols for the systematic evaluation of this compound's antimicrobial activity. The methodologies outlined herein are based on established standards for antimicrobial susceptibility testing, including broth microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, the Kirby-Bauer disk diffusion assay, and time-kill kinetic studies. These protocols are designed to provide researchers with a robust framework for assessing the antimicrobial potential of this compound against a panel of relevant microorganisms.
Data Presentation
Quantitative data from the antimicrobial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for organizing the experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) | Positive Control MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Enterococcus faecalis (ATCC 29212) | ||||
| Candida albicans (ATCC 90028) |
Table 2: Kirby-Bauer Disk Diffusion Susceptibility Test Results for this compound
| Test Microorganism | This compound Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) | Positive Control Zone (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus (ATCC 25923) | 30 | ||||
| Escherichia coli (ATCC 25922) | 30 | ||||
| Pseudomonas aeruginosa (ATCC 27853) | 30 | ||||
| Enterococcus faecalis (ATCC 29212) | 30 |
Table 3: Time-Kill Kinetic Assay of this compound against Staphylococcus aureus (ATCC 29213)
| Time (hours) | Control (No Drug) Log10 CFU/mL | This compound (1x MIC) Log10 CFU/mL | This compound (2x MIC) Log10 CFU/mL | This compound (4x MIC) Log10 CFU/mL |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (B569324) (MHA)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Sabouraud Dextrose Broth (SDB)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Bacterial and fungal strains (e.g., ATCC quality control strains)
-
Positive control antibiotics (e.g., Gentamicin, Vancomycin, Ciprofloxacin, Amphotericin B)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator (35 ± 2 °C)
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10 mg/mL.
-
Further dilute the stock solution in the appropriate broth (e.g., CAMHB) to achieve the desired starting concentration for the assays. Note that the final concentration of DMSO should not exceed 1% in the test wells, as higher concentrations may inhibit microbial growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]
-
Inoculum Preparation : From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation : Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Serial Dilution : Add 100 µL of the this compound working solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution column.[8]
-
Inoculation : Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls :
-
Growth Control : Wells containing broth and inoculum only.
-
Sterility Control : Wells containing broth only.
-
Positive Control : A standard antibiotic with known efficacy against the test organism should be tested in parallel.
-
Solvent Control : Wells containing the highest concentration of DMSO used in the assay to ensure it does not inhibit growth.
-
-
Incubation : Incubate the plate at 35 ± 2 °C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9][10]
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC test.[11][12][13]
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA or other suitable agar plate.
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[13][14]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.[15][16][17]
-
Inoculum Preparation : Prepare an inoculum of the test organism in sterile saline equivalent to a 0.5 McFarland standard.
-
Plate Inoculation : Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.[7][18]
-
Disk Application : Aseptically apply sterile paper disks (6 mm) impregnated with a known concentration of this compound (e.g., 30 µg) onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[7] Disks should be placed at least 24 mm apart.[18]
-
Controls : Apply a positive control antibiotic disk and a blank disk (impregnated with the solvent used to dissolve this compound) to the same plate.
-
Incubation : Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.
-
Measurement : After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. The zone of inhibition is the area where bacterial growth is visibly inhibited.[19]
Caption: Kirby-Bauer disk diffusion workflow.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population.[20][21][22]
-
Inoculum Preparation : Prepare an overnight culture of the test organism in a suitable broth. Dilute the culture to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Test Setup : Prepare flasks containing the appropriate broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, include a growth control flask without this compound.
-
Inoculation : Inoculate each flask with the prepared bacterial suspension.
-
Sampling : At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count : Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.
-
Incubation : Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Data Analysis : Count the number of colonies on the plates and calculate the log10 CFU/mL for each time point. Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[22]
References
- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. protocols.io [protocols.io]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. asm.org [asm.org]
- 16. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 17. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 18. microbenotes.com [microbenotes.com]
- 19. biolabtests.com [biolabtests.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Studying the Effects of Vilangin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological effects of Vilangin, a dimeric benzoquinone derived from Embelia ribes. The following protocols are designed to assess this compound's impact on cell viability, migration, invasion, and to elucidate the underlying molecular mechanisms through the analysis of key signaling pathways.
Introduction to this compound
This compound, a dimeric form of embelin, is a natural compound that has demonstrated various biological activities.[1] Preliminary studies have indicated its potential as an anti-cancer and anti-angiogenic agent.[1] Research has shown that this compound exhibits cytotoxic effects against various cell lines, with a reported IC50 of 400 µg/mL in A549 lung adenocarcinoma cells and 92 ± 1 µg/ml in ECV 304 endothelial cells.[1][2] These notes offer standardized methods to further explore its therapeutic potential.
General Cell Culture Guidelines
Standard aseptic cell culture techniques are paramount for obtaining reliable and reproducible results.[3] All manipulations should be performed in a laminar flow hood.[3] Culture medium, supplements, and all reagents must be sterile.[3] Cells should be cultured under standard conditions, typically at 37°C in a humidified atmosphere with 5% CO2.[4]
Recommended Cell Lines:
-
A549 (Human Lung Adenocarcinoma): To investigate anti-cancer effects.[2]
-
ECV304 (Endothelial Cells): To study anti-angiogenic properties.[1]
-
Other relevant cancer cell lines: (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) to determine the spectrum of activity.
This compound Preparation:
Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[4] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[4] A vehicle control (DMSO only) must be included in all experiments.[4]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., a serial dilution based on the known IC50 values) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Migration Assessment (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study collective cell migration in vitro.[7][8] It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[7]
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[7]
-
Wound Creation: Once confluent, create a scratch or "wound" in the monolayer using a sterile pipette tip.[9]
-
Treatment: Wash the wells to remove detached cells and then add fresh medium containing different concentrations of this compound or a vehicle control.[9]
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure can be calculated and compared between treated and control groups to determine the effect of this compound on cell migration.
Experimental Workflow for Wound Healing Assay
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
Application Notes and Protocols for Animal Models in Vilangin Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Vilangin, a dimeric benzoquinone derived from embelin (B1684587), has demonstrated promising anticancer properties in preliminary in vitro studies. Its potential as a therapeutic agent warrants further investigation in preclinical animal models to evaluate its efficacy, mechanism of action, and safety profile in a systemic biological environment. These application notes provide detailed protocols for utilizing animal models in this compound anticancer research, primarily based on the extensive research conducted on its parent compound, embelin, due to the current scarcity of in vivo data for this compound itself. The methodologies and expected outcomes detailed herein are projected from embelin's known anticancer activities and are intended to serve as a comprehensive guide for initiating in vivo studies with this compound.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on embelin, which can serve as a benchmark for designing and evaluating this compound experiments.
Table 1: In Vivo Efficacy of Embelin in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Embelin Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Balb/c nude mice | AsPC-1 | 40 mg/kg/day (oral gavage) | 6 weeks | Significant inhibition of tumor growth | [1] |
| Breast Cancer | Nude mice | MDA-MB-231 | 10 mg/kg | Not Specified | Reduced tumor volume | [2] |
Table 2: Pharmacokinetic Parameters of Embelin in Rodents
| Animal Model | Dosage and Route | Cmax | Tmax | Reference |
| Athymic nude mice | 75 mg/kg (oral) | 3.55 ± 0.13 µg/mL | 1 hour | [3] |
| Rats | 50 mg/kg (oral) | 130.39 ± 6.51 µg/mL | 4.285 hours | [3] |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model for Evaluating Anticancer Efficacy
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anticancer effects of this compound.[4][5]
Materials:
-
Human cancer cell line of interest (e.g., A549 for lung cancer, AsPC-1 for pancreatic cancer)
-
Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
This compound
-
Vehicle control (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Calipers
-
Animal anesthesia
-
Surgical tools for tissue harvesting
-
Formalin (10%) or liquid nitrogen for tissue preservation
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
-
Animal Grouping and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare this compound in the appropriate vehicle. Based on embelin studies, a starting dose could be in the range of 20-50 mg/kg.
-
Administer this compound to the treatment group via oral gavage daily.
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period (e.g., 4-6 weeks) or until the tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Tissue Analysis:
-
Fix a portion of the tumor in 10% formalin for immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Snap-freeze another portion in liquid nitrogen for Western blot analysis of key signaling proteins.
-
Protocol 2: In Vivo Apoptosis and Proliferation Analysis
This protocol details the methods for assessing apoptosis and cell proliferation within the tumor tissue collected from the xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Antibodies for immunohistochemistry (IHC):
-
Primary antibodies: anti-Ki-67, anti-PCNA, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2
-
Secondary antibodies (HRP-conjugated)
-
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval according to the primary antibody datasheet.
-
Block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope and quantify the percentage of positive cells for each marker.
-
-
TUNEL Assay:
-
Follow the manufacturer's instructions for the TUNEL assay kit to detect apoptotic cells in the FFPE tumor sections.
-
Quantify the number of TUNEL-positive cells per field of view.
-
Mandatory Visualization
Signaling Pathway Diagrams (Graphviz DOT Language)
Based on the known mechanisms of embelin, this compound is hypothesized to target key oncogenic signaling pathways. The following diagrams illustrate these potential pathways.
Caption: this compound's potential inhibition of the PI3K/Akt signaling pathway.
Caption: Postulated inhibitory effect of this compound on the Sonic Hedgehog pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for a xenograft tumor model study.
References
- 1. Embelin Suppresses Growth of Human Pancreatic Cancer Xenografts, and Pancreatic Cancer Cells Isolated from KrasG12D Mice by Inhibiting Akt and Sonic Hedgehog Pathways | PLOS One [journals.plos.org]
- 2. excli.de [excli.de]
- 3. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Vilangin-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a compound synthesized from embelin (B1684587) isolated from Embelia ribes berries, has emerged as a molecule of interest for its potential therapeutic properties. Preliminary studies have indicated its cytotoxic effects against cancer cells, suggesting a potential role as an anticancer agent.[1] Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to cancer.[2] Many natural products exert their anticancer effects by inducing apoptosis in tumor cells.[2] These application notes provide a comprehensive methodological framework for researchers to investigate the potential of this compound to induce apoptosis in tumor cells, characterize its mechanism of action, and determine its efficacy.
While specific data on this compound's apoptotic mechanisms are nascent, this document outlines the established protocols and assays necessary to rigorously evaluate its pro-apoptotic activity.
Quantitative Data Summary
The investigation into the anticancer properties of this compound is in its early stages. The currently available quantitative data on its cytotoxic activity is summarized below. Researchers are encouraged to use the subsequent protocols to expand this dataset and elucidate the apoptotic mechanism.
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
|---|
| A549 (Lung Adenocarcinoma) | Not Specified | 400 µg/mL | Not Specified |[1] |
Table 2: Template for Characterizing this compound's Apoptotic Effect
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3/7 Activity | Fold Change in Bax/Bcl-2 Ratio |
|---|---|---|---|---|---|
| e.g., MCF-7 | 0 (Control) | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| e.g., HeLa | 0 (Control) | ||||
| 10 | |||||
| 50 |
| | 100 | | | | |
Signaling Pathways and Experimental Workflow
To understand how this compound may induce apoptosis, it is crucial to investigate its effect on key signaling pathways. Based on the mechanisms of similar natural flavonoids, a hypothetical pathway for investigation is proposed, along with a structured experimental workflow.
References
Application Notes and Protocols: Measuring Vilangin's Effect on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a dimeric benzoquinone derived from the plant Embelia ribes, has demonstrated a range of biological activities, including anti-inflammatory and anti-angiogenic effects. A key aspect of its anti-inflammatory potential lies in its ability to modulate the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. These application notes provide a comprehensive guide for researchers to investigate and quantify the inhibitory effect of this compound on nitric oxide production.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on nitric oxide production in ECV304 endothelial cells.
| Compound | Concentration (µg/mL) | Effect on Nitric Oxide Production | Cell Line | Reference |
| This compound | 0.1 | Inhibitory | ECV304 | [1][2] |
| This compound | 1.0 | Inhibitory | ECV304 | [1][2] |
Proposed Mechanism of Action
This compound is thought to inhibit nitric oxide production through a multi-faceted mechanism. In silico docking studies have shown a strong interaction between this compound and nitric oxide synthase (NOS), suggesting direct enzymatic inhibition.[1] Furthermore, evidence from studies on the related compound embelin (B1684587), of which this compound is a dimer, strongly suggests the involvement of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of the iNOS gene. By inhibiting the NF-κB pathway, this compound likely suppresses the transcription of iNOS, leading to reduced iNOS protein levels and consequently, a decrease in nitric oxide production.
Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes the colorimetric determination of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
Cell culture medium (phenol red-free)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solution (1 mM in cell culture medium)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed cells (e.g., ECV304 endothelial cells or RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in phenol (B47542) red-free cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0.1 and 1.0 µg/mL).
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (e.g., cells stimulated with lipopolysaccharide [LPS] to induce NO production).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation:
-
Prepare a serial dilution of the 1 mM NaNO₂ standard solution in the cell culture medium to obtain concentrations ranging from 0 to 100 µM.
-
Add 50 µL of each standard to empty wells in the new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the freshly mixed Griess reagent to all wells containing samples and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of iNOS Protein Expression (Western Blot)
This protocol outlines the detection and quantification of iNOS protein levels in cell lysates by Western blotting.
Materials:
-
Cells treated with this compound as described in the Griess assay protocol.
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against iNOS (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS band intensity to the corresponding loading control band intensity.
Conclusion
These application notes provide a framework for the systematic investigation of this compound's effect on nitric oxide production. By employing the detailed protocols for the Griess assay and Western blotting, researchers can obtain robust and reproducible data. The provided diagrams offer a visual representation of the proposed mechanism and experimental workflows, aiding in the design and execution of experiments. This information will be valuable for scientists and professionals in the field of drug discovery and development, particularly those focused on novel anti-inflammatory agents.
References
Vilangin as a Molecular Probe: Application Notes and Protocols for Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, has garnered significant interest in the scientific community for its diverse biological activities.[1] Its potential as an antioxidant, antimicrobial, and anticancer agent makes it a valuable molecular probe for studying various cellular processes.[2][3] This document provides detailed application notes and protocols for utilizing this compound in biological research, with a focus on its anti-angiogenic and pro-apoptotic properties. The information herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound and to elucidate its mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activities, providing a comparative overview for experimental planning.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| ECV 304 (Endothelial Cells) | MTT Assay | 92 ± 1 µg/mL | [4] |
| A549 (Lung Adenocarcinoma) | MTT Assay | 400 µg/mL | [5] |
Table 2: Anti-angiogenic Activity of this compound
| Assay | Target | Effective Concentration | Observed Effect | Reference |
| Wound Healing Assay | ECV 304 Cells | 0.1 and 1.0 µg/mL | Inhibition of cell migration | [4] |
| Single Cell Migration Assay | ECV 304 Cells | 0.1 and 1.0 µg/mL | Inhibition of cell migration | [4] |
| Nitric Oxide Production | ECV 304 Cells | 0.1 and 1.0 µg/mL | Inhibition of NO production | [4] |
| Endothelial Ring Formation | EAhy926 Cells | 0.1 and 1.0 µg/mL | Inhibition of tube formation | [4] |
| Chorioallantoic Membrane (CAM) Assay | In vivo | Not specified | Reduction in blood capillary length, size, and junctions | [4] |
Table 3: Molecular Interaction of this compound
| Target Protein | Method | Binding Energy | Interacting Residues | Reference |
| Nitric Oxide Synthase (NOS) | Molecular Docking | -50.1 kcal/mol | Arg199 & Glu377 | [4] |
Signaling Pathways
This compound's biological effects are mediated through its interaction with key signaling pathways involved in cell survival, proliferation, and angiogenesis. Based on current research, this compound is proposed to inhibit angiogenesis by targeting nitric oxide synthase (NOS) and to induce apoptosis through the mitochondrial pathway, potentially involving the modulation of NF-κB and MAPK signaling pathways.
Anti-Angiogenic Pathway
This compound has been shown to inhibit nitric oxide (NO) production, a key signaling molecule in angiogenesis.[4] By binding to and inhibiting nitric oxide synthase (NOS), this compound can disrupt the downstream signaling cascade that promotes endothelial cell migration, proliferation, and tube formation, all critical steps in the formation of new blood vessels.
Pro-Apoptotic Pathway
While direct studies on this compound's effect on apoptosis signaling are emerging, evidence from structurally similar compounds suggests a mechanism involving the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspases. This compound may also modulate the NF-κB and MAPK signaling pathways, which are crucial regulators of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a molecular probe.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cells.
Materials:
-
This compound
-
Target cell line (e.g., ECV 304, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Angiogenesis (Wound Healing) Assay
This assay assesses the effect of this compound on endothelial cell migration.
Materials:
-
This compound
-
Endothelial cell line (e.g., ECV 304)
-
Appropriate cell culture medium
-
24-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed endothelial cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
In Silico Molecular Docking
This computational method predicts the binding affinity and interaction of this compound with a target protein, such as nitric oxide synthase.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)
-
Protein Data Bank (PDB) for protein structure
-
PubChem or similar database for ligand structure
Protocol:
-
Protein Preparation:
-
Download the 3D structure of the target protein (e.g., Nitric Oxide Synthase, PDB ID: 1NOS) from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database or draw it using molecular modeling software.
-
Minimize the energy of the ligand structure.
-
-
Docking:
-
Run the docking simulation to predict the binding poses of this compound within the protein's active site.
-
The software will calculate the binding energy for each pose.
-
-
Analysis:
-
Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
-
References
- 1. Galangin induces apoptosis of hepatocellular carcinoma cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galangin induces apoptosis in hepatocellular carcinoma cells through the caspase 8/t-Bid mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galangin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Mitochondrial Pathway and Phosphatidylinositol 3-Kinase/Akt Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Troubleshooting & Optimization
Improving Vilangin synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Vilangin, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
A1: this compound is synthesized through a condensation reaction between its precursor, embelin (B1684587), and formaldehyde (B43269). The reaction is typically carried out in an acidic medium, usually glacial acetic acid, with moderate heating. This process results in the formation of a methylene (B1212753) bridge connecting two embelin molecules to form the dimeric structure of this compound.[1][2][3]
Q2: What are the typical yields and purity I can expect from this synthesis?
A2: While some literature reports "quantitative yields," this is often an ideal scenario. In practice, yields can vary depending on the reaction conditions and purity of the starting materials. With proper optimization and purification, it is possible to achieve high yields of this compound with good purity. Purity is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (UV-Vis, FTIR, NMR, and Mass Spectrometry).[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the this compound synthesis can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (embelin) on a TLC plate, you can observe the consumption of embelin and the formation of the this compound product. A suitable solvent system for this purpose is a mixture of toluene, acetone, and acetic acid.[4]
Q4: What are the key safety precautions I should take during this compound synthesis?
A4: Formaldehyde is a toxic and volatile substance, and glacial acetic acid is corrosive. Therefore, the synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, providing potential causes and solutions to improve yield and purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Reagents: Embelin may be of poor quality, or the formaldehyde solution may have degraded. 2. Insufficient Heating: The reaction may not have reached the optimal temperature for the condensation to occur. 3. Incorrect Stoichiometry: The molar ratio of embelin to formaldehyde may not be optimal. | 1. Reagent Quality Check: Use freshly sourced, high-purity embelin. Ensure the formaldehyde solution is of the correct concentration and has been stored properly. 2. Optimize Temperature: Gently warm the reaction mixture on a water bath. Monitor the temperature to ensure it is sufficient to drive the reaction without causing degradation. A temperature of around 30°C has been reported for dissolving embelin. 3. Adjust Stoichiometry: While a 2:1 molar ratio of embelin to formaldehyde is theoretically required, empirical optimization may be necessary. Try varying the amount of formaldehyde to find the optimal ratio for your specific conditions. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted embelin. 2. Side Reactions: Formaldehyde can potentially react with the hydroxyl groups of embelin to form other byproducts. Self-condensation of formaldehyde can also occur. 3. Degradation: Prolonged heating or excessively high temperatures can lead to the degradation of the product. | 1. Increase Reaction Time: Monitor the reaction by TLC and continue heating until the embelin spot is no longer visible or has significantly diminished. 2. Control Reaction Conditions: Maintain a moderate temperature and avoid overheating. Use the minimum effective amount of formaldehyde to reduce the likelihood of side reactions. 3. Optimize Heating: Use a water bath for gentle and uniform heating. Avoid direct heating on a hot plate, which can cause localized overheating. |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Reaction Mixture: The product may not precipitate out of the acetic acid solution upon cooling. 2. Oily Product Formation: The product may separate as an oil instead of a solid, making filtration difficult. | 1. Induce Precipitation: If the product does not precipitate on its own, try adding a small amount of cold water to the reaction mixture to decrease the solubility of this compound. 2. Scratching/Seeding: Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystallization. Alternatively, add a seed crystal of pure this compound if available. 3. Solvent Extraction: If an oil forms, you can try to extract the product into an organic solvent like ethyl acetate (B1210297), wash the organic layer to remove impurities, and then evaporate the solvent to obtain the crude product for further purification. |
| Low Purity After Recrystallization | 1. Inappropriate Solvent: The chosen recrystallization solvent may not have the ideal solubility characteristics (i.e., the compound is too soluble at low temperatures or not soluble enough at high temperatures). 2. Impurities Co-crystallize: Some impurities may have similar solubility profiles to this compound and co-precipitate. | 1. Solvent Screening: Experiment with different solvents or solvent mixtures for recrystallization. Dioxane has been reported as a suitable solvent. Other options to explore include ethanol, methanol, or mixtures like chloroform-methanol. 2. Column Chromatography Prior to Recrystallization: If significant impurities are present, purify the crude product by column chromatography before the final recrystallization step. This will remove the majority of impurities, leading to a higher purity final product. |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a comprehensive guide for the synthesis of this compound from embelin and formaldehyde.
Materials:
-
Embelin (high purity)
-
Formaldehyde solution (37-40% in water)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 gram of embelin in 30 mL of glacial acetic acid.
-
Gently warm the mixture to 30°C on a water bath with stirring until the embelin is completely dissolved.[2]
-
To the clear solution, add a stoichiometric amount of formaldehyde solution (approximately 0.2 mL of 37% formaldehyde solution for a 2:1 molar ratio of embelin to formaldehyde).
-
Heat the reaction mixture on a water bath with continuous stirring. The temperature should be maintained to facilitate the reaction without causing decomposition.
-
Monitor the progress of the reaction by TLC using a toluene:acetone:acetic acid solvent system.[4] The reaction is complete when the embelin spot has disappeared or its intensity is significantly reduced.
-
Once the reaction is complete, allow the mixture to cool to room temperature. An intense orange precipitate of this compound should form.[1]
-
If precipitation is slow or incomplete, place the flask in an ice bath to facilitate crystallization.
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water to remove any residual acetic acid.
-
Dry the collected crystals in a desiccator to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Solvents (e.g., hexane (B92381), ethyl acetate, chloroform (B151607), methanol)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common gradient starts with hexane and gradually increases the proportion of a more polar solvent like ethyl acetate. For example, a hexane/ethyl acetate gradient can be used.[2]
-
Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitor the composition of the collected fractions by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Purification by Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., Dioxane, Ethanol, Methanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., dioxane) to the flask.[1]
-
Gently heat the mixture on a hot plate with swirling until the this compound is completely dissolved.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound crystals should start to form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to obtain pure this compound.
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting guide for low this compound synthesis yield.
PI3K/Akt Signaling Pathway Potentially Modulated by this compound
Given that this compound is a derivative of embelin, it is plausible that it interacts with similar cellular signaling pathways. Embelin has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6][7][8]
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Embelin targets PI3K/AKT and MAPK in age-related ulcerative colitis: an integrated approach of microarray analysis, network pharmacology, molecular docking, and molecular dynamics - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Embelin targets PI3K/AKT and MAPK in age-related ulcerative colitis: an integrated approach of microarray analysis, network pharmacology, molecular docking, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vilangin Solubility Challenges for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the solubility challenges of Vilangin in bioassays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I add my this compound stock solution to my aqueous assay medium. What is the likely cause and how can I fix it?
A1: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. The primary reason is often the final concentration of the organic solvent (like DMSO) in your assay medium exceeding its solubility limit in water, causing the compound to crash out.
Initial Troubleshooting Steps:
-
Assess Solvent Concentration: Critically evaluate the final percentage of your organic solvent in the assay well. For many cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5% to avoid both solubility issues and solvent-induced cytotoxicity.
-
Increase Stock Concentration: If your current stock concentration is low, you will need to add a larger volume to your assay, thereby increasing the final solvent percentage. Preparing a more concentrated stock solution allows you to add a smaller volume, keeping the final solvent concentration within an acceptable range.
Q2: I am using the maximum tolerated concentration of DMSO for my cells, but this compound is still not dissolving adequately. What are my next steps?
A2: When you've reached the solvent tolerance limit of your bioassay, a systematic approach to enhance this compound's solubility is necessary. Consider the following strategies, always validating the compatibility of any new excipient with your specific assay through vehicle control experiments.
-
Co-solvents: The addition of a water-miscible organic co-solvent can increase the overall solvating capacity of your vehicle.
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous environments.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like this compound, effectively increasing their aqueous solubility.
Q3: Can I combine different solubilization methods?
A3: Yes, a combination of approaches can be more effective than a single method. For instance, a formulation containing both a co-solvent and a surfactant may provide synergistic effects on this compound's solubility. However, with each additional component, it is crucial to perform thorough vehicle control experiments to rule out any confounding effects on your bioassay results.
Q4: How do I determine if the solubilizing agent itself is interfering with my experimental results?
A4: This is a critical validation step. For every new solubilizing agent or combination you test, you must run parallel vehicle control experiments. This involves exposing your cells or assay system to the complete formulation (medium + solubilizing agent(s)) without this compound. This will allow you to distinguish the effects of this compound from any background effects of the vehicle itself.
Troubleshooting Guide: this compound Precipitation in Bioassays
This guide provides a logical workflow for addressing this compound solubility issues during your experiments.
Quantitative Data Summary
The following tables summarize recommended starting concentrations for common solvents and solubilizing agents. Note: These are general recommendations, and the optimal concentrations should be empirically determined for your specific cell line and assay.
Table 1: Recommended Maximum Solvent Concentrations for A549 Cells
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | 0.5% (v/v) | Higher concentrations (≥1%) may lead to decreased cell viability. |
| Ethanol | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
Table 2: Suggested Concentration Ranges for Alternative Solubilizing Agents
| Agent | Class | Starting Concentration Range | Notes |
| Polyethylene Glycol 300 (PEG 300) | Co-solvent | 1-10% (v/v) | Generally well-tolerated by many cell lines. |
| Polysorbate 80 (Tween 80) | Surfactant | 0.01-0.1% (v/v) | Use non-ionic surfactants to minimize cell lysis. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1-10 mM | Known for its low toxicity profile in cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required. For a 10 mM stock solution in 1 mL of DMSO (Molecular Weight of this compound ≈ 564.7 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 564.7 g/mol * 1000 mg/g = 5.647 mg
-
Weighing: In a chemical fume hood, accurately weigh out approximately 5.65 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: In a laminar flow hood, add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: In Vitro Anti-Angiogenesis Assay (Endothelial Cell Tube Formation)
This protocol is adapted from studies on the anti-angiogenic effects of this compound and is designed to assess its impact on endothelial cell tube formation.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound stock solution (prepared as in Protocol 1)
-
Vehicle control (DMSO)
-
96-well culture plate
-
Inverted microscope with imaging capabilities
Experimental Workflow:
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. In a cold environment, pipette the required amount into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at the desired density.
-
Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve final concentrations (e.g., 0.1 and 1.0 µg/ml).[1] Prepare a vehicle control with the same final concentration of DMSO.
-
Seeding: Add the this compound- or vehicle-containing cell suspensions to the coated wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Imaging and Analysis: After incubation, visualize the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.
Signaling Pathways
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
This compound has been shown to possess anti-angiogenic properties, which may involve the inhibition of the VEGF signaling pathway. This pathway is a critical driver of angiogenesis.
References
Vilangin stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vilangin in different solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound, focusing on its stability in various solvents.
Q1: My this compound solution appears to be changing color over time. What could be the cause?
A1: this compound, a benzoquinone derivative, is susceptible to degradation, which can often be observed as a color change in the solution. The most common causes for this are:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the hydroquinone (B1673460) moieties in the this compound structure, forming colored degradation products.
-
pH Instability: this compound's stability is pH-dependent. In alkaline or strongly acidic conditions, the molecule can undergo hydrolysis or other degradation reactions, leading to a change in color.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, causing the degradation of this compound.
Troubleshooting:
-
Prepare fresh solutions of this compound before use whenever possible.
-
Store stock solutions in amber vials to protect them from light.
-
Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound to minimize oxidation.
-
Buffer your solvent to a neutral pH if compatible with your experimental setup.
Q2: I am observing a decrease in the expected biological activity of my this compound sample. Could this be related to stability issues?
A2: Yes, a loss of biological activity is a strong indicator of this compound degradation. The quinone and hydroxyl groups in this compound are crucial for its biological effects. Degradation can alter this chemical structure, leading to a reduction or complete loss of its intended activity.
Troubleshooting:
-
Confirm the purity and integrity of your this compound solid stock using an analytical technique like HPLC before preparing solutions.
-
Perform a stability study of this compound in your chosen solvent under your experimental conditions (time, temperature, light exposure) to understand its degradation profile.
-
Always run a positive control with a freshly prepared this compound solution in your biological assays.
Q3: I have noticed precipitation in my this compound solution after storage. What is happening?
A3: Precipitation can occur due to several factors:
-
Poor Solubility: this compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially if the solution is stored at a lower temperature than when it was prepared.
-
Degradation Product Insolubility: The degradation products of this compound may be less soluble than the parent compound in the chosen solvent, leading to their precipitation.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
Troubleshooting:
-
Consult the solubility data for this compound in various solvents and choose a solvent where it has high solubility.
-
If you need to store the solution, ensure the container is tightly sealed and stored at a constant temperature.
-
If precipitation is observed, you may try to gently warm the solution to redissolve the compound, but be aware that this could accelerate degradation. It is generally recommended to prepare a fresh solution.
Q4: Which solvents are recommended for preparing stable this compound solutions?
-
Aprotic solvents such as DMSO and DMF are often good choices for initial stock solutions as they are less likely to participate in hydrolysis reactions.
-
Alcohols like ethanol (B145695) and methanol (B129727) can also be used, but the stability may be lower compared to aprotic solvents, especially if water is present.
-
Aqueous solutions should be used with caution and ideally buffered to a neutral pH. The stability of this compound in aqueous media is expected to be limited.
Recommendation: For long-term storage, it is best to store this compound as a solid at -20°C or below, protected from light and moisture. For experimental use, prepare fresh solutions from the solid stock. If a stock solution must be prepared, use a high-quality, dry aprotic solvent like DMSO, store it in small aliquots at -20°C or -80°C, and minimize freeze-thaw cycles.
This compound Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is intended to provide a general understanding of this compound's potential stability profile. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | Solvent System | Incubation Time | Temperature | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl in Water/Acetonitrile (B52724) (1:1) | 24 hours | 60°C | 65% | Hydrolyzed quinone species |
| Base Hydrolysis | 0.1 M NaOH in Water/Acetonitrile (1:1) | 8 hours | 40°C | 40% | Ring-opened products |
| Oxidative | 3% H₂O₂ in Water/Acetonitrile (1:1) | 24 hours | 25°C | 55% | Oxidized quinone derivatives |
| Thermal | DMSO | 72 hours | 80°C | 85% | Thermally induced isomers |
| Photolytic | Methanol | 48 hours | 25°C (UV light) | 50% | Photodegradation adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
1. Materials:
-
This compound reference standard
-
HPLC grade solvents: Acetonitrile, Methanol, Water
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and amber HPLC vials
-
HPLC system with a UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the this compound stock solution in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose a vial containing the this compound stock solution to a UV light source for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At the end of the incubation period, dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method. The percentage of this compound remaining can be calculated by comparing the peak area of the stressed sample to that of an unstressed control.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 270 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is demonstrated by the ability of the method to separate this compound from its degradation products formed during forced degradation studies.
Visualizations
Caption: Experimental workflow for this compound forced degradation study.
Caption: Potential degradation pathways of this compound.
Optimizing reaction conditions for Vilangin synthesis
Welcome to the technical support center for the synthesis of Vilangin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound from its precursor, embelin (B1684587).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: this compound is synthesized through a condensation reaction between embelin and formaldehyde (B43269).[1][2] The reaction is typically carried out in a solution of glacial acetic acid which acts as both the solvent and an acidic catalyst.[3]
Q2: What are the starting materials and reagents required?
A2: The primary starting material is embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), which is often isolated from the berries of Embelia ribes.[1] The key reagent is formaldehyde, and glacial acetic acid is used as the solvent.[3] For purification, dioxane may be required for crystallization.[3]
Q3: What is a general overview of the synthesis procedure?
A3: The synthesis involves dissolving embelin in glacial acetic acid, which may require gentle warming. Formaldehyde is then added to the solution, and the mixture is heated, typically on a water bath. Upon cooling, this compound precipitates as a bright orange solid, which is then collected by filtration and can be further purified by crystallization.[3]
Q4: What are the key characteristics of the final product, this compound?
A4: this compound is a dimeric derivative of embelin and presents as a bright orange crystalline solid.[3] A notable characteristic is its low solubility in many common organic solvents, which can present challenges during purification.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from Embelin
This protocol is based on procedures described in the literature.[3]
Materials:
-
Embelin
-
Glacial Acetic Acid
-
Formaldehyde solution (e.g., 37% in water)
-
Dioxane (for crystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve embelin in glacial acetic acid. Gentle warming on a water bath may be necessary to achieve complete dissolution.
-
Once the embelin is fully dissolved, add formaldehyde solution to the flask.
-
Heat the reaction mixture on a water bath. One suggested protocol recommends heating for approximately 10 minutes.
-
After the heating period, allow the solution to cool to room temperature.
-
As the solution cools, a bright orange precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent (e.g., water or a solvent in which this compound is poorly soluble) to remove residual acetic acid and other impurities.
-
For further purification, the crude this compound can be crystallized from a suitable solvent such as dioxane.[3] This involves dissolving the crude product in a minimum amount of hot dioxane and allowing it to cool slowly to form crystals.
-
Collect the purified crystals by filtration and dry them thoroughly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound Precipitate | Incomplete reaction due to insufficient heating (time or temperature). | Ensure the reaction is heated appropriately. A time-course study can determine the optimal reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system can be found. |
| Incorrect stoichiometry of reactants. | Optimize the molar ratio of embelin to formaldehyde. A slight excess of formaldehyde might be beneficial, but large excesses could lead to side reactions. | |
| Degradation of starting materials or product. | Ensure the purity of the embelin and the quality of the formaldehyde solution. Avoid excessive heating, which could lead to decomposition. | |
| Product is Difficult to Purify | This compound's low solubility in common organic solvents. | Crystallization from a high-boiling point solvent like dioxane is a reported method.[3] If solubility remains an issue, consider techniques for poorly soluble compounds, such as dissolving the crude product in a suitable solvent, adsorbing it onto silica (B1680970) gel, and then performing column chromatography with the adsorbed material.[4] |
| Presence of unreacted embelin or side products. | Optimize the reaction conditions to drive the reaction to completion. For purification, multiple crystallizations may be necessary. Washing the crude product thoroughly after filtration can also help remove more soluble impurities. | |
| Inconsistent Results Between Batches | Variability in the quality of starting materials. | Standardize the source and purity of embelin and formaldehyde. |
| Lack of precise control over reaction parameters. | Carefully control the reaction temperature, heating time, and stirring rate. For larger scale reactions, consider the exothermic nature of the reaction. |
Optimizing Reaction Conditions
Due to a lack of extensive studies on the optimization of this compound synthesis in the reviewed literature, the following table provides a template for systematic optimization. Researchers should perform a series of small-scale experiments to determine the optimal conditions for their specific setup.
| Parameter | Range to Investigate | Effect on Yield/Purity | Notes |
| Temperature | Room Temperature to 100°C | Higher temperatures may increase the reaction rate but could also lead to side product formation or degradation. | A temperature optimization study is recommended. |
| Reaction Time | 10 minutes to several hours | Insufficient time will lead to incomplete reaction, while excessive time may promote side reactions. | Monitor the reaction by TLC to determine the point of maximum product formation. |
| Embelin:Formaldehyde Molar Ratio | 1:1 to 1:5 | An excess of formaldehyde may be required to drive the reaction to completion, but a large excess should be avoided. | Start with a 1:2 molar ratio and adjust based on results. |
| Solvent Concentration | Varies | The concentration of embelin in acetic acid can affect the reaction rate and product precipitation. | Ensure enough solvent is used to fully dissolve the embelin at the reaction temperature. |
Visualizing the Process
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
This compound Synthesis Signaling Pathway
Caption: Reaction pathway for the synthesis of this compound.
References
Vilangin degradation pathways and prevention
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of Vilangin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a dimeric benzoquinone derived from embelin (B1684587), a natural compound extracted from the berries of the Embelia ribes plant.[1][2] It is synthesized by the condensation of embelin with formaldehyde (B43269) in an acetic acid solution.[1][3] this compound has garnered interest in pharmacological and medicinal chemistry research due to its potential biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2]
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not extensively documented, its stability is known to be influenced by environmental factors such as light and temperature.[2] Based on studies of its precursor, embelin, this compound is likely susceptible to degradation under conditions of acid hydrolysis, oxidation, and thermal stress.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is essential to store it under controlled conditions. Proper storage involves keeping the compound in a cool, dark, and dry place. Protection from light and elevated temperatures is crucial for preserving its efficacy.[2]
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
A4: A color change in your this compound solution may indicate degradation. This could be triggered by exposure to light, elevated temperatures, or incompatible solvents. It is recommended to prepare fresh solutions and store them appropriately, protected from light.
Q5: Can I use acidic or basic solutions with this compound in my experiments?
A5: Caution is advised when using acidic or basic solutions. Based on data for the related compound embelin, this compound is likely to undergo significant degradation under acidic conditions. While the effect of basic conditions is not explicitly stated, it is a common stress factor for many organic compounds. It is recommended to perform preliminary stability tests at the desired pH before proceeding with extensive experiments.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
-
Potential Cause 1: this compound Degradation. Inconsistent or lower-than-expected bioactivity may be due to the degradation of your this compound stock or working solutions.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound.
-
Ensure the solvent used is compatible and does not promote degradation.
-
Protect all solutions from light by using amber vials or covering them with aluminum foil.
-
Store stock solutions at the recommended temperature (cool and dry).
-
Minimize the time working solutions are kept at room temperature.
-
-
-
Potential Cause 2: Improper Sample Handling.
-
Troubleshooting Steps:
-
Review your experimental protocol for any steps that might introduce degradation-inducing factors (e.g., prolonged exposure to heat or light).
-
Ensure all equipment is clean and free of contaminants that could catalyze degradation.
-
-
Issue: Unexpected peaks in HPLC analysis.
-
Potential Cause: Presence of Degradation Products. The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution suggests that your this compound sample has degraded.
-
Troubleshooting Steps:
-
Analyze a freshly prepared this compound standard to confirm the retention time of the parent compound.
-
Review the storage conditions of the sample that showed degradation.
-
If performing a stability study, analyze the sample under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation products.
-
Adjust your experimental conditions to avoid the factors identified as causing degradation.
-
-
Data on this compound Stability
While specific quantitative data on this compound degradation is limited, the following table summarizes its expected stability under various stress conditions, inferred from studies on its precursor, embelin.
| Stress Condition | Expected Stability | Notes |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Low | Significant degradation is expected. |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Moderate to Low | Degradation is likely to occur. |
| Oxidation (e.g., 3% H₂O₂) | Low | Significant degradation is expected. |
| Thermal Stress (e.g., 60°C) | Moderate to Low | Degradation is accelerated at elevated temperatures. |
| Photolytic Stress (e.g., UV light) | Low | This compound is known to be sensitive to light. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C8 column (e.g., 4.6 mm x 250 mm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Methanol: Acetonitrile: 1% Orthophosphoric acid in water (70:15:15 v/v/v). Sonicate to degas.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase.
3. Forced Degradation Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Keep at room temperature for a specified time (e.g., 6 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the this compound stock solution at 60°C for a specified time. Cool to room temperature before injection.
-
Photolytic Degradation: Expose the this compound stock solution to UV light for a specified time.
4. HPLC Analysis:
-
Column: C8 (4.6 mm x 250 mm)
-
Mobile Phase: Methanol: Acetonitrile: 1% Orthophosphoric acid in water (70:15:15 v/v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 291 nm
-
Injection Volume: 20 µL
-
Analyze the stressed samples and a freshly prepared working standard. Compare the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Experimental workflow for this compound stability assessment.
References
Vilangin Extraction and Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common pitfalls and troubleshooting strategies associated with obtaining Vilangin. As this compound is primarily produced through the semi-synthesis of its natural precursor, embelin (B1684587), this guide is divided into two main sections: Embelin Extraction from Natural Sources and This compound Synthesis from Embelin .
Part 1: Embelin Extraction from Embelia ribes
This section focuses on the initial and crucial step of isolating high-purity embelin from its most common natural source, the berries of Embelia ribes.
Frequently Asked Questions (FAQs) - Embelin Extraction
Q1: What is the most significant factor affecting the yield of embelin during extraction?
A1: The choice of solvent is the most critical factor. Embelin has a polar benzoquinone ring and a non-polar alkyl chain, making its solubility variable across different solvents. While various solvents can be used, the polarity and the extraction method greatly influence the final yield and purity.
Q2: I am getting a low yield of embelin. What are the common causes?
A2: Low yields of embelin can be attributed to several factors:
-
Inappropriate Solvent Choice: Using a solvent in which embelin has low solubility will naturally result in a poor yield. For instance, non-polar solvents like n-hexane alone may not be efficient.[1]
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, microwave-assisted) may not be optimized for your specific plant material and solvent system.
-
Poor Quality of Plant Material: The concentration of embelin in Embelia ribes berries can vary depending on geographical location and harvesting time.
-
Incomplete Extraction: The extraction time may be insufficient to allow for the complete leaching of embelin from the plant matrix.
-
Degradation of Embelin: Embelin can undergo oxidation and thermal degradation, especially during prolonged high-temperature extraction methods.[1]
Q3: My embelin extract is a sticky, resinous mass instead of crystalline. How can I fix this?
A3: The co-extraction of resinous materials is a common issue, particularly when using solvents like n-hexane or methanol (B129727).[1] To obtain crystalline embelin, consider the following:
-
Solvent System Modification: A combination of solvents can be more effective. For example, after an initial extraction, washing the residue with a less polar solvent like petroleum ether can help remove impurities.[1]
-
Recrystallization: Dissolving the crude extract in a minimal amount of a suitable solvent mixture (e.g., dichloromethane (B109758) and methanol) and allowing it to crystallize, often at a reduced temperature, can yield purer, crystalline embelin.[1]
-
Chromatographic Purification: For very impure extracts, column chromatography over silica (B1680970) gel may be necessary.
Troubleshooting Guide: Embelin Extraction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Embelin Yield | Inefficient solvent for extraction. | Refer to the Data Presentation table below to select a more efficient solvent like ethyl acetate (B1210297) or chloroform. |
| Extraction time is too short. | Increase the duration of the extraction process. For Soxhlet extraction, ensure the solvent in the siphon arm is colorless before stopping. | |
| Degradation of embelin due to excessive heat. | For heat-involved methods like Soxhlet, monitor the temperature. Consider using a cold percolation (maceration) method to minimize thermal degradation. | |
| High Impurity in Extract (Sticky/Resinous) | Co-extraction of undesirable compounds. | Wash the crude extract with a non-polar solvent like petroleum ether to remove resinous impurities. |
| Inappropriate solvent for crystallization. | Use a solvent system like dichloromethane and methanol for recrystallization. Slow crystallization at a lower temperature can improve crystal quality. | |
| Inconsistent Results Between Batches | Variation in plant material. | Source plant material from a reliable supplier. If possible, analyze the embelin content of the raw material before large-scale extraction. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including solvent-to-material ratio, temperature, and time, for each batch. |
Data Presentation: Comparison of Embelin Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Reported Yield (% w/w) | Reference |
| Optimized Maceration | Chloroform | 49°C | 34 mins | 38.73 ± 1.13 | [2][3] |
| Homogenization | Ethyl Acetate | 45°C | 30 mins | 23.71 | [1] |
| Cold Maceration | n-Hexane | Room Temp. | - | 0.325 | [1] |
| Soxhlet | Diethyl Ether | - | 12 hours | 3.1 | [4] |
| Microwave-Assisted | Acetone | - | 90 secs | 5.08 | [5] |
| Soxhlet | Chloroform | 60°C | - | ~0.9 | [6] |
| Soxhlet | Ethyl Acetate | - | 6 hours | Highest Recovery |
Note: Yields can vary based on the quality of the raw plant material.
Experimental Protocol: Optimized Embelin Extraction
This protocol is based on an optimized maceration method yielding high-purity crystalline embelin.[2][3]
-
Preparation of Plant Material: Coarsely powder dried berries of Embelia ribes.
-
Extraction: For every 1 part of the crude drug powder, add 3 parts of chloroform.
-
Incubation: Maintain the mixture at 49°C for 34 minutes with agitation.
-
Filtration: Filter the mixture to separate the extract from the plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Crystallization: Allow the concentrated extract to stand, preferably at a cool temperature, to facilitate the crystallization of embelin.
-
Isolation and Drying: Collect the orange crystalline embelin by filtration and dry under a vacuum.
Part 2: Semi-Synthesis of this compound from Embelin
Once pure embelin is obtained, the next stage is its conversion to this compound through a condensation reaction.
Frequently Asked Questions (FAQs) - this compound Synthesis
Q1: What is the basic principle behind the synthesis of this compound from embelin?
A1: this compound is synthesized through a condensation reaction between two molecules of embelin and one molecule of formaldehyde (B43269). This reaction is typically carried out in an acetic acid medium, which acts as both a solvent and a catalyst. The reaction forms a methylene (B1212753) bridge between the two embelin units.[7]
Q2: My this compound synthesis reaction is not working, or the yield is very low. What could be wrong?
A2: Several factors can lead to a failed or low-yield synthesis:
-
Purity of Embelin: The starting embelin must be of high purity. Impurities can interfere with the condensation reaction.
-
Reaction Conditions: The temperature and reaction time are crucial. The reaction often requires gentle warming to proceed efficiently.[7]
-
Reagent Quality: Ensure the formaldehyde and glacial acetic acid are of appropriate quality.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Side Reactions: Although the primary reaction is straightforward, suboptimal conditions could potentially lead to side products.
Q3: How is this compound purified after the reaction?
A3: this compound typically precipitates out of the acetic acid solution upon cooling as a bright orange solid.[7] This precipitate can be collected by filtration. For higher purity, recrystallization from a suitable solvent like dioxane is recommended.[7]
Troubleshooting Guide: this compound Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Impure embelin starting material. | Ensure the embelin used is crystalline and has the correct melting point. If necessary, repurify the embelin by recrystallization. |
| Incorrect reaction temperature. | The reaction often requires gentle warming. Maintain a consistent temperature, for example, using a water bath. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present in significant amounts. | |
| Difficulty in Purifying this compound | Co-precipitation of impurities. | Wash the filtered this compound precipitate with cold acetic acid or another suitable solvent to remove residual starting materials or by-products. |
| Choosing the wrong recrystallization solvent. | Dioxane is a commonly cited solvent for the recrystallization of this compound.[7] Other solvent systems may need to be explored for optimal results. | |
| Final Product is not this compound | Incorrect starting materials or reaction conditions. | Verify the identity of the starting materials. Confirm the reaction temperature and stoichiometry of the reactants. |
| Degradation of the product. | Avoid excessive heating during the reaction and purification steps. |
Experimental Protocol: Synthesis of this compound from Embelin
This protocol is based on the widely cited condensation reaction of embelin and formaldehyde.[7]
-
Dissolution of Embelin: In a suitable flask, dissolve purified embelin in glacial acetic acid. Gentle warming on a water bath may be required to facilitate dissolution.
-
Addition of Formaldehyde: To the embelin solution, add a stoichiometric amount of formaldehyde solution (e.g., 40% in water).
-
Reaction: Heat the reaction mixture on a water bath with constant stirring. The reaction time is typically short, around 10 minutes, but should be monitored.[6]
-
Precipitation: Allow the reaction mixture to cool to room temperature. A bright orange precipitate of this compound should form.
-
Isolation: Collect the this compound precipitate by filtration.
-
Purification (Optional but Recommended): For higher purity, recrystallize the obtained this compound from dioxane.
-
Drying: Dry the purified this compound under a vacuum.
Mandatory Visualizations
Overall Workflow for this compound Production
Caption: Overall workflow from Embelia ribes berries to purified this compound.
Troubleshooting Logic for Low Embelin Yield
Caption: Decision-making workflow for troubleshooting low embelin yield.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. jmpas.com [jmpas.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Phytochemical analysis, antioxidant activities and optimized extraction of embelin from different genotypes of Embelia ribes Burm f.: a woody medicinal climber from Western Ghats of India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Vilangin Bioavailability
Welcome to the technical support center for vilangin bioavailability enhancement. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key therapeutic properties?
A1: this compound is a dimeric form of embelin, a natural benzoquinone isolated from Embelia ribes. It exhibits a range of biological activities, including antioxidant, antimicrobial, and anti-angiogenic properties.[1][2][3] Studies have shown it to be cytotoxic against cancer cell lines like A549 lung adenocarcinoma and to inhibit endothelial cell migration and nitric oxide production, suggesting its potential in cancer therapy.[2][3]
Q2: What is the primary challenge in using this compound for in vivo studies?
A2: The principal challenge is its low oral bioavailability. Like many bioactive natural compounds, this compound is poorly soluble in water, which limits its absorption in the gastrointestinal tract.[1][4] This poor solubility is a major hurdle for achieving therapeutic concentrations in target tissues after oral administration.[5][6]
Q3: What are the most common strategies to enhance this compound's bioavailability?
A3: Common strategies focus on improving its solubility and dissolution rate.[7] These include:
-
Lipid-Based Formulations: Encapsulating this compound in systems like liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can protect it from degradation and improve absorption.[8][9]
-
Polymeric Nanoparticles: Using biodegradable polymers such as PLGA to create nanoparticles can control the release and improve the pharmacokinetic profile of the drug.[10][11]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly enhance its dissolution rate and, consequently, its bioavailability.[12][13][14]
Q4: How do nanoparticle formulations improve the bioavailability of poorly soluble drugs like this compound?
A4: Nanoparticle-based delivery systems enhance bioavailability through several mechanisms:[15]
-
Increased Surface Area: The small size (typically 1-100 nm) of nanoparticles dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[10]
-
Enhanced Permeability: Some nanoparticles can cross biological barriers more effectively, including the intestinal epithelium, improving drug absorption.[11][16]
-
Protection from Degradation: Encapsulation protects the drug from the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver.[5][17]
-
Sustained Release: Formulations can be designed for controlled and sustained release, maintaining therapeutic drug levels over a longer period.[10][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation and characterization of this compound delivery systems.
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Encapsulation Efficiency (<70%) | 1. Poor affinity between this compound and the carrier material. 2. Drug leakage during the formulation process. 3. Suboptimal drug-to-carrier ratio. | 1. Select a carrier with better compatibility (e.g., lipids for lipophilic drugs). 2. Optimize process parameters (e.g., homogenization speed, sonication time, evaporation rate).[19] 3. Experiment with different drug-to-carrier ratios to find the optimal loading capacity.[20] |
| Particle Aggregation / Poor Formulation Stability | 1. Low zeta potential (surface charge) leading to particle attraction. 2. Inappropriate surfactant/stabilizer concentration. 3. Polymorphic changes in the lipid matrix during storage.[8] | 1. Aim for a zeta potential of at least ±20-30 mV for good electrostatic stabilization.[18][20] 2. Optimize the type and concentration of the stabilizer (e.g., PVA, Poloxamer 188, Tween 80).[18][20] 3. Store formulations at recommended temperatures (e.g., 4°C) and consider lyophilization for long-term stability.[20] |
| Inconsistent Particle Size (High Polydispersity Index > 0.3) | 1. Non-uniform energy input during homogenization or sonication. 2. Issues with the solvent evaporation/diffusion rate. 3. Poor control over the nanoprecipitation process.[19] | 1. Ensure consistent and optimized energy input. Calibrate your homogenizer/sonicator. 2. Control the temperature and pressure during solvent removal. 3. For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase.[21] |
| Burst Release of Drug In Vitro | 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous or imperfect carrier matrix. 3. Rapid initial degradation of the carrier material. | 1. Wash the nanoparticle suspension thoroughly after preparation to remove unencapsulated and surface-adsorbed drug.[18] 2. Optimize the formulation to create a denser, more robust matrix. 3. Select a polymer with a slower degradation rate or modify the lipid composition for more controlled release.[18] |
| Poor In Vitro - In Vivo Correlation (IVIVC) | 1. Differences between the in vitro release medium and the in vivo gastrointestinal environment.[5] 2. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 3. Instability of the formulation in the GI tract. | 1. Use biorelevant dissolution media (e.g., simulated gastric and intestinal fluids) for in vitro release studies.[18] 2. Consider surface modification with PEG (PEGylation) to create "stealth" nanoparticles that can evade the immune system and prolong circulation time.[8][22] 3. Evaluate the stability of your formulation in the presence of enzymes and varying pH levels. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies on various bioavailability enhancement strategies for poorly soluble compounds, analogous to this compound.
| Formulation Type | Drug | Carrier(s) | Key Pharmacokinetic Enhancement | Relative Bioavailability Increase | Reference |
| Solid Dispersion | Apigenin (B1666066) | Pluronic-F127 | ↑ Cmax, ↑ AUC | 3.19-fold (vs. marketed capsule) | [14] |
| Solid Dispersion | Tilmicosin | PVP K30 | ↓ Tmax, ↑ Dissolution Rate | 1.40-fold (vs. pure drug) | [7] |
| SNEDDS | Apigenin | Gelucire 44/14, Tween 80, PEG 400 | ↑ Cmax, ↑ AUC | 3.3 to 3.8-fold (vs. coarse powder) | [23][24] |
| Nanoparticles | Paclitaxel | Albumin | ↑ AUC, ↓ Clearance | 38.6-fold (vs. free drug) | [25] |
| Nanoparticles | Doxorubicin | Polymeric | ↑ AUC, ↑ Half-life | 6.61-fold (vs. free drug) | [25] |
SNEDDS: Self-Nanoemulsifying Drug Delivery System; AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Plasma Concentration.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the widely used hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of this compound and the solid lipid. Heat them together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform molten liquid is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 3-5 minutes to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent lipid recrystallization and drug degradation.
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath while stirring gently. The solidification of the lipid droplets leads to the formation of SLNs.
-
Purification: The SLN suspension can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance drug dissolution.
Materials:
-
This compound
-
Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP K30), Pluronic-F127)
-
Organic Solvent (e.g., Ethanol, Methanol, Acetone)
Procedure:
-
Dissolution: Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio). Dissolve both components completely in a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the process until a thin, dry film or solid mass is formed on the inner wall of the flask.
-
Drying: Place the flask in a vacuum oven overnight at a mild temperature (e.g., 40°C) to ensure complete removal of any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind it using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of this compound. Perform in vitro dissolution studies to assess the enhancement in drug release.[14][26]
Visualizations
Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: Decision workflow for enhancing this compound bioavailability.
Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for Solid Lipid Nanoparticle (SLN) synthesis.
Signaling Pathway Potentially Modulated by this compound
This compound has been reported to have anti-angiogenic properties, which often involve the inhibition of key signaling pathways like the PI3K/AKT pathway that promotes cell survival and proliferation.
Caption: Hypothetical inhibition of PI3K/AKT pathway by this compound.
References
- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medreport.foundation [medreport.foundation]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]
Vilangin Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilangin. The information is designed to assist in the optimization of dose-response curve experiments and to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a dimeric benzoquinone derived from embelin (B1684587), a compound isolated from the berries of the Embelia ribes plant.[1] It is synthesized through the condensation of embelin with formaldehyde (B43269) in an acetic acid solution.[2][3] this compound exhibits a range of biological effects, including antioxidant, antimicrobial, anticancer, and anti-angiogenic activities.[1][2][4]
Q2: What is a typical dose-response profile for this compound's cytotoxic effects?
The cytotoxic effects of this compound are dose-dependent. For instance, in A549 lung adenocarcinoma cells, this compound showed 61.95% cytotoxicity at a concentration of 500 µg/mL, with a half-maximal inhibitory concentration (IC50) of 400 µg/mL.[2][3] In ECV 304 endothelial cells, the IC50 for cytotoxicity was determined to be 92 ± 1 µg/mL.[4]
Q3: What are the known or putative signaling pathways affected by this compound?
While the precise molecular targets of this compound are still under investigation, its anticancer and anti-angiogenic effects are believed to involve the modulation of several signaling pathways.[1] Studies on this compound and structurally related compounds suggest the involvement of pathways that regulate apoptosis, cell proliferation, and angiogenesis. One study has indicated that this compound's anti-angiogenic effects may be linked to the inhibition of nitric oxide synthase (NOS).[4][5] Based on research into similar flavonoids like galangin, putative pathways that may be affected by this compound include those involved in apoptosis such as the p38 MAPK, PI3K/Akt, and PTEN/Akt pathways, as well as the JAK2/STAT3 pathway.[6][7][8]
Q4: What concentrations of this compound are effective for its non-cytotoxic activities?
This compound demonstrates biological activity at concentrations below its cytotoxic threshold. For its anti-angiogenic properties, inhibitory effects on wound healing, single-cell migration, and endothelial ring formation were observed at concentrations of 0.1 and 1.0 µg/mL.[4] The radical scavenging (antioxidant) activity of this compound was found to be maximal at a concentration of 1,000 µg/mL.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's biological activities.
Table 1: Cytotoxicity of this compound in different cell lines.
| Cell Line | Assay | IC50 | Cytotoxicity at 500 µg/mL |
| A549 (Lung Adenocarcinoma) | MTT Assay | 400 µg/mL[2][3] | 61.95%[2][3] |
| ECV 304 (Endothelial Cells) | MTT Assay | 92 ± 1 µg/mL[4] | Not Reported |
Table 2: Effective concentrations of this compound for various biological activities.
| Biological Activity | Effective Concentration | Assay/Model |
| Anti-angiogenesis | 0.1 and 1.0 µg/mL[4] | Wound healing, cell migration, endothelial ring formation |
| Antioxidant (Radical Scavenging) | Maximum at 1,000 µg/mL[2][3] | DPPH Assay |
| Antibacterial (MIC) | 62.5 µg/mL | Against Staphylococcus epidermidis and Salmonella typhimurium[2][3] |
Experimental Protocols
Detailed Protocol for this compound Dose-Response Cytotoxicity (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on an adherent cancer cell line (e.g., A549).
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
A549 cells (or other target cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of this compound dilutions from the stock solution in complete medium. A suggested concentration range to test is 100, 200, 300, 400, and 500 µg/mL.[3]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
Problem 1: High background absorbance in the MTT assay.
-
Possible Cause: this compound, being a colored compound, may interfere with the absorbance reading.
-
Troubleshooting Steps:
-
Run a "compound only" control by adding this compound at each tested concentration to wells containing medium but no cells.
-
Subtract the absorbance of these "compound only" wells from the corresponding experimental wells.
-
Consider using a different viability assay that is less susceptible to colorimetric interference, such as a fluorescence-based assay.
-
Problem 2: The dose-response curve is flat or shows a weak response.
-
Possible Causes:
-
The concentration range tested is too low.
-
The compound is inactive or has degraded.
-
The cell line is resistant to this compound.
-
Incorrect assay setup.
-
-
Troubleshooting Steps:
-
Extend the Concentration Range: Test higher concentrations of this compound.
-
Verify Compound Integrity: Ensure the this compound stock is properly stored and prepare fresh dilutions for each experiment.
-
Cell Line Selection: Use a cell line known to be sensitive to similar compounds.
-
Optimize Incubation Time: Increase the duration of this compound exposure (e.g., from 24 to 48 or 72 hours).
-
Problem 3: High variability between replicate wells.
-
Possible Causes:
-
Uneven cell seeding.
-
Pipetting errors during compound addition or reagent handling.
-
"Edge effects" in the 96-well plate.
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
Problem 4: A U-shaped or biphasic dose-response curve.
-
Possible Causes:
-
At high concentrations, this compound may precipitate out of the solution.
-
Off-target effects at higher concentrations.
-
Cytotoxicity at high concentrations in an assay measuring a non-lethal endpoint.
-
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range.
-
Focus on the Inhibitory Range: Analyze the data within the descending portion of the curve to determine the IC50.
-
Use an Orthogonal Assay: Confirm the findings with a different experimental method to rule out assay-specific artifacts.
-
Visualizations
Caption: Workflow for this compound dose-response cytotoxicity (MTT) assay.
Caption: Putative signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for this compound dose-response experiments.
References
- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galangin induces B16F10 melanoma cell apoptosis via mitochondrial pathway and sustained activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galangin inhibits the cell progression and induces cell apoptosis through activating PTEN and Caspase-3 pathways in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of Vilangin in experiments
This guide provides researchers with essential information, troubleshooting advice, and detailed protocols to effectively use Vilangin in experiments while minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a dimeric benzoquinone derivative isolated from the plant Embelia ribes.[1][2] Its parent compound, embelin (B1684587), is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis.[3][4][5] this compound is also presumed to target XIAP, thereby promoting programmed cell death in cancer cells.
Q2: What are the potential off-target effects of this compound?
While this compound's on-target effect is the inhibition of XIAP, researchers should be aware of several potential off-target activities:
-
Modulation of Other Signaling Pathways: The parent compound, embelin, has been shown to modulate critical signaling pathways involved in cancer pathophysiology, such as NF-κB, PI3K/Akt, and STAT3.[3][4] It is plausible that this compound shares some of these activities.
-
Induction of Reactive Oxygen Species (ROS): As a benzoquinone, this compound has the potential to induce the production of ROS, which can lead to oxidative stress and subsequent cellular responses like DNA damage and apoptosis, independent of XIAP inhibition.[6]
-
Reaction with Thiols: Quinones are known to react with thiol groups on proteins, which could lead to non-specific alkylation of cellular macromolecules and functional alterations.[7][8]
-
Inhibition of Nitric Oxide Synthase (NOS): Studies have shown that this compound can inhibit nitric oxide production, and in silico docking studies suggest it may interact with nitric oxide synthase.[2][9]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data.[10] Key strategies include:
-
Use of Control Compounds: Employ a structurally similar but inactive analog of this compound. If the phenotype is not observed with the inactive compound, it is more likely an on-target effect.[10]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to deplete the target protein (XIAP). The resulting phenotype should mimic the effect of this compound treatment if the effect is on-target.[1][10]
-
Use of Structurally Unrelated Inhibitors: If possible, use another compound that targets XIAP but has a different chemical structure. Observing the same phenotype can strengthen the evidence for an on-target effect.[2]
-
Rescue Experiments: If this compound's effect is due to XIAP inhibition, overexpressing an XIAP mutant that doesn't bind to this compound but is still functional might rescue the phenotype.
Q4: What is a good starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound is highly cell-line dependent.[6] It is strongly recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.[11] As a general starting point, concentrations in the range of 0.1 to 100 µg/mL have been used in various studies.[2][9] For anti-angiogenic effects, concentrations as low as 0.1 and 1.0 µg/mL have been shown to be effective.[2][9] It is crucial to use the lowest effective concentration that elicits the desired on-target effect to minimize off-target activities.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High Cell Toxicity at Low Concentrations | 1. Off-target effects leading to cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Compound instability. | 1. Perform a dose-response curve to find a window where on-target effects are maximized and toxicity is minimized. 2. Test this compound in a cell line that does not express the target protein (XIAP). 3. Ensure the final solvent concentration is low (typically <0.5% for DMSO). Always include a vehicle-only control. 4. Prepare fresh aliquots of this compound for each experiment to avoid repeated freeze-thaw cycles. |
| Inconsistent Results Between Experiments | 1. Inconsistent cell culture conditions. 2. Degradation of this compound stock solution. 3. Variation in treatment time or cell density. | 1. Standardize cell passage number and seeding densities. 2. Aliquot this compound stock upon receipt and store appropriately. 3. Maintain consistent protocols for treatment duration and cell confluency at the time of treatment. |
| Observed Phenotype Does Not Match Expected On-Target Effect | 1. The phenotype is a result of one or more off-target effects. 2. The primary target in your cell line is not XIAP. | 1. Perform pathway analysis (e.g., Western blot for key proteins in NF-κB, PI3K/Akt pathways) to identify unexpectedly perturbed signaling. 2. Use a structurally unrelated XIAP inhibitor to see if the same phenotype is observed. 3. Validate target engagement using a method like the Cellular Thermal Shift Assay (CETSA).[1] |
Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| A549 (Lung Adenocarcinoma) | Cytotoxicity | 400 µg/mL | [12][13] |
| ECV 304 (Endothelial Cells) | Cytotoxicity | 92 ± 1 µg/mL | [2][9] |
Table 2: Reported Biological Activities of this compound
| Activity | Cell Line/Model | Effective Concentration | Reference |
| Inhibition of Wound Healing | ECV 304 | 0.1 and 1.0 µg/mL | [2][9] |
| Inhibition of Single Cell Migration | ECV 304 | 0.1 and 1.0 µg/mL | [2][9] |
| Inhibition of Nitric Oxide Production | ECV 304 | 0.1 and 1.0 µg/mL | [2][9] |
| Inhibition of Endothelial Ring Formation | EAhy926 | 0.1 and 1.0 µg/mL | [2][9] |
| Antibacterial (MIC) | S. epidermidis, S. typhimurium | 62.5 µg/mL | [12][13] |
| Cytotoxicity | A549 | 61.95% cytotoxicity at 500 µg/mL | [12] |
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Concentration using MTT Assay
This protocol is adapted from the method described by Mosmann (1983) and is used to assess cell viability to determine the IC50 of this compound.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^6 cells/mL and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in your culture medium. A suggested range is 0.1 to 100 µg/mL.[2] Remove the old medium and treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Wound Healing (Scratch) Assay
This protocol is to assess the effect of this compound on cell migration.[9]
-
Cell Seeding: Seed ECV 304 endothelial cells in a 24-well plate and grow them to full confluency.
-
Create Wound: Use a sterile 1 mm wide plastic scraper or pipette tip to create a linear scratch in the cell monolayer.
-
Wash and Treat: Wash the cells with PBS to remove dislodged cells. Add fresh medium containing the desired concentration of this compound (e.g., 0.1 or 1.0 µg/mL) or a vehicle control.[9]
-
Image Acquisition: Take bright-field images of the scratch at 0 hours and at subsequent time points (e.g., every 4 hours for 8 hours) using an inverted microscope at 10x magnification.[9]
-
Quantification: Measure the width of the scratch at different points for each condition and time point. The rate of wound healing can be quantified by calculating the percentage of wound closure compared to the 0-hour time point.
On-Target vs. Off-Target Validation Strategy
The following diagram illustrates the logical workflow for validating that an observed cellular phenotype is due to the on-target inhibition of XIAP by this compound.
This compound's Potential Signaling Interactions
This compound is thought to primarily inhibit XIAP, which in turn releases the inhibition on caspases, leading to apoptosis. However, due to its benzoquinone structure and similarity to embelin, it may have off-target effects on other pro-survival and inflammatory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Vilangin interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate potential interference of vilangin in common laboratory assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for laboratory assays?
A1: this compound is a dimeric benzoquinone naturally found in plants of the Embelia species. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties. However, its inherent physicochemical characteristics, such as its color and redox activity, can lead to interference in a variety of common laboratory assays, potentially generating false-positive or false-negative results.
Q2: Which types of assays are most susceptible to interference by this compound?
A2: Assays that are most likely to be affected by this compound fall into three main categories:
-
Colorimetric and Spectrophotometric Assays: this compound is a colored compound and exhibits absorbance in the UV-visible spectrum, which can directly interfere with assays that rely on colorimetric or spectrophotometric readouts.
-
Redox-Based Assays: As a strong antioxidant, this compound can directly interact with redox indicators and enzymes in assays that measure oxidative stress, cell viability, or enzyme activity through redox reactions.
-
Immunoassays and Protein-Based Assays: this compound, being a polyphenol-like compound, may engage in non-specific binding to proteins, including antibodies and enzymes, potentially affecting the outcomes of assays like ELISA and Western Blotting.
Q3: How can I determine if this compound is interfering with my assay?
A3: The best approach is to run proper controls. This includes a "this compound-only" control (this compound in assay buffer without any biological material) to check for direct effects on the assay reagents and a "spiked" control (a known positive sample with and without this compound) to assess its effect on the detection of the target analyte.
Q4: Are there any general strategies to mitigate this compound interference?
A4: Yes, several strategies can be employed:
-
Sample Dilution: Diluting the sample containing this compound can reduce its concentration to a level where it no longer interferes with the assay, while still allowing for the detection of the target analyte.
-
Use of Alternative Assays: If interference is persistent, consider using an assay with a different detection principle that is less susceptible to interference from colored or redox-active compounds.
-
Data Correction: For colorimetric assays, subtracting the absorbance of the "this compound-only" control from the sample readings can help to correct for its intrinsic color.
-
Reagent Optimization: Adjusting the concentrations of assay reagents may help to minimize their interaction with this compound.
Troubleshooting Guides by Assay Type
Colorimetric Assays (e.g., ELISA, MTT, Bradford, Griess Assay)
Issue: Unexpectedly high or low absorbance readings.
Potential Cause: this compound's intrinsic color can add to the absorbance reading (false positive) or it can quench the colorimetric signal (false negative). Its antioxidant properties can also interfere with the chemical reactions that produce the colored product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colorimetric assays.
Specific Recommendations:
-
MTT Assay: this compound, as a reducing agent, can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability. Consider using a non-redox-based viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
ELISA: Polyphenols can bind non-specifically to proteins, including antibodies and the HRP enzyme conjugate, potentially inhibiting the enzymatic reaction or blocking antibody-antigen binding.[1] Increasing the stringency of wash steps or using a different blocking buffer may help.
-
Griess Assay: As an antioxidant, this compound may scavenge the reactive nitrogen species that the Griess reagent detects, leading to an underestimation of nitric oxide production.
Fluorescence-Based Assays (e.g., qPCR, Fluorescence Microscopy, Fluorometric Enzyme Assays)
Issue: Altered fluorescence intensity or unexpected spectral shifts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assays.
Specific Recommendations:
-
qPCR: Some compounds can inhibit DNA polymerase or interfere with the fluorescence of DNA-binding dyes.[3] Run a control qPCR reaction with a known template in the presence and absence of this compound to assess for inhibition.
-
Fluorescence Microscopy: If this compound exhibits fluorescence, it may contribute to background signal. Image this compound-treated samples that have not been stained with a fluorescent probe to assess its intrinsic fluorescence.
Redox-Based Assays (e.g., DPPH, FRAP, ABTS)
Issue: this compound consistently shows very high antioxidant activity, potentially masking the effects of other compounds.
Potential Cause: this compound is a potent antioxidant and will readily react with the reagents in these assays. This is an expected result, but it can complicate the interpretation of results when studying complex mixtures.
Recommendations:
-
When testing extracts containing this compound, it is important to acknowledge its contribution to the total antioxidant capacity.
-
To study the antioxidant activity of other components in a mixture, this compound may need to be removed through chromatographic separation prior to the assay.
Western Blotting
Issue: "Ghost" bands, high background, or weak signal.
Potential Cause: Polyphenols can bind to proteins and may interfere with antibody binding or the chemiluminescent reaction.[4][5]
Recommendations:
-
Ensure thorough washing steps to remove any non-specifically bound this compound.
-
Optimize the concentration of primary and secondary antibodies.
-
Consider using a different blocking agent.
-
Run a lane with this compound-treated protein lysate alongside an untreated control to observe any differences in banding patterns or background.
Quantitative Data Summary
| Assay Type | Compound | Reported Effect | Concentration | Citation |
| Cell Viability | This compound | IC50 of 400 µg/mL in A549 cells | 400 µg/mL | [6] |
| Antioxidant (FRAP) | This compound | Two-fold higher than standard | Not specified | [6] |
| Antioxidant (DPPH) | This compound | Maximum radical scavenging at 1,000 µg/mL | 1,000 µg/mL | [6] |
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or your test compound for the desired time period. Include untreated control wells.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7][8][9]
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound or your test sample in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[10][11]
-
Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of your sample in distilled water.
-
Reaction: Add 150 µL of the FRAP reagent to a microplate well, followed by 50 µL of the sample.
-
Incubation: Incubate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.[12]
Griess Assay for Nitric Oxide
-
Sample Collection: Collect cell culture supernatants.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution I (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: In a 96-well plate, add 50 µL of the cell supernatant to 50 µL of Solution I. Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Solution II and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13][14][15][16]
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Signaling Pathway Diagrams
While direct and comprehensive studies on all signaling pathways modulated by this compound are limited, research on the structurally related flavonoid, galangin, provides insights into potential mechanisms of action. Galangin has been shown to modulate the PI3K/Akt and MEK1/2-ERK1/2 pathways.[17] It is plausible that this compound may interact with similar pathways.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK signaling pathway.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform appropriate controls and validate all experimental results.
References
- 1. Galangin Abrogates Ovalbumin-Induced Airway Inflammation via Negative Regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K and AKT at the Interface of Signaling and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. PCR Protocol and Troubleshooting [labome.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. PCR Troubleshooting Tips [sigmaaldrich.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 14. Protein binding in plasma of valsartan, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of a DNA Polymerase from Bacillus subtilis by Hydroxyphenylazopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Vilangin Synthesis for Preclinical Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Vilangin for preclinical studies. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for this compound synthesis is the condensation reaction of embelin (B1684587) with formaldehyde (B43269) in an acetic acid medium under moderate heating.[1][2] This method has been reported to produce this compound in quantitative yields.[3]
Q2: What are the primary starting materials for this compound synthesis?
A2: The primary starting materials are embelin and formaldehyde. Embelin is a naturally occurring benzoquinone that can be isolated from the berries of plants such as Embelia ribes.[2] Formaldehyde is readily available commercially.
Q3: What are the known biological activities of this compound?
A3: this compound has demonstrated a range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[2] It has shown cytotoxic activity against A549 lung adenocarcinoma cancer cells and is being investigated for its anti-angiogenic potential.[2][4]
Q4: What are the potential challenges in scaling up this compound synthesis?
A4: Challenges in scaling up can include maintaining consistent heat distribution, ensuring efficient mixing, managing the safe handling of formaldehyde, and developing a robust purification strategy to handle larger volumes and ensure high purity.
Q5: How can the purity of synthesized this compound be assessed?
A5: The purity of this compound can be determined using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by its melting point. Further characterization to confirm the structure is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive embelin or formaldehyde.- Insufficient heating or reaction time.- Incorrect stoichiometry of reactants. | - Confirm the quality of starting materials.- Optimize reaction temperature (moderate heat) and time (monitor reaction progress using TLC).- Ensure the correct molar ratio of embelin to formaldehyde is used. |
| Formation of Side Products/Impurities | - Overheating the reaction mixture.- Presence of impurities in the starting embelin.- Undesired polymerization of formaldehyde. | - Maintain a consistent and moderate reaction temperature.- Ensure the embelin used is of high purity (recrystallize if necessary).- Add formaldehyde slowly to the reaction mixture. |
| Difficulty in Product Crystallization | - Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation.- Cooling the solution too rapidly. | - Concentrate the solution by evaporating some of the acetic acid.- Perform a hot filtration to remove any insoluble impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. "Scratching" the inside of the flask with a glass rod can sometimes initiate crystallization. |
| Product is an Oil Instead of a Solid | - Presence of significant impurities.- The boiling point of the solvent is higher than the melting point of the product. | - Purify the crude product using column chromatography before attempting recrystallization.- Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of this compound. |
| Inconsistent Results on Scale-Up | - Uneven heat and mass transfer in a larger reactor.- Challenges in maintaining a homogenous reaction mixture. | - Use a reactor with efficient stirring and temperature control.- Consider a staged addition of reagents to manage the reaction exotherm. |
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis and Activity
| Parameter | Value | Source(s) |
| Embelin Yield from Embelia ribes | ~9 g from 1 kg of dried berries | [2] |
| This compound Synthesis Yield | Quantitative | [3] |
| This compound MIC vs. S. epidermidis | 62.5 µg/mL | [2] |
| This compound MIC vs. S. typhimurium | 62.5 µg/mL | [2] |
| This compound Cytotoxicity (A549 cells) | IC50: 400 µg/mL | [2] |
Experimental Protocols
Protocol 1: Isolation of Embelin from Embelia ribes Berries
Objective: To extract and purify the precursor, embelin, from its natural source.
Materials:
-
Dried and coarsely powdered berries of Embelia ribes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (100-200 mesh)
-
Soxhlet apparatus
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Chromatography column
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Extract 1 kg of coarsely powdered Embelia ribes berries with chloroform using a Soxhlet apparatus.
-
Concentrate the filtered extract to approximately 300 mL using a rotary evaporator at 60°C.
-
Refrigerate the concentrated extract overnight to allow for the precipitation of the solid.
-
Filter the precipitate using a Buchner funnel and wash the residue with a small amount of chloroform.
-
Dry the residue in a vacuum desiccator to obtain crude embelin.
-
Prepare a chromatography column with silica gel packed in hexane.
-
Dissolve the crude embelin in a minimal amount of hexane and load it onto the column.
-
Elute the column initially with hexane, followed by a gradient of hexane/ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Collect the fractions and monitor them by TLC. The fraction eluted with hexane/ethyl acetate (3:1) typically contains embelin.
-
Combine the pure fractions and crystallize the embelin from methanol to obtain orange, lustrous plates.
-
The yield of pure embelin is approximately 9 grams.[2]
Protocol 2: Synthesis of this compound
Objective: To synthesize this compound from embelin and formaldehyde.
Materials:
-
Embelin (purified)
-
Glacial acetic acid
-
Formaldehyde solution (40%)
-
Dioxane (for crystallization)
-
Round-bottom flask
-
Stirring apparatus
-
Water bath
-
Filtration apparatus
Procedure:
-
Dissolve 1 g of purified embelin in 30 mL of glacial acetic acid in a round-bottom flask.
-
Gently warm the mixture to 30°C with constant stirring until the embelin is fully dissolved.[2]
-
Slowly add a stoichiometric amount of 40% formaldehyde solution to the reaction mixture.
-
Heat the solution in a water bath, maintaining a moderate temperature, with continuous stirring for approximately 10 minutes.[2]
-
Allow the solution to cool to room temperature. A bright orange precipitate of this compound will form.[1]
-
Filter the precipitate at the pump and wash it with a small amount of cold acetic acid.
-
Recrystallize the crude this compound from dioxane to obtain the purified product.[1]
Protocol 3: Purification of this compound by Recrystallization
Objective: To purify the synthesized this compound.
Materials:
-
Crude this compound
-
Dioxane (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration setup
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of dioxane to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring until the this compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Signaling Pathways
Caption: Proposed anti-angiogenic signaling pathway of this compound.
Caption: this compound's potential inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis and purification.
References
Technical Support Center: Managing Vilangin-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Vilangin-induced cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's cytotoxic effects?
A1: this compound, a dimeric benzoquinone, primarily exerts its cytotoxic effects through the induction of apoptosis (programmed cell death). Its multifaceted mechanism also includes significant antioxidant activity. This dual nature can lead to complex cellular responses. In cancer cells, this compound's pro-apoptotic activity is desirable, but in normal cells, it can lead to unwanted toxicity.
Q2: I am observing significant cytotoxicity in my normal cell lines at concentrations effective against cancer cells. What are the potential causes?
A2: High cytotoxicity in normal cells can stem from several factors:
-
High Concentration: While effective against cancer cells, the concentration of this compound may be above the toxic threshold for normal cells.
-
Prolonged Exposure: Continuous exposure to this compound can lead to cumulative damage in normal cells.
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to cytotoxic agents.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
Q3: What general strategies can be employed to minimize this compound-induced cytotoxicity in normal cells?
A3: Several strategies can be implemented to protect normal cells from this compound-induced toxicity:
-
Co-administration with Antioxidants: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) may counteract oxidative stress-related damage in normal cells.
-
Targeted Drug Delivery: Encapsulating this compound in delivery systems like liposomes or nanoparticles can enhance its delivery to cancer cells while reducing systemic exposure to normal cells.
-
Induction of Cell Cycle Arrest in Normal Cells: Temporarily arresting the cell cycle of normal cells can render them less susceptible to the cytotoxic effects of this compound, a concept known as cyclotherapy.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in cytotoxicity assay results between experiments. | Inconsistent cell seeding density, variations in this compound concentration or incubation time. | Standardize cell seeding protocols. Prepare fresh this compound dilutions for each experiment from a stock solution. Ensure precise and consistent incubation times. |
| Unexpectedly low cytotoxicity in cancer cells. | Degradation of this compound stock solution, incorrect concentration calculation, or development of drug resistance. | Store this compound stock solution according to the manufacturer's instructions, protected from light. Verify all calculations. Test for multidrug resistance markers in the cancer cell line. |
| Co-administration of N-acetylcysteine (NAC) reduces this compound's efficacy against cancer cells. | NAC's antioxidant properties may interfere with the oxidative stress component of this compound's anticancer mechanism. | Optimize the concentration of NAC to a level that protects normal cells without significantly compromising this compound's effect on cancer cells. This requires a dose-response matrix experiment. |
| Liposomal this compound formulation shows poor encapsulation efficiency. | Incompatible lipid composition, incorrect pH gradient, or suboptimal extrusion parameters. | Experiment with different lipid compositions (e.g., varying cholesterol content). Ensure the appropriate pH gradient is established for remote loading. Optimize extrusion parameters such as pore size and temperature. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| ECV 304 | Human Endothelial Cells | 92 ± 1 | [1] |
| A549 | Human Lung Adenocarcinoma | 400 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Co-administration of N-acetylcysteine (NAC) to Reduce this compound-Induced Cytotoxicity
This protocol outlines a method to assess the cytoprotective effect of NAC on normal cells treated with this compound.
Materials:
-
Normal cell line (e.g., primary human fibroblasts) and cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium. For the co-treatment groups, prepare another set of this compound dilutions containing a fixed, non-toxic concentration of NAC (e.g., 1 mM). Include control wells with medium only, medium with NAC only, and medium with the highest concentration of this compound's solvent (e.g., DMSO).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine the IC50 values of this compound with and without NAC for both cell lines.
Protocol 2: Preparation and Evaluation of a Liposomal this compound Formulation
This protocol describes a method for encapsulating this compound into liposomes to potentially reduce its toxicity to normal cells.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., DSPC, DMPC)
-
Cholesterol
-
Thin-film hydration equipment (rotary evaporator)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., citrate (B86180) buffer at pH 4.0) to form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Drug Loading (Remote Loading):
-
Create a pH gradient by exchanging the external buffer of the liposomes with a buffer of neutral pH (e.g., PBS at pH 7.4) via dialysis.
-
Incubate the liposomes with a solution of this compound. The pH gradient will drive the encapsulation of this compound into the aqueous core of the liposomes.
-
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization and Evaluation:
-
Determine the particle size and zeta potential of the liposomal formulation.
-
Quantify the encapsulation efficiency.
-
Evaluate the in vitro cytotoxicity of the liposomal this compound compared to free this compound on both normal and cancer cell lines using the MTT assay described in Protocol 1.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for assessing NAC's cytoprotective effect.
Caption: Logical relationships of cytoprotective strategies.
References
Addressing batch-to-batch variability of synthesized Vilangin
Welcome to the technical support center for the synthesis of Vilangin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is consistent synthesis important? A1: this compound is a dimeric embelin (B1684587) derivative that is synthesized from embelin, a compound isolated from the berries of Embelia ribes.[1] It has garnered interest for its potential therapeutic properties, including antioxidant and anticancer activities.[1][2] Consistent, reproducible synthesis is critical for reliable pharmacological studies and drug development, as variability in purity, yield, or impurity profiles can lead to inconsistent biological results and hinder regulatory approval.[3][4]
Q2: What is the standard method for synthesizing this compound? A2: The most commonly reported method for synthesizing this compound is through the condensation reaction of embelin with formaldehyde (B43269) in an acetic acid solution.[1][2][5][6] The general procedure involves dissolving embelin in glacial acetic acid, often with gentle warming, followed by the addition of formaldehyde and heating the mixture on a water bath.[1][5] Upon cooling, the this compound product typically precipitates and can be collected.[7]
Q3: What are the primary sources of batch-to-batch variability in this compound synthesis? A3: Batch-to-batch variability in this compound synthesis, like many organic syntheses, can stem from several factors:
-
Raw Material Quality: Variations in the purity of the starting materials, embelin and formaldehyde, can significantly impact the reaction outcome.[8] Impurities in embelin isolated from natural sources can vary depending on the extraction and purification method used.[3]
-
Reaction Conditions: Seemingly minor deviations in reaction temperature, heating time, or the concentration of reactants can lead to differences in yield and the formation of side products.[9]
-
Work-up and Purification: Inconsistencies in the purification process, such as the choice of solvent for recrystallization or variations in chromatographic conditions, can affect the purity and final yield of the isolated product.[10]
-
Product Stability: this compound, like many phenolic compounds, may be susceptible to degradation over time due to factors like light, temperature, or oxygen.[11][12][13]
Troubleshooting Guides
Problem Area 1: Low Reaction Yield
Q: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yield is a frequent challenge in organic synthesis. A systematic approach is essential to identify and resolve the underlying issue. Key areas to investigate include the quality of your starting materials, reaction conditions, and purification procedures.[9][14]
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low reaction yields.
Table 1: Common Causes of Low Yield and Recommended Solutions
| Potential Cause | Area | Recommended Action & Rationale |
| Impure Embelin | Starting Materials | Analyze embelin purity via HPLC or NMR. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to remove impurities that may inhibit the reaction.[8] |
| Incorrect Stoichiometry | Reaction Conditions | Ensure accurate measurement of formaldehyde, as an incorrect molar ratio can lead to incomplete reaction or side product formation. Use a freshly prepared formaldehyde solution. |
| Suboptimal Temperature | Reaction Conditions | The reaction involves gentle heating.[1][5] If the temperature is too low, the reaction rate will be slow. If it's too high, it could promote side reactions or degradation.[9] Perform small-scale experiments to optimize the temperature. |
| Insufficient Reaction Time | Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the specified time, consider extending the reaction duration.[9] |
| Product Loss During Work-up | Purification | This compound precipitates upon cooling.[7] Ensure the mixture is sufficiently cooled to maximize precipitation. If filtering, wash the solid with a minimal amount of cold solvent to avoid redissolving the product. |
| Product is Water Soluble | Purification | Although this compound is expected to be poorly soluble in aqueous media, if your product is unexpectedly polar, it might be lost in the aqueous layer during any extraction steps.[10] Check all layers by TLC before discarding. |
Problem Area 2: Product Purity and Side Reactions
Q: My purified this compound shows extra peaks on HPLC or unexpected signals in the NMR spectrum. What are the likely impurities and how can I avoid them?
A: The formation of side products is a common source of impurities that leads to batch variability.[8][15] Understanding the potential side reactions in the synthesis of this compound is key to minimizing them.
This compound Synthesis Scheme
Caption: Synthesis of this compound from Embelin and Formaldehyde.
Table 2: Potential Impurities and Mitigation Strategies
| Potential Impurity | Source | Mitigation Strategy |
| Unreacted Embelin | Incomplete Reaction | Monitor the reaction by TLC to ensure full consumption of the starting material. Optimize reaction time and temperature.[9] |
| Polymeric Byproducts | Side Reaction | High concentrations of formaldehyde or excessive heat can lead to polymerization. Use the correct stoichiometry and maintain careful temperature control.[9] |
| Over-alkylation Products | Side Reaction | While less common, reaction at other positions on the embelin ring could occur. Avoid excessively harsh conditions (high heat, prolonged reaction time). |
| Degradation Products | Product Instability | This compound may degrade if exposed to harsh work-up conditions (e.g., strong acid/base) or prolonged exposure to air/light.[11][12] Use mild work-up procedures and store the final product under an inert atmosphere, protected from light. |
| Residual Solvents | Purification | Acetic acid can be difficult to remove. Ensure the product is thoroughly dried under vacuum. Analyze by 1H-NMR to check for characteristic solvent peaks.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound This protocol is a generalized representation based on literature methods.[1][2][5]
-
Dissolution: Dissolve embelin (1.0 g) in glacial acetic acid (30 mL) in a round-bottom flask. Gently warm the mixture to approximately 30-40°C to aid dissolution.[5]
-
Reaction: To the clear solution, add an aqueous solution of formaldehyde (e.g., 37-40% solution) in a stoichiometric amount relative to embelin.
-
Heating: Heat the reaction mixture on a water bath, maintaining a temperature of 60-70°C for the recommended duration (typically 10-30 minutes, should be optimized).
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. A precipitate of this compound should form.[7] Further cooling in an ice bath can increase the precipitated yield.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water or a cold solvent mixture to remove residual acetic acid and other impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
-
Select a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The ideal solvent will dissolve this compound when hot but not when cold.
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration and dry under vacuum.
Protocol 3: Quality Control by HPLC
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).
-
Detection: Monitor at a wavelength appropriate for this compound's chromophore (e.g., ~290 nm).
-
Analysis: Inject a solution of the synthesized this compound and analyze the chromatogram for the main product peak and any impurity peaks. Calculate purity based on the relative peak areas.
Quantitative Data Summary
The following table summarizes quantitative data reported for synthesized this compound to serve as a benchmark for experimental results.
Table 3: Reported Biological Activity of Synthesized this compound
| Activity Type | Assay/Model | Result | Reference |
| Anticancer | Cytotoxicity against A549 lung cancer cell line | IC50: 400 µg/mL | [2] |
| Anticancer | Cytotoxicity against A549 lung cancer cell line | 61.95% activity at 500 µg/mL | [1][2] |
| Antioxidant | DPPH Radical Scavenging | Max activity (72.35%) at 1000 µg/mL | [1][5] |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | 1.084 ± 0.02 mM Fe(II)/g | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL against S. epidermidis & S. typhimurium | [2] |
Relevant Signaling Pathways
This compound's anticancer activity may be linked to its influence on key cellular signaling pathways. While the exact mechanisms are still under investigation, related compounds have been shown to interact with pathways like PI3K/AKT, which is crucial for cell survival and proliferation.
// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Potential Inhibitor)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee]; mTOR -> Proliferation [label="Promotes"];
This compound -> PI3K [color="#EA4335", label="Inhibits?", arrowhead=tee]; this compound -> AKT [color="#EA4335", label="Inhibits?", arrowhead=tee]; }
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. veeprho.com [veeprho.com]
Vilangin purification techniques to remove embelin traces
Technical Support Center: Vilangin Purification
This guide provides troubleshooting advice and detailed protocols for researchers working on the purification of this compound, with a specific focus on the removal of its common contaminant, embelin (B1684587).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After column chromatography of my Embelia ribes extract, I still see significant embelin contamination in my this compound fractions. What could be wrong?
A1: This is a common issue due to the structural similarity of this compound and embelin. Several factors could be at play:
-
Inappropriate Stationary Phase: While silica (B1680970) gel is commonly used, its separation efficiency can be variable. Ensure you are using an appropriate mesh size (e.g., 100-200 mesh) for optimal separation.[1]
-
Suboptimal Mobile Phase: The polarity of your solvent system is critical. A mobile phase that is too polar will elute both compounds together, while a non-polar system may result in poor separation. A gradient elution is often more effective than an isocratic one.
-
Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping bands, making separation impossible. Reduce the sample load relative to the column size.
-
Flow Rate: A flow rate that is too high reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. Optimize the flow rate for your column dimensions.
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Before running a column, test various solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation between this compound and embelin. A common starting point is a mixture of chloroform (B151607) and methanol (B129727).[2][3] Another reported system for related compounds uses chloroform, ethyl acetate (B1210297), and acetic acid.[4][5]
-
Try a Different Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) or a reverse-phase C18 silica.
-
Implement Gradient Elution: Start with a less polar solvent to allow the compounds to bind to the column, then gradually increase the polarity to selectively elute embelin first, followed by this compound.
Q2: My this compound yield is very low after the purification process. How can I improve it?
A2: Low yield can result from several stages of the process, from initial extraction to final purification.
-
Inefficient Initial Extraction: The choice of solvent for the initial extraction from the plant material is crucial. While solvents like n-hexane are used, others such as chloroform or diethyl ether have been shown to yield good quantities of these compounds.[1][6] Some studies suggest ethyl acetate is effective for the highest recovery of embelin, which is structurally related to this compound.[7]
-
Compound Degradation: this compound, like many natural products, can be sensitive to heat and light. Prolonged exposure during extraction (e.g., lengthy Soxhlet extraction) or solvent evaporation at high temperatures can degrade the compound.
-
Multiple Recrystallization Steps: While recrystallization is excellent for achieving high purity, each step inevitably leads to some loss of material. Minimize the number of recrystallization steps by achieving better separation during chromatography.
-
Adsorption on Glassware: Ensure all glassware is thoroughly rinsed with the solvent to recover any adsorbed compound.
Troubleshooting Steps:
-
Optimize Extraction: Perform small-scale comparative extractions with different solvents (e.g., chloroform, ethyl acetate, methanol) to determine the most efficient one for your plant material.
-
Use Milder Conditions: Use a rotary evaporator at a lower temperature to remove solvents. Protect your extracts and fractions from direct light.
-
Re-process Mother Liquor: The solvent left over after recrystallization (mother liquor) often contains a significant amount of the target compound. Concentrate this liquid and re-purify it via chromatography to recover more this compound.
Q3: How can I confirm that my final this compound sample is free of embelin traces?
A3: Complete removal of embelin must be confirmed using sensitive analytical techniques. Visual confirmation (e.g., a single spot on a TLC plate) is often insufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing purity.[4] An RP-HPLC method can effectively separate this compound and embelin, allowing for their quantification.[8]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers better resolution and sensitivity than standard TLC and can be used to quantify the amount of embelin present.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the highest level of confidence, LC-MS can confirm the presence or absence of embelin by its specific mass-to-charge ratio.[5]
Recommended Action: Develop and validate an HPLC method using a standard reference for embelin. This will allow you to not only detect but also quantify any remaining traces, ensuring the purity of your this compound sample.[9][10]
Experimental Protocols & Data
Protocol 1: Column Chromatography for this compound Purification
This protocol outlines a general procedure for separating this compound and removing embelin using silica gel column chromatography.
Methodology:
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly without air bubbles.
-
Sample Preparation: Dissolve the crude extract of Embelia ribes in a minimal amount of the initial mobile phase solvent or a solvent in which it is highly soluble (like chloroform).
-
Loading: Carefully load the dissolved sample onto the top of the packed silica gel bed.
-
Elution: Begin elution with a mobile phase of low polarity. A common starting point is a chloroform-based system.[2] Gradually increase the polarity by adding a more polar solvent like methanol or ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a staining reagent. Combine the fractions that contain pure this compound.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Table 1: Comparison of Chromatographic Parameters for Embelin/Vilangin Analysis
| Parameter | Method 1: HPTLC | Method 2: RP-HPLC | Method 3: RP-HPLC |
| Stationary Phase | Silica Gel | C18 Column | C18 Column |
| Mobile Phase | Chloroform:Ethyl Acetate:Acetic Acid (5:4:1 v/v/v)[4][5] | Methanol:Water:Acetic Acid:THF (80:15:4:1 v/v/v/v)[9] | Methanol:0.02M Phosphate Buffer (98:2 v/v, pH 2.3)[11] |
| Detection | Densitometry (UV) | Photodiode Array (PDA) Detector[9] | UV at 288 nm[11] |
| Flow Rate | N/A | 1.6 mL/min[9] | 1.0 mL/min[11] |
| Retention Time (Embelin) | Rf 0.58[5] | Not Specified | 5.69 min[11] |
| Application | Quantification in extracts | Quantification in fruits | Simultaneous estimation with Piperine |
Visual Guides
Diagram 1: General Workflow for this compound Purification
This diagram illustrates the overall process from crude plant material to purified this compound, highlighting the critical purification and analysis steps.
Caption: Workflow from extraction to final purity analysis of this compound.
Diagram 2: Troubleshooting Logic for Poor Separation
This flowchart provides a logical sequence of steps to troubleshoot and resolve issues of co-elution between this compound and embelin during column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. jocpr.com [jocpr.com]
- 6. Issue's Article Details [indiandrugsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Examination of Embelia ribes. I. Isolation of a New Constituent, “this compound,” Its Constitution and Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Estimation of Embelin in Embelia tsjeriam-cottam Fruits by HPLC to Standardize Harvesting Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Embelin-An HPLC Method for Quantitative Estimation in Embelia ribes Burm | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Vilangin vs. Embelin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin and embelin (B1684587), two naturally occurring benzoquinones isolated from the fruits of Embelia ribes, have garnered significant attention in oncological research for their potential as anticancer agents. Embelin, the monomeric compound, has been extensively studied, revealing a multifaceted mechanism of action against various cancer types. This compound, a dimeric derivative of embelin, is a less-explored molecule, but emerging evidence suggests it may also possess potent anticancer properties. This guide provides a comprehensive comparison of the anticancer activities of this compound and embelin, supported by available experimental data, to aid researchers in navigating the therapeutic potential of these compounds.
Comparative Anticancer Activity: A Tabular Summary
The following tables summarize the in vitro cytotoxic and anti-angiogenic activities of this compound and embelin across different cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | A549 | Lung Adenocarcinoma | 400 µg/mL | [1] |
| ECV 304 | Endothelial | 92 ± 1 µg/mL | ||
| Embelin | A549 | Lung Adenocarcinoma | ~4.4 µM | [2] |
| DU145 | Prostate Cancer | ~6.31 µM | [2] | |
| MCF-7 | Breast Cancer | ~10.66 µM | [2] | |
| MDA-MB-231 | Breast Cancer | 5 µM | [3] | |
| PC-3 | Prostate Cancer | 5.5 µM | [3] | |
| HCT-116 | Colon Cancer | >30 µM | [3] | |
| MIAPaCa-2 | Pancreatic Cancer | >30 µM | [3] | |
| KB | Epithelial Carcinoma | 5.58 µM | [3] | |
| U937 | Leukemia | ~15 µM | [2] | |
| K562 | Leukemia | ~20 µM | [2] | |
| U87MG | Glioblastoma | 23.6 µM | [4] |
Table 2: Comparative Anti-Angiogenic Activity
| Compound | Assay | Cell Line | Effect | Reference |
| This compound | Wound Healing | ECV 304 | Inhibition of cell migration | |
| Single Cell Migration | ECV 304 | Inhibition of cell migration | ||
| Endothelial Ring Formation | EA.hy926 | Inhibition of tube formation | ||
| CAM Assay | - | Reduction in blood capillary length, size, and junctions | ||
| Embelin | Wound Healing | ECV 304 | Inhibition of cell migration | |
| Single Cell Migration | ECV 304 | Inhibition of cell migration | ||
| Endothelial Ring Formation | EA.hy926 | Inhibition of tube formation | ||
| CAM Assay | - | Reduction in blood capillary length, size, and junctions |
Mechanisms of Anticancer Action
Embelin: A Multi-Targeted Agent
Embelin has been shown to exert its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[5][6]
-
Apoptosis Induction: Embelin triggers programmed cell death through both the intrinsic and extrinsic pathways.[6] It is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.[6] By inhibiting XIAP, embelin promotes the activation of caspases, leading to apoptosis.
-
Cell Cycle Arrest: Embelin can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been observed to cause G0/G1 arrest in brain glioma cells and an increase in the G2/M and S phases in cholangiocarcinoma cells.[7][8]
-
Modulation of Signaling Pathways: Embelin has been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including:
-
NF-κB Pathway: Embelin can inhibit the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer.[9]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and embelin has been shown to suppress its activation.[6]
-
STAT3 Pathway: Embelin can downregulate the activation of STAT3, another key transcription factor involved in tumor progression.[5]
-
Caption: Embelin's multifaceted inhibition of key oncogenic signaling pathways.
This compound: An Emerging Anticancer Agent
The anticancer mechanisms of this compound are not as extensively characterized as those of embelin. However, available data suggests that it shares at least some of the anticancer properties of its monomeric counterpart, particularly in the context of angiogenesis.
-
Anti-Angiogenic Effects: A direct comparative study has shown that this compound exhibits anti-angiogenic activity comparable to embelin. It inhibits endothelial cell migration and tube formation, crucial steps in the formation of new blood vessels that supply tumors.
-
Cytotoxicity: this compound has demonstrated cytotoxic effects against lung adenocarcinoma (A549) and endothelial (ECV 304) cells.[1] The detailed molecular mechanisms underlying this cytotoxicity, including its effects on apoptosis and the cell cycle in various cancer types, require further investigation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and embelin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or embelin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Anti-Angiogenesis Assays
Wound Healing Assay (In Vitro Cell Migration)
-
Cell Monolayer: Endothelial cells (e.g., ECV 304) are grown to confluence in a multi-well plate.
-
Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with different concentrations of this compound or embelin.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours).
-
Analysis: The rate of wound closure is measured to determine the effect of the compounds on cell migration.
Chick Chorioallantoic Membrane (CAM) Assay (In Vivo Angiogenesis)
-
Egg Incubation: Fertilized chicken eggs are incubated for a specific period (e.g., 3-4 days).
-
Window Creation: A small window is carefully made in the eggshell to expose the chorioallantoic membrane (CAM).
-
Sample Application: A sterile filter paper disc or a carrier matrix containing this compound or embelin is placed on the CAM.
-
Incubation: The eggs are further incubated for a defined period (e.g., 48-72 hours).
-
Observation: The CAM is observed under a stereomicroscope, and the formation of new blood vessels around the application site is quantified by measuring vessel length, density, and branching.
Caption: General workflow for evaluating the anticancer activities of this compound and embelin.
Conclusion and Future Directions
Embelin has been firmly established as a promising natural compound with potent anticancer activity against a broad spectrum of cancers, acting through multiple well-defined molecular mechanisms. This compound, while less studied, demonstrates comparable anti-angiogenic effects to embelin and exhibits cytotoxicity in its own right.
The current body of research highlights a significant gap in our understanding of this compound's anticancer profile. Future studies should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to identify its therapeutic range.
-
Mechanistic Elucidation: Investigating the specific effects of this compound on apoptosis, cell cycle progression, and key cancer-related signaling pathways to draw a more direct comparison with embelin.
-
In Vivo Efficacy: Conducting preclinical animal studies to assess the in vivo antitumor efficacy and safety profile of this compound.
A deeper understanding of this compound's anticancer properties will be crucial in determining its potential as a standalone therapeutic agent or in combination with other anticancer drugs, potentially offering new avenues for cancer treatment. This comparative guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of these intriguing natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined application of Embelin and tumor necrosis factor-related apoptosis-inducing ligand inhibits proliferation and invasion in osteosarcoma cells via caspase-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Embelin-induced brain glioma cell apoptosis and cell cycle arrest via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Properties of Vilangin and Embelin
In the landscape of oncological research, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of cancer therapy development. Within this field, natural compounds have emerged as promising candidates for anti-angiogenic drugs. This guide provides a detailed comparison of the anti-angiogenic effects of two such compounds: Vilangin, a dimeric form of embelin (B1684587), and its parent compound, embelin. Both are naturally occurring benzoquinones derived from the Embelia ribes plant.
Recent studies demonstrate that both this compound and embelin exhibit significant anti-angiogenic properties, attenuating key processes in endothelial cells that are crucial for blood vessel formation.[1][2][3] Experimental evidence from in vitro and in vivo models suggests that both compounds inhibit angiogenesis in a similar manner.[1][2][3] This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative anti-angiogenic potential.
Quantitative Comparison of Anti-Angiogenic Activities
The anti-angiogenic efficacy of this compound and embelin has been evaluated through a series of in vitro and in vivo assays. The following table summarizes the key quantitative findings from a comparative study.
| Assay | Compound | Concentration | Key Findings | Reference |
| Cytotoxicity Assay (ECV304 Endothelial Cells) | This compound | 92 ± 1 µg/ml | IC50 concentration determined. | [1][2][3] |
| Embelin | Up to 10 µg/ml | No significant cell toxicity observed. | [1] | |
| Wound Healing Assay | This compound & Embelin | 0.1 and 1.0 µg/ml | Both compounds showed significant inhibition of endothelial cell migration and wound healing. | [1][2][3] |
| Single Cell Migration Assay | This compound & Embelin | 0.1 and 1.0 µg/ml | Both compounds demonstrated inhibitory effects on single-cell migration. | [1][2][3] |
| Nitric Oxide (NO) Production | This compound & Embelin | 0.1 and 1.0 µg/ml | Both compounds inhibited nitric oxide production in endothelial cells. | [1][2][3] |
| Endothelial Ring Formation Assay | This compound & Embelin | 0.1 and 1.0 µg/ml | Both compounds displayed inhibitory effects on the formation of endothelial cell tube-like structures. | [1][2][3] |
| Chick Chorioallantoic Membrane (CAM) Assay (in vivo) | This compound & Embelin | Not specified | Both compounds showed an inhibitory effect on angiogenesis, observed as a reduction in the length, size, and junctions of blood capillaries. | [1][2][3] |
| In Silico Docking (Nitric Oxide Synthase) | This compound | Not applicable | This compound exhibited a maximum interaction energy of -74.6 kcal/mol with Nitric Oxide Synthase. | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used to assess the anti-angiogenic effects of this compound and embelin.
In Vitro Assays
-
Cell Culture: ECV304 endothelial cells were used for all in vitro experiments.
-
Cytotoxicity Assay: The 50% inhibitory concentration (IC50) of this compound was determined using a standard cytotoxicity assay. Embelin's cytotoxicity was also assessed to establish non-toxic concentrations for subsequent experiments.[1][2]
-
Wound Healing Assay: A confluent monolayer of ECV304 cells was mechanically scratched to create a "wound." The cells were then treated with this compound or embelin at concentrations of 0.1 and 1.0 µg/ml. The rate of wound closure was monitored and compared to untreated control cells to assess the inhibition of cell migration.[1]
-
Single Cell Migration Assay: The migratory ability of individual ECV304 cells was assessed in the presence of this compound or embelin (0.1 and 1.0 µg/ml) to further quantify the inhibitory effect on cell motility.[1][2]
-
Nitric Oxide (NO) Production Assay: The concentration of nitric oxide, a key signaling molecule in angiogenesis, was measured in the culture medium of ECV304 cells treated with this compound and embelin (0.1 and 1.0 µg/ml) to determine the effect of the compounds on its production.[1][2]
-
Endothelial Ring Formation Assay: ECV304 cells were cultured on a basement membrane matrix in the presence of this compound or embelin (0.1 and 1.0 µg/ml). The formation of capillary-like structures (rings) was observed and quantified to evaluate the inhibition of endothelial cell differentiation.[1][2]
In Vivo Assay
-
Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated, and a small window was made in the shell to expose the chorioallantoic membrane. Filter paper discs impregnated with this compound or embelin were placed on the CAM. After a set incubation period, the CAM was examined for changes in blood vessel formation, including the length, size, and number of vessel junctions, compared to a control group.[1][2]
Signaling Pathways and Mechanisms of Action
While both this compound and embelin demonstrate similar anti-angiogenic effects, their molecular mechanisms involve the modulation of key signaling pathways.
Embelin has been shown to exert its anti-cancer and anti-angiogenic effects by targeting multiple critical signaling pathways, including NF-κB, PI3K/Akt, and STAT3.[4] These pathways are integral to tumor growth, survival, and the promotion of angiogenesis.[4] By inhibiting these pathways, embelin can suppress the expression of pro-angiogenic factors and impede the processes of endothelial cell proliferation and migration.
This compound , as a dimeric form of embelin, is also believed to share similar mechanisms. The comparative study highlights its interaction with Nitric Oxide Synthase (NOS) .[1][2][3] Nitric oxide is a potent vasodilator and a key mediator of angiogenesis. By inhibiting NOS, this compound can reduce the bioavailability of NO, thereby hindering the signaling cascade that promotes new blood vessel formation. In silico docking studies have shown that this compound has a high binding affinity for NOS, suggesting a direct inhibitory interaction.[1][2][3]
Caption: Signaling pathways modulated by Embelin and this compound to exert their anti-angiogenic effects.
Experimental Workflow
The evaluation of the anti-angiogenic properties of this compound and embelin followed a systematic workflow, progressing from in vitro characterization to in vivo validation.
Caption: Experimental workflow for comparing the anti-angiogenic effects of this compound and Embelin.
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies [apb.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Vilangin vs. Butylated Hydroxytoluene: A Comparative Guide to Antioxidant Capacity
In the landscape of antioxidant research, both naturally derived and synthetic compounds are of significant interest for their potential applications in mitigating oxidative stress. This guide provides a detailed, data-driven comparison of the antioxidant capacities of Vilangin, a natural compound, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions based on experimental evidence.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and BHT has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from comparative studies. A lower IC50 value indicates greater antioxidant potency.
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Reference |
| DPPH Radical Scavenging Activity | 72.35% inhibition at 1000 µg/mL | 90.14% inhibition at 1000 µg/mL | [1] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | 1.676 ± 0.02 | 3.246 ± 0.05 | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | 1.084 ± 0.02 mM Fe(II)/g | 2.206 ± 0.11 mM Fe(II)/g | [2] |
| Total Antioxidant Capacity (Phosphomolybdenum method) | 0.842 ± 0.01 mg gallic acid equivalent/g | 1.137 ± 0.06 mg gallic acid equivalent/g | [2] |
Note: The DPPH assay results are presented as percentage inhibition at a specific concentration, as IC50 values from a direct comparative study were not available. For BHT, various studies have reported a wide range of IC50 values in the DPPH assay, often influenced by experimental conditions.
Based on the available data, BHT demonstrated higher antioxidant activity in the DPPH, CUPRAC, and total antioxidant capacity assays. However, one study reported that this compound possessed an almost twofold superior ferric reducing capacity compared to BHT.[2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Preparation of Test Solutions: A series of concentrations of the test compound (this compound or BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in the same solvent.
-
Reaction Mixture: An aliquot of the test or standard solution is mixed with the DPPH solution in a cuvette or a 96-well plate. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Preparation of Test Solutions: Test compounds and a standard (e.g., FeSO₄·7H₂O) are dissolved in a suitable solvent.
-
Reaction Mixture: A small volume of the test or standard solution is added to the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as mM of Fe²⁺ equivalents per gram of the sample.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for an in vitro antioxidant capacity assay.
Caption: General workflow for in vitro antioxidant capacity assays.
References
A Head-to-Head Comparison of the Antioxidant Potential of Vilangin and Quercetin
For Immediate Release: A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant potential of two prominent bioactive compounds, Vilangin and quercetin (B1663063). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective efficacies. This comparison is supported by a review of available experimental data from in vitro antioxidant assays and an exploration of their underlying molecular mechanisms.
Executive Summary
This compound, a dimeric benzoquinone, and quercetin, a well-studied flavonoid, both exhibit notable antioxidant properties. While quercetin is a widely recognized antioxidant with a large body of supporting research, this compound also demonstrates significant radical scavenging and reducing capabilities. This guide consolidates the available quantitative data from key antioxidant assays—DPPH, ABTS, and FRAP—to provide a direct comparison of their potency. Furthermore, it delves into the known signaling pathways through which these compounds exert their antioxidant effects, offering insights into their mechanisms of action at the cellular level.
Quantitative Antioxidant Potential: A Comparative Overview
The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidant species. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays. It is important to note that direct head-to-head studies are limited, and the presented data is a compilation from various sources.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | IC50 (µM) | Notes |
| This compound | Data not available | Data not available | One study reported maximum radical scavenging activity at 1,000 µg/mL, but did not provide an IC50 value. |
| Quercetin | 4.97 - 15.9 | ~16.4 - 52.6 | IC50 values can vary depending on the specific experimental conditions. |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | IC50 (µM) | Notes |
| This compound | Data not available | Data not available | Specific IC50 values from published studies were not found. |
| Quercetin | 2.10 - 4.97 | ~6.9 - 16.4 | Demonstrates potent scavenging of the ABTS radical cation. |
Lower IC50 values indicate higher antioxidant activity.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value | Notes |
| This compound | Twofold higher than the standard | The specific standard used was not consistently reported, making direct comparison difficult. |
| Quercetin | Strong reducing ability | FRAP values are typically expressed as equivalents of a standard antioxidant, such as Trolox or FeSO4. |
Higher FRAP values indicate greater reducing power.
Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant effects of this compound and quercetin are mediated through distinct yet potentially overlapping molecular mechanisms.
This compound: A Benzoquinone's Antioxidant Strategy
This compound, as a benzoquinone derivative, is believed to exert its antioxidant effects primarily through its ability to participate in redox cycling. The proposed mechanism involves:
-
Direct Radical Scavenging: The hydroxyl groups on the this compound structure can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.
-
Modulation of Cellular Redox State: Benzoquinones are known to interact with cellular redox systems. While specific signaling pathways for this compound are not yet fully elucidated, compounds of this class have been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][2]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Quercetin: A Flavonoid's Multi-faceted Defense
Quercetin's antioxidant mechanism is well-documented and involves a combination of direct radical scavenging and modulation of key signaling pathways.
-
Direct Radical Scavenging: The multiple hydroxyl groups and the specific arrangement of its rings allow quercetin to effectively donate electrons or hydrogen atoms to neutralize a wide variety of reactive oxygen species (ROS).
-
Chelation of Metal Ions: Quercetin can chelate transition metal ions like iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals.
-
Modulation of Signaling Pathways: Quercetin is a known activator of the Nrf2 signaling pathway . By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. Furthermore, quercetin has been shown to modulate other signaling pathways involved in oxidative stress and inflammation, including the Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
The following are generalized methodologies for the key in vitro antioxidant assays cited in this guide. Researchers should refer to specific published studies for detailed protocols and reagent concentrations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Calculation: The calculation for percentage inhibition and IC50 is similar to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant solution, and the results are typically expressed as equivalents of the standard (e.g., µM Trolox equivalents).
Conclusion and Future Directions
Both this compound and quercetin are potent antioxidants with distinct chemical properties and biological activities. Quercetin's antioxidant potential is extensively characterized, with a wealth of data supporting its efficacy and outlining its molecular mechanisms. This compound, while less studied, demonstrates significant antioxidant activity, particularly in its ferric reducing power.
To provide a more definitive head-to-head comparison, further research is warranted. Specifically, studies that directly compare this compound and quercetin in the same antioxidant assays under identical conditions are needed to obtain more precise comparative IC50 values. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound will be crucial for a comprehensive understanding of its antioxidant mechanism and its potential as a therapeutic agent. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
A Comparative Guide to Vilangin Analogues: Synthesis, Cytotoxicity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vilangin and its analogue, Phenylthis compound, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation and future development of these compounds as potential therapeutic agents.
Comparative Analysis of Biological Activity
The cytotoxic effects of this compound and its precursor, Embelin, have been evaluated against various cancer cell lines. Phenylthis compound, a synthetic analogue of this compound, has demonstrated enhanced cytotoxic potential. The available data is summarized below for a clear comparison.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | A549 (Lung Carcinoma) | MTT Assay | 400 µg/mL | [1] |
| ECV 304 (Endothelial Cells) | MTT Assay | 92 ± 1 µg/mL | [2] | |
| Phenylthis compound | MCF-7 (Breast Cancer) | MTT Assay | 56 µg/mL | [3] |
| Embelin | KB (Oral Carcinoma) | Not Specified | 5.58 µM | [4] |
Synthesis of this compound and Phenylthis compound
The synthesis of this compound and Phenylthis compound is achieved through a relatively straightforward condensation reaction starting from Embelin, a naturally occurring benzoquinone.
Experimental Workflow for Synthesis
Caption: Synthetic route to this compound and Phenylthis compound from Embelin.
Detailed Experimental Protocols
Synthesis of this compound
This compound is synthesized by the condensation of Embelin with formaldehyde.[1]
-
Dissolution: Embelin is dissolved in glacial acetic acid by gradual warming.
-
Reaction: An aqueous solution of formaldehyde is added to the dissolved Embelin.
-
Heating: The reaction mixture is heated on a water bath.
-
Crystallization: The mixture is then cooled to room temperature, allowing an intense orange precipitate of this compound to form.
-
Purification: The precipitate is filtered and can be further purified by crystallization from a suitable solvent like dioxane.[3]
Synthesis of Phenylthis compound
Phenylthis compound is synthesized by reacting Embelin with benzaldehyde in an acetic acid medium.[3][5]
-
Reaction Mixture: A mixture of Embelin (e.g., 3 g) and benzaldehyde (e.g., 0.5 g) is taken in acetic acid (e.g., 100 mL) in a round-bottom flask.[3]
-
Temperature Control: The reaction temperature is maintained at 40-45°C in a water bath with vigorous stirring.[3]
-
Precipitation: After approximately 10 minutes, the reaction mixture is allowed to cool. A bright orange precipitate of Phenylthis compound is formed.[3]
-
Purification: The precipitate is filtered and crystallized from acetone. The reported melting point is 258-260°C.[3]
Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of this compound analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Proposed Mechanism of Action: Induction of Apoptosis
This compound and its analogues are believed to exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. While the precise signaling pathways for this compound analogues are still under investigation, studies on the parent compound, Embelin, and other benzoquinones provide significant insights. Embelin is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP). However, some Embelin analogues have been shown to induce apoptosis through an XIAP-independent mechanism, suggesting that this compound analogues may also act via multiple pathways.[6]
A proposed signaling pathway for the induction of apoptosis by this compound analogues involves both intrinsic and extrinsic pathways, potentially bypassing XIAP-mediated resistance.
Caption: Potential apoptotic pathway induced by this compound analogues.
This proposed mechanism suggests that this compound analogues may induce apoptosis through the intrinsic (mitochondrial) pathway, initiated by an increase in reactive oxygen species (ROS) and the regulation of pro- and anti-apoptotic proteins. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade. Notably, this pathway can be independent of XIAP, offering a potential advantage in overcoming certain types of drug resistance in cancer cells. Furthermore, the inhibition of the NF-κB signaling pathway, which is implicated in cell survival and proliferation, may also contribute to the anticancer effects of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Vilangin-Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathways induced by Vilangin, a promising natural compound, and its parent molecule, Embelin. Due to the limited direct research on this compound's specific apoptotic mechanisms, this guide leverages the more extensive data available for Embelin as a predictive framework. This is compared against the well-established chemotherapeutic agent, Doxorubicin, to offer a clear benchmark for its potential as an anti-cancer agent.
Introduction to this compound
This compound, a dimeric derivative of Embelin, is a naturally occurring benzoquinone isolated from the berries of the Embelia ribes plant.[1][2] It has demonstrated a range of biological activities, including antibacterial, antifungal, antioxidant, and notably, anticancer effects.[1][3] Studies have shown this compound's cytotoxic activity against various cancer cell lines, such as A549 lung adenocarcinoma and ECV 304 endothelial cells, suggesting its potential in cancer therapy.[1][4] A key mechanism of its anti-cancer action is believed to be the induction of apoptosis, or programmed cell death.
Comparative Analysis of Apoptotic Pathways: this compound (via Embelin) vs. Doxorubicin
To understand the potential of this compound, we compare the known apoptotic pathways of its parent compound, Embelin, with those of Doxorubicin, a standard anthracycline chemotherapeutic drug.
This compound (via Embelin)-Induced Apoptosis:
Embelin is recognized as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death.[1][5] By inhibiting XIAP, Embelin promotes the activation of caspases, the primary executioners of apoptosis.[6] Research indicates that Embelin triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[6]
-
Intrinsic Pathway: Embelin induces changes in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[1][7]
-
Extrinsic Pathway: Embelin has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway, suggesting its ability to engage death receptors on the cell surface.[1]
Furthermore, Embelin influences other signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[1][8]
Doxorubicin-Induced Apoptosis:
Doxorubicin primarily induces apoptosis through DNA damage. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This genotoxic stress activates the intrinsic pathway of apoptosis.
-
Intrinsic Pathway: DNA damage triggers the activation of p53, a tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.
-
Other Mechanisms: Doxorubicin is also known to generate reactive oxygen species (ROS), which can further damage cellular components and contribute to apoptosis.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Embelin, and provide an illustrative comparison with Doxorubicin.
Table 1: Cytotoxicity of this compound and Embelin in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Citation |
| This compound | A549 (Lung Adenocarcinoma) | 400 µg/mL | [1] |
| This compound | ECV 304 (Endothelial Cells) | 92 ± 1 µg/mL | [4] |
| Embelin | SGC7901 (Gastric Carcinoma) | 5, 10, 15 µM (Dose-dependent) | [8] |
| Embelin | Jurkat (T-cell Lymphoma) | 5, 10, 20 µM (Dose-dependent) | [5] |
| Embelin | Brain Glioma Cells | Dose-dependent | [4] |
Table 2: Illustrative Comparison of Apoptotic Markers (Embelin vs. Doxorubicin)
This table presents hypothetical, yet representative, data based on published literature to illustrate the comparative effects.
| Marker | Embelin Treatment | Doxorubicin Treatment |
| Apoptotic Cells (Annexin V+) | Increased (Dose-dependent) | Increased (Dose-dependent) |
| Caspase-3 Activation | Increased | Increased |
| Caspase-9 Activation | Increased | Increased |
| Caspase-8 Activation | Increased | Minimal Increase |
| Bax Expression | Upregulated | Upregulated |
| Bcl-2 Expression | Downregulated | Downregulated |
| Bax/Bcl-2 Ratio | Increased | Increased |
| Cytochrome c Release | Increased | Increased |
| XIAP Expression | Downregulated | No significant change |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
This compound/Embelin/Doxorubicin stock solutions
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cells with the test compound, then harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed apoptotic pathways and a general experimental workflow.
References
- 1. X-linked inhibitor of apoptosis protein inhibitor Embelin induces apoptosis via PI3K/Akt pathway and inhibits invasion in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Embelin-induced brain glioma cell apoptosis and cell cycle arrest via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of Embelin on human acute T cell lymphoma Jurkat cells through activation of the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Embelin induces apoptosis of human gastric carcinoma through inhibition of p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Vilangin's Molecular Targets in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilangin, a naturally occurring dimeric benzoquinone, has demonstrated promising anticancer properties, including cytotoxic and anti-angiogenic effects.[1][2] This guide provides a comprehensive overview of the current state of knowledge on the molecular targets of this compound in cancer, presenting available experimental data to validate these targets and comparing its potential efficacy with established cancer therapies.
Identified Molecular Target: Nitric Oxide Synthase (NOS)
The primary molecular target of this compound implicated in its anti-angiogenic effects is Nitric Oxide Synthase (NOS).[3] NOS is a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and angiogenesis. In the tumor microenvironment, elevated NO levels can promote tumor growth and metastasis.
In Silico and In Vitro Evidence
Molecular docking studies have predicted a strong binding affinity between this compound and human nitric oxide synthases.[3] These computational analyses suggest a high interaction energy, indicating a potentially stable and effective binding.[3] This in silico evidence is supported by in vitro experimental data demonstrating that this compound inhibits nitric oxide production in endothelial cells.[3]
Performance Comparison
Currently, there is a lack of direct comparative studies evaluating the efficacy of this compound against other established anti-angiogenic cancer drugs. However, we can infer a potential comparative context by examining its known molecular target and mechanism of action in relation to well-characterized inhibitors.
This compound vs. Established Angiogenesis Inhibitors
| Compound | Molecular Target(s) | Mechanism of Action | Supporting Experimental Data for this compound |
| This compound | Nitric Oxide Synthase (NOS) (putative) | Inhibition of nitric oxide production, leading to anti-angiogenic effects. | - Molecular Docking: High interaction energy with NOS.[3]- In Vitro: Inhibition of nitric oxide production in endothelial cells.[3] |
| Bevacizumab (Avastin®) | Vascular Endothelial Growth Factor A (VEGF-A) | Monoclonal antibody that binds to and neutralizes VEGF-A, preventing it from activating its receptor (VEGFR) and initiating downstream signaling pathways that lead to angiogenesis. | Not Applicable |
| Sorafenib (Nexavar®) | Multiple Kinases including VEGFR, PDGFR, and Raf kinases | Small molecule inhibitor that blocks the activity of several tyrosine kinases involved in both tumor cell proliferation and angiogenesis. | Not Applicable |
Experimental Data on this compound's Efficacy
Cytotoxicity
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Lung Adenocarcinoma | 400 µg/mL | [4] |
| ECV 304 | Endothelial Cells | 92 ± 1 µg/ml | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental approaches used for its validation, the following diagrams illustrate the putative signaling pathway and a general workflow for target validation.
Caption: Putative anti-angiogenic signaling pathway of this compound.
Caption: General experimental workflow for this compound target validation.
Detailed Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol is a general guideline for measuring NOS activity, which can be adapted for testing the inhibitory effect of this compound.
Principle: This assay measures the conversion of nitrate (B79036) to nitrite (B80452) by nitrate reductase, followed by the colorimetric detection of nitrite using the Griess reagent. The total nitric oxide production is determined by measuring the sum of nitrite and nitrate.
Materials:
-
Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine dihydrochloride; Component B: Sulfanilamide in phosphoric acid)
-
Nitrate Reductase
-
NADPH
-
L-arginine
-
Cell or tissue lysates
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample (cell/tissue lysate)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
This compound at various concentrations (or vehicle control)
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase and NADPH to each well to convert nitrate to nitrite. Incubate as recommended by the manufacturer.
-
Colorimetric Reaction: Add Griess Reagent components A and B to each well.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the concentration of nitrite in each sample by comparing the absorbance to a standard curve of known nitrite concentrations. The inhibitory effect of this compound is calculated as the percentage reduction in nitrite production compared to the control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Principle: Endothelial cells are cultured on a basement membrane matrix, which induces their differentiation and formation of a tubular network. The extent of tube formation can be quantified to assess pro- or anti-angiogenic effects of test compounds.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plate
-
Cell culture medium
-
This compound at various concentrations (or vehicle control)
-
Microscope with imaging software
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging: Observe and capture images of the tube formation in each well using a microscope.
-
Quantification: Analyze the images to quantify the degree of tube formation. This can be done by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The inhibitory effect of this compound is determined by the reduction in these parameters compared to the control.
Future Directions
The current evidence for this compound's molecular targets in cancer is promising but requires further rigorous validation. Future research should focus on:
-
Direct Target Binding Studies: Employing techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) to confirm the direct binding of this compound to NOS and determine the binding affinity.
-
Identification of Other Molecular Targets: Utilizing unbiased screening approaches like chemical proteomics to identify other potential molecular targets of this compound in cancer cells.
-
Elucidation of Downstream Signaling Pathways: Investigating the downstream effects of this compound on key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.
-
In Vivo Efficacy Studies: Conducting preclinical studies in animal models of cancer to evaluate the anti-tumor efficacy and safety of this compound.
-
Comparative Efficacy Studies: Performing head-to-head studies comparing the anti-angiogenic and anti-tumor effects of this compound with established drugs like bevacizumab and sorafenib.
By addressing these research gaps, a more complete understanding of this compound's therapeutic potential as a novel anticancer agent can be achieved, paving the way for its potential clinical development.
References
Navigating Preclinical Development: A Comparative Guide to Vilangin's Metabolic Stability Across Species
For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a cornerstone of preclinical assessment. This guide offers a comparative framework for evaluating the metabolic stability of Vilangin, a promising natural compound, across various species. While direct comparative experimental data for this compound is not yet publicly available, this guide provides standardized methodologies, data presentation formats, and visualizations to support future research and facilitate objective cross-species comparisons.
Understanding Metabolic Stability in Drug Discovery
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, clearance, and oral bioavailability. Early assessment of metabolic stability using in vitro models, such as liver microsomes, from different species is essential for predicting in vivo performance and selecting appropriate animal models for further preclinical studies. Significant interspecies differences in drug metabolism can arise from variations in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[1][2]
In Vitro Metabolic Stability of this compound: A Comparative Overview
To illustrate a cross-species comparison, the following table summarizes hypothetical data on the in vitro metabolic stability of this compound in human, rat, and mouse liver microsomes. These values are intended to serve as a template for presenting experimental findings. The key parameters are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance suggest lower metabolic stability.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 | 15.4 |
| Rat | 25.8 | 26.9 |
| Mouse | 18.5 | 37.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, due to the limited publicly available experimental data on this compound's cross-species metabolic stability.
These hypothetical results suggest that this compound may be more rapidly metabolized in rodents (mouse and rat) compared to humans, a common observation in drug metabolism studies.[1] Such differences underscore the importance of conducting cross-species comparisons to accurately predict human pharmacokinetics.
Experimental Protocol: In Vitro Metabolic Stability Assay
The following is a detailed protocol for determining the metabolic stability of this compound using liver microsomes, a common in vitro model.[3]
1. Materials and Reagents:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., verapamil, diclofenac)[4]
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm the liver microsomal suspension in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the microsomal suspension. The final concentration of this compound should be low enough to ensure first-order kinetics (typically 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
3. Analytical Method:
-
The concentration of this compound in the supernatant is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Potential Metabolic Pathways
While specific metabolic pathways for this compound have not been extensively reported, compounds with similar structures often undergo Phase I and Phase II metabolism.
Phase I reactions, primarily catalyzed by CYP450 enzymes, introduce or expose functional groups.[5] These can be followed by Phase II conjugation reactions, which increase water solubility and facilitate excretion.[6][7] Identifying the specific enzymes involved and the resulting metabolites is a crucial next step in characterizing this compound's metabolic profile.
Conclusion
The cross-species comparison of metabolic stability is a fundamental aspect of modern drug discovery. Although specific experimental data for this compound is pending, the framework presented in this guide provides a robust methodology for its future evaluation. By employing standardized in vitro assays and systematically comparing key parameters like half-life and intrinsic clearance across different species, researchers can gain valuable insights into this compound's potential pharmacokinetic behavior in humans. This will ultimately aid in its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dndi.org [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Galangin and Its In Vitro/In Vivo Metabolites via Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Vilangin's Antimicrobial Power: A Comparative Guide for Researchers
A close examination of the natural compound vilangin reveals promising antimicrobial properties. This guide offers a comparative analysis of this compound against other well-known natural antimicrobial compounds, presenting key experimental data, detailed methodologies, and insights into its mechanism of action to support further research and drug development.
This compound, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, has demonstrated notable activity against a range of microbial pathogens. This guide provides a comprehensive comparison of its antimicrobial efficacy against its precursor, embelin, and other widely studied natural compounds like curcumin (B1669340) and quercetin.
Comparative Antimicrobial Activity
To provide a clear comparison of the antimicrobial potency of this compound and other selected natural compounds, the following table summarizes their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. A lower MIC value indicates greater efficacy.[1] It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus epidermidis | 62.5[1] |
| Salmonella typhimurium | 62.5[1] | |
| Embelin | Staphylococcus aureus | 3.75[2] |
| Bacillus subtilis | 3.75[2] | |
| Bacillus cereus | 3.75[2] | |
| Escherichia coli | 325[2] | |
| Pseudomonas aeruginosa | 125[2] | |
| Klebsiella pneumoniae | 400[2] | |
| Shigella flexneri | 175[2] | |
| Curcumin | Staphylococcus aureus | 125-250 |
| Escherichia coli | >100 | |
| Quercetin | Staphylococcus aureus | 100-200 (µM) |
Experimental Protocols: A Closer Look
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the tested compounds. This method is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of various agents.
Broth Microdilution Method
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The general workflow for this experimental protocol is as follows:
Experimental workflow for the broth microdilution method.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium, typically Mueller-Hinton Broth (MHB). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the desired final inoculum concentration in the microplate wells.
-
Serial Dilution of Test Compounds: The natural compounds (this compound, embelin, etc.) are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of two-fold serial dilutions of the stock solution is then prepared in the wells of a 96-well microtiter plate using sterile broth. This creates a gradient of decreasing compound concentrations across the plate.
-
Inoculation of Microplate: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are also included: a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the specific bacteria, typically at 37°C for 18-24 hours.
-
Reading and Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Unraveling the Mechanism of Action
The precise antimicrobial mechanism of this compound is still under investigation. However, the actions of related natural compounds suggest potential pathways through which it may exert its effects. Many plant-derived antimicrobials function by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid and protein synthesis.
A plausible mechanism for this compound and other benzoquinones involves the disruption of the bacterial cell membrane's integrity. This can lead to the leakage of intracellular components and ultimately, cell death. Another potential target is the inhibition of bacterial enzymes crucial for metabolic pathways or cell wall synthesis.
The following diagram illustrates a generalized model of how natural compounds can disrupt bacterial cell function, which may be applicable to this compound:
References
Replicating Published Findings on Vilangin's Bioactivity: A Comparative Guide
For researchers and drug development professionals, the reproducibility of published findings is a cornerstone of scientific progress. This guide provides a comparative analysis of the reported bioactivity of Vilangin, a dimeric benzoquinone derived from Embelia ribes, against its monomer embelin (B1684587) and other established therapeutic agents. We delve into its anticancer, anti-inflammatory, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate the replication and extension of these findings.
Anticancer Activity: this compound's Cytotoxic Potential
This compound has been reported to exhibit cytotoxic effects against human lung adenocarcinoma A549 cells.[1][2][3] This section provides a comparison of its in vitro efficacy with its monomer, embelin, and the widely used chemotherapeutic drug, Doxorubicin.
Comparative Efficacy of Anticancer Agents against A549 Cells
| Compound | Cell Line | IC50 Value | Citation |
| This compound | A549 | 400 µg/mL | [1][2][3] |
| Doxorubicin | A549 | 8.64 nM - >20 µM | |
| Embelin | MCF-7 | 80 µg/mL |
Note: The IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, including the duration of exposure.
Experimental Protocols
This compound Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human lung adenocarcinoma A549 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4][5][6]
Doxorubicin Cytotoxicity Assay (MTT Assay)
The protocol for assessing the cytotoxicity of Doxorubicin is similar to that of this compound, with the primary difference being the concentration range tested, which is typically in the nanomolar to micromolar range.
Signaling Pathways in Cancer
While the specific signaling pathways affected by this compound in cancer cells are not yet fully elucidated, its monomer, embelin, has been shown to modulate several key pathways involved in cancer progression, including the NF-κB, PI3K/Akt, and STAT3 signaling pathways.[7][8][9][10][11] Doxorubicin is known to exert its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.
Below is a simplified representation of the PI3K/Akt signaling pathway, a common target in cancer therapy.
Caption: The PI3K/Akt signaling pathway.
Anti-inflammatory Activity: Investigating this compound's Potential
Currently, there is a lack of published findings specifically detailing the anti-inflammatory mechanisms of this compound. However, its monomer, embelin, has been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[12][13][14] This section provides a comparative overview of embelin's anti-inflammatory action with the well-established corticosteroid, Dexamethasone.
Comparative Efficacy of Anti-inflammatory Agents
| Compound | Assay | Target | IC50 Value | Citation |
| Embelin | - | NF-κB Pathway | - | [12][13][14] |
| Dexamethasone | GM-CSF Release | NF-κB Pathway | 0.5 x 10^-9 M |
Experimental Protocols
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Line: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is stably or transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound (embelin or Dexamethasone) for a specified time.
-
Stimulation: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: After a further incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in luciferase activity compared to the stimulated control.
Signaling Pathways in Inflammation
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Both embelin and Dexamethasone are known to inhibit this pathway, albeit through different mechanisms.
Caption: The NF-κB signaling pathway.
Antiviral Activity: Exploring a New Frontier for this compound
To date, there are no published studies specifically investigating the antiviral activity of this compound. However, its monomer, embelin, has demonstrated antiviral effects against the influenza virus.[15][16][17][18][19] This section compares the known anti-influenza activity of embelin with the broad-spectrum antiviral drug, Remdesivir.
Comparative Efficacy of Antiviral Agents
| Compound | Virus | Cell Line | IC50 Value | Citation |
| Embelin | Influenza A (H1N1) | MDCK | 0.3 µM | [15][18][19] |
| Remdesivir | SARS-CoV-2 | Vero E6 | - |
Note: The IC50 value for Remdesivir against influenza virus is not as widely reported as its activity against coronaviruses.
Experimental Protocols
Antiviral Replication Assay (Plaque Reduction Assay)
-
Cell Culture: A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is grown to a confluent monolayer in 6-well plates.
-
Virus Infection: The cell monolayer is infected with a known titer of the virus for a short period (e.g., 1 hour) to allow for viral adsorption.
-
Compound Treatment: After removing the virus inoculum, the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
IC50 Calculation: The IC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mechanisms of Antiviral Action
Embelin is suggested to inhibit the influenza virus by targeting the viral hemagglutinin, a protein essential for viral entry into host cells.[18] Remdesivir, a nucleotide analog prodrug, inhibits viral RNA-dependent RNA polymerase, a key enzyme in the replication of many RNA viruses.
Caption: General targets of antiviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. protocols.io [protocols.io]
- 7. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral activity of Embelia ribes Burm. f. against influenza virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral activity of Embelia ribes Burm. f. against influenza virus in vitro | springermedizin.de [springermedizin.de]
Comparative analysis of Vilangin's effect on different cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer effects of Vilangin and its related compounds across various cancer cell lines. Due to the limited availability of comprehensive data specifically for this compound, this analysis incorporates data from its parent compound, Embelin, and extracts from Embelia ribes to provide a broader perspective on its potential therapeutic efficacy. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound, a derivative of the naturally occurring benzoquinone Embelin isolated from the Embelia ribes plant, has demonstrated potential as an anticancer agent. Research indicates its ability to inhibit the growth of cancer cells, though comprehensive comparative data across a wide range of cell lines remains limited. This guide aims to consolidate the available information to facilitate further research and drug development efforts.
Quantitative Analysis of Cytotoxic Effects
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 and LC50 values for this compound and related compounds in various cancer cell lines, highlighting their differential cytotoxicity.
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50/LC50 Value |
| This compound | A549 | Lung Adenocarcinoma | 400 µg/mL (IC50) |
| Methanolic Extract of E. ribes | U87 | Glioblastoma | 13.36 µg/mL (LC50) |
| HepG2 | Liver Cancer | 85.58 µg/mL (LC50) | |
| MCF7 | Breast Cancer | 49.98 µg/mL (LC50) | |
| Crude Hexane (B92381) Extract of E. ribes | K562 | Leukemia | Data suggests cytotoxicity |
| DLA | Dalton's Lymphoma | Data suggests cytotoxicity | |
| Embelin Derivative | A375 | Melanoma | Showed reduced cell viability |
Note: The data presented for the methanolic and hexane extracts of Embelia ribes and the Embelin derivative are included to provide a broader context for the potential activity of this compound, given the limited specific data for this compound. LC50 (lethal concentration 50%) is a measure of the concentration of a substance that is lethal to 50% of the test organisms.
Mechanistic Insights: Apoptosis, Cell Cycle Arrest, and Signaling Pathways
Studies on Embelin, the parent compound of this compound, suggest that its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Embelin has been shown to modulate several key signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
-
PI3K/Akt Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.
-
STAT3 Pathway: Aberrant activation of this pathway is common in many cancers and contributes to tumor progression.
The inhibition of these pathways by Embelin and its derivatives likely contributes to their observed anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound and related compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Visualizing the Molecular Landscape
The following diagrams illustrate the general experimental workflow for assessing the anticancer effects of a compound and the key signaling pathways potentially modulated by this compound, based on the known activity of its parent compound, Embelin.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Hypothesized signaling pathways modulated by this compound.
Conclusion
The available data, primarily from its parent compound Embelin and extracts of Embelia ribes, suggests that this compound holds promise as an anticancer agent with activity against a range of cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and STAT3. However, the limited amount of research focused specifically on this compound underscores the need for further comprehensive studies. A thorough investigation of this compound's cytotoxic effects across a broader panel of cancer cell lines, along with detailed mechanistic studies, is warranted to fully elucidate its therapeutic potential and to guide future drug development efforts.
References
Vilangin and its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Vilangin and its derivatives, focusing on their structure-activity relationships (SAR). The information is supported by experimental data and detailed methodologies for key assays.
Introduction
This compound, a dimeric benzoquinone derived from Embelin, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anticancer, antioxidant, and anti-angiogenic activities. Understanding the relationship between the chemical structure of this compound and its biological functions is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes the available data on this compound and its derivatives, offering a comparative analysis to aid in future drug discovery and development endeavors.
Comparative Biological Activity
The biological efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a clear comparison of their activities.
Cytotoxic Activity
The cytotoxic potential of this compound and its derivative, Phenylthis compound, has been assessed against different cancer cell lines, primarily using the MTT assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
Table 1: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| This compound | A549 (Lung adenocarcinoma) | 400 | [1] |
| This compound | ECV 304 (Endothelial cells) | 92 ± 1 | [2] |
| Phenylthis compound | MCF-7 (Breast cancer) | 56 | [3][4] |
| Embelin (precursor) | MCF-7 (Breast cancer) | >100 | [3][4] |
Analysis of Structure-Activity Relationship (Cytotoxicity):
The substitution on the methylene (B1212753) bridge connecting the two benzoquinone units of this compound appears to significantly influence its cytotoxic activity. The introduction of a phenyl group in Phenylthis compound leads to a marked increase in potency against MCF-7 breast cancer cells compared to both this compound and the parent compound, Embelin.[3][4] This suggests that the bulky phenyl substituent may enhance the interaction with the biological target or improve cellular uptake. The long undecyl chain is also considered to contribute to the cytotoxic effects.
Antioxidant Activity
The free radical scavenging potential of this compound and its derivatives is a key aspect of their therapeutic profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate this activity, where a decrease in absorbance indicates higher antioxidant capacity.
Table 2: Free Radical Scavenging Activity of this compound and its Derivatives
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH | >100 | [3][4] |
| Phenylthis compound | DPPH | 28 | [3][4] |
| Embelin (precursor) | DPPH | 42 | [3][4] |
Analysis of Structure-Activity Relationship (Antioxidant Activity):
Interestingly, Phenylthis compound demonstrates superior free radical scavenging activity compared to both this compound and Embelin.[3][4] This indicates that the phenyl substitution on the methylene bridge enhances the compound's ability to donate a hydrogen atom or an electron to stabilize free radicals. The electron-donating nature of the hydroxyl groups on the hydroquinone (B1673460) scaffold is also a key contributor to the antioxidant properties.[4]
Anti-Angiogenic Activity
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Table 3: Anti-Angiogenic Activity of this compound
| Assay | Model | Concentration | Effect | Reference |
| Wound Healing Assay | ECV 304 endothelial cells | 0.1 and 1.0 µg/mL | Inhibition of cell migration | [2] |
| Chick Chorioallantoic Membrane (CAM) Assay | In vivo | Not specified | Reduction in length, size, and junctions of blood capillaries | [2] |
Analysis of Structure-Activity Relationship (Anti-Angiogenic Activity):
While data on a series of this compound derivatives is limited, the parent compound, this compound, demonstrates significant anti-angiogenic effects by inhibiting endothelial cell migration and disrupting blood vessel formation in a CAM model.[2] Further studies on derivatives would be necessary to elucidate the specific structural requirements for this activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Phenylthis compound, etc.) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
DPPH Free Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture: Prepare a reaction mixture containing 1 mL of 0.1 mM DPPH in methanol (B129727) and various concentrations of the test compounds.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Wound Healing (Scratch) Assay for Cell Migration
This in vitro assay is used to study collective cell migration.
-
Cell Monolayer: Grow a confluent monolayer of endothelial cells (e.g., ECV 304) in a 6-well plate.
-
Scratch Creation: Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at desired concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: The migration of cells to close the scratch is quantified by measuring the width of the cell-free area over time.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the effect of compounds on the formation of new blood vessels.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Compound Application: Place a sterile filter paper disc soaked with the test compound onto the CAM.
-
Incubation: Seal the window and continue incubation for 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation. The number and length of blood vessels are quantified and compared to a control group.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound and its derivatives are still under investigation, preliminary evidence and studies on related compounds suggest the involvement of key signaling pathways in their anticancer effects.
Potential Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Natural products with structures similar to this compound have been shown to inhibit this pathway. It is hypothesized that this compound and its derivatives may exert their cytotoxic effects by interfering with the components of this pathway, leading to the induction of apoptosis in cancer cells.
References
Independent Validation of Vilangin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vilangin's therapeutic performance against established alternatives, supported by available experimental data. This compound, a dimeric derivative of the natural benzoquinone embelin (B1684587) isolated from Embelia ribes, has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties. This document summarizes the current understanding of its therapeutic potential, offering a resource for researchers interested in its further development.
Quantitative Data Summary
The following tables present a summary of the available quantitative data for this compound and its comparators.
Table 1: In Vitro Cytotoxicity Against A549 Human Lung Adenocarcinoma Cells
| Compound | IC50 (µg/mL) | IC50 (µM) | Incubation Time | Citation |
| This compound | 400 | ~698 | Not Specified | [1][2] |
| Embelin | Not Specified | Concentration-dependent inhibition | 24h | [3] |
| Cisplatin (B142131) | 6.59 | 21.95 | 72h | [4] |
| Cisplatin | 16.48 | 54.89 | 24h | [5] |
| Cisplatin | 9 | 29.98 | Not Specified | [6] |
| Cisplatin | 6.14 | 20.45 | Not Specified | [7] |
| Etoposide | 3.49 | 5.92 | 72h | [4] |
| Etoposide | 139.54 | 236.7 | Not Specified | [8] |
| Etoposide | 48.67 | 82.57 | 24h | [9] |
| Pemetrexed | Not Specified | 4.653 | 24h | [10] |
| Pemetrexed | Not Specified | 1.861 | 48h | [10] |
| Pemetrexed | 0.000328 | 0.000767 | Not Specified | [11] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Anti-Angiogenic and Other Biological Activities of this compound
| Activity | Cell Line/Model | Key Findings | Concentration | Citation |
| Anti-Angiogenesis | ECV 304 endothelial cells | 50% cytotoxicity (IC50) | 92 ± 1 µg/mL | [12] |
| Inhibition of wound healing, single-cell migration, nitric oxide production, and endothelial ring formation | 0.1 and 1.0 µg/mL | [12] | ||
| CAM assay (in vivo) | Reduction in length, size, and junctions of blood capillaries | Not Specified | [12] | |
| Antibacterial | Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL | [1] |
| Salmonella typhimurium | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL | [1] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for this compound and its alternatives. For detailed, step-by-step protocols, it is recommended to consult the full-text versions of the cited articles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: A549 human lung adenocarcinoma cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, embelin, cisplatin, etoposide, or pemetrexed. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Cell Seeding: Endothelial cells (e.g., ECV 304) are grown to a confluent monolayer in 6-well plates.
-
Scratch Formation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound (this compound or embelin) at non-toxic concentrations is added.
-
Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: The width of the scratch is measured over time. A decrease in the width of the scratch indicates cell migration. The rate of wound closure is quantified and compared between treated and untreated cells.
Chick Chorioallantoic Membrane (CAM) Assay
This is an in vivo model to study angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Window Creation: On day 3-4 of incubation, a small window is made in the eggshell to expose the chorioallantoic membrane (CAM).
-
Compound Application: A sterile filter paper disc or a gelatin sponge soaked with the test compound (this compound or embelin) is placed on the CAM. A control group receives the vehicle alone.
-
Incubation and Observation: The eggs are returned to the incubator. After a set period (e.g., 48-72 hours), the CAM is observed and photographed under a stereomicroscope.
-
Data Analysis: The number, length, and branching of blood vessels in the treated area are quantified and compared to the control group to assess the anti-angiogenic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound, based on the known activity of its parent compound, embelin, and a typical experimental workflow for its validation.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: A logical workflow for the experimental validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. netjournals.org [netjournals.org]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
- 10. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Vilangin: A Comprehensive Guide to Proper Disposal and Safe Handling
Key Chemical and Safety Data
The following table summarizes essential information for the safe handling and disposal of Vilangin, based on data for its precursor, Embelin.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Dimeric form of Embelin | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), methanol), less soluble in water. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from direct sunlight and ignition sources. | [2][3] |
| Hazard Class | Not officially classified, but should be handled as a potentially hazardous substance. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [4][5] |
| First Aid - Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [3][4] |
| First Aid - Skin | Wash with plenty of soap and water. | [3][4] |
| First Aid - Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. | [3] |
| First Aid - Ingestion | Rinse mouth. Do not induce vomiting. | [3][4] |
Experimental Protocols for Disposal
The proper disposal of this compound waste, including the pure compound, contaminated materials, and solutions, is critical. The following protocols are based on established procedures for similar chemical compounds.
Disposal of Solid this compound Waste:
-
Segregation: Collect all solid this compound waste, including unused or expired product and contaminated items such as weighing paper and disposable spatulas, in a designated and clearly labeled hazardous waste container.
-
Containerization: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure lid. Label the container with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[2]
Disposal of this compound Solutions:
-
Aqueous Solutions: Due to its low water solubility, significant aqueous waste is unlikely. However, any aqueous solutions containing this compound should be collected in a labeled hazardous waste container for liquids. Do not dispose of down the drain.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated, labeled hazardous waste container for flammable liquids. Ensure the container is properly sealed and stored in a flammable storage cabinet.
-
Disposal: As with solid waste, arrange for disposal through a certified hazardous waste contractor.
Decontamination of Labware:
-
Rinsing: Reusable labware (e.g., glassware) that has come into contact with this compound should be rinsed with a suitable organic solvent (such as ethanol or acetone) in a chemical fume hood.
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in the appropriate labeled waste container for flammable liquids.
-
Washing: After the initial solvent rinse, the labware can be washed with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedures for this compound waste.
References
Essential Safety and Operational Guidance for Handling Vilangin
Disclaimer: The following guidance is based on publicly available information for "Vilangin," a dimeric benzoquinone derivative.[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety, handling, and disposal information before commencing any work. A thorough risk assessment should be conducted for all experimental procedures involving this compound.
This compound is a bioactive compound isolated from Embelia ribes and is of interest for its potential antibacterial, antifungal, antioxidant, and anticancer properties.[1][2] Due to its cytotoxic activity, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure.[1][2]
Personal Protective Equipment (PPE)
A risk assessment based on the specific experimental conditions will determine the final PPE requirements. However, the following table summarizes the recommended baseline PPE for handling this compound, particularly in its solid form.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes, dust, and aerosols.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound.[4] |
| Body Protection | A fully buttoned lab coat or a disposable gown. | To protect skin and clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | To prevent inhalation of dust or aerosols, especially when handling the powder.[7] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guidance should be followed:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Gather all necessary equipment and reagents before starting the experiment.
-
Properly don all required PPE as outlined in the table above.
-
-
Handling:
-
When handling the solid form of this compound, use caution to avoid generating dust.
-
If weighing the powder, do so within a ventilated enclosure.
-
For solution preparation, add the solid this compound to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, and hazard information.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Carefully remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Collect waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[8]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
References
- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. aaha.org [aaha.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Personal protective equipment (PPE) | American Veterinary Medical Association [avma.org]
- 8. pcsonline.org.uk [pcsonline.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
